molecular formula C8H8BrFO B1350582 3-Fluoro-4-methoxybenzyl bromide CAS No. 331-61-3

3-Fluoro-4-methoxybenzyl bromide

Cat. No.: B1350582
CAS No.: 331-61-3
M. Wt: 219.05 g/mol
InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYYWVSFYRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379097
Record name 3-Fluoro-4-methoxybenzyl bromide
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Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-61-3
Record name 3-Fluoro-4-methoxybenzyl bromide
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Record name 4-(bromomethyl)-2-fluoro-1-methoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl bromide (CAS: 331-61-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl bromide, a key building block in organic synthesis, particularly for pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its reactivity and applications.

Core Chemical Data and Properties

This compound is a halogenated aromatic compound. The presence of a fluorine atom and a methoxy group on the benzene ring enhances its lipophilicity and stability, while the benzyl bromide moiety provides a reactive site for nucleophilic substitution. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Identifiers
IdentifierValue
CAS Number 331-61-3
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
IUPAC Name 4-(bromomethyl)-2-fluoro-1-methoxybenzene
Synonyms This compound, 4-(Bromomethyl)-2-fluoroanisole, 4-(Bromomethyl)-2-fluoro-1-methoxybenzene
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White to pale cream solid, crystals, or powder.[1]Thermo Scientific Chemicals
Melting Point 41.0-47.0 °CThermo Scientific Chemicals[1]
Boiling Point 245.1 °C at 760 mmHgGuidechem[1]
Purity ≥97.0% (typical)Various Suppliers
Solubility Soluble in organic solvents, insoluble in water.[1]Guidechem
Storage Store at ambient temperatures.Guidechem[1]
Polar Surface Area 9.23 ŲGuidechem[1]
ACD/LogP 2.84Guidechem[1]

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

Reactivity Profile

This compound readily undergoes several types of reactions:

  • Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the bromide ion by nucleophiles such as amines, alkoxides, thiolates, and carbanions. This allows for the introduction of the 3-fluoro-4-methoxybenzyl moiety into a target molecule.

  • Grignard Reagent Formation: While not a direct reaction of the bromide itself, its precursor, 3-fluoro-4-methoxyphenyl bromide, can be used to form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation.

  • Use in Drug Synthesis: Its derivatives are intermediates in the synthesis of bioactive compounds, including potential anticancer agents. For example, the related compound 3-fluoro-4-methoxybenzaldehyde is used to synthesize fluorinated analogues of Combretastatin A-4.[2]

Synthetic Workflow

The synthesis of this compound can be achieved from its corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol. The workflow involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a bromide ion.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A (3-fluoro-4-methoxyphenyl)methanol D Activation of Hydroxyl Group A->D Reacts with B Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) B->D Provides C Dichloromethane (DCM) C->D Solvent E This compound D->E Yields G A This compound E Nucleophilic Substitution Reaction (SN2) A->E B Nucleophile (Nu-H) e.g., Amine, Thiol, Alcohol B->E C Base e.g., K2CO3, NaH, Et3N C->E D Solvent e.g., DMF, THF, Acetonitrile D->E F Functionalized Product (3-F-4-MeO-Benzyl-Nu) E->F Major Product G Byproduct (HBr salt of Base) E->G Side Product

References

physical properties of 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine atom and the reactivity of the benzylic bromide.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information. The data is presented to be a critical resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity

  • IUPAC Name: 4-(bromomethyl)-2-fluoro-1-methoxybenzene[1][3][4]

  • Synonyms: this compound, 4-(Bromomethyl)-2-fluoroanisole[3]

  • CAS Number: 331-61-3[1][3][4]

  • Molecular Formula: C₈H₈BrFO[1][3][4]

  • Molecular Weight: 219.05 g/mol [3][4]

  • Chemical Structure:

    • SMILES: COC1=CC=C(CBr)C=C1F[3][4]

    • InChI: InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3[1]

    • InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N[3]

Physical Properties

The are summarized in the table below. It is important to note that there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a white solid or crystalline powder[1][5] and others as a colorless to light yellow liquid.[1] This suggests that its melting point is close to ambient temperature.

PropertyValueSource
Appearance Pale cream to cream crystals or powder[5]
White solid[1]
Colorless to light yellow liquid[1]
Odor Pungent[3][4]
Melting Point 44°C to 46°C[3][4]
41.0-47.0°C[5]
Boiling Point 245.1 °C at 760 mmHg[1]
Index of Refraction 1.531[1]
Solubility Soluble in organic solvents, insoluble in water[1]
Vapor Pressure 0.0459 mmHg at 25°C[1]
Enthalpy of Vaporization 46.26 kJ/mol[1]
Polar Surface Area 9.23 Ų[1]

Experimental Protocols

Synthesis of this compound from (3-fluoro-4-methoxyphenyl)methanol

This protocol details the synthesis of this compound from (3-fluoro-4-methoxyphenyl)methanol.[6]

Materials:

  • (3-fluoro-4-methoxyphenyl)methanol

  • Triethylamine

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous acetone

  • Lithium bromide

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • At room temperature, dissolve (3-fluoro-4-methoxyphenyl)methanol (2.35 g, 15.05 mmol) and triethylamine (3.15 mL, 22.58 mmol) in anhydrous dichloromethane (50 mL).[6]

  • Add methanesulfonyl chloride (1.41 mL, 18.06 mmol) dropwise to the solution.[6]

  • Allow the reaction to proceed for 15 minutes.[6]

  • Dilute the reaction mixture with dichloromethane (50 mL).[6]

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution.[6]

  • Dissolve the resulting residue in anhydrous acetone (100 mL).[6]

  • Add excess lithium bromide and heat the mixture to reflux for 30 minutes.[6]

  • After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.[6]

  • Partition the residue between ethyl acetate and water.[6]

  • Extract the aqueous layer twice with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[6]

Expected Yield: Approximately 3.00 g (91% yield).[6]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Synthesis_Pathway A (3-fluoro-4-methoxyphenyl)methanol B Intermediate Mesylate A->B Mesylation C This compound B->C Bromination reagent1 Methanesulfonyl chloride, Triethylamine, Dichloromethane reagent2 Lithium bromide, Acetone

Synthesis of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4][7] It is also irritating to the respiratory system.[1] When handling this chemical, it is imperative to use appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][7]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[7]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7]

  • Transport Information: UN Number: UN3261, Hazard Class: 8, Packing Group: II.[3][4]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine and methoxy groups can enhance the lipophilicity and metabolic stability of target molecules, which are desirable properties in drug discovery.[1] The bromide functional group provides a reactive site for various nucleophilic substitution reactions, allowing for the facile introduction of the 3-fluoro-4-methoxybenzyl moiety into more complex structures.[2]

References

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl bromide (CAS No: 331-61-3), a key building block in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and safety protocols, making it an essential resource for professionals in pharmaceutical and agrochemical research and development.

Chemical Structure and Formula

This compound is a substituted aromatic compound. The presence of a fluorine atom, a methoxy group, and a reactive benzylic bromide makes it a versatile reagent for introducing the 3-fluoro-4-methoxybenzyl moiety into a variety of molecular scaffolds.[1] This functional group combination is often utilized in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

  • Chemical Formula: C₈H₈BrFO

  • IUPAC Name: 4-(bromomethyl)-2-fluoro-1-methoxybenzene

  • SMILES: COC1=CC=C(CBr)C=C1F

  • InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a white to pale cream crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
Molecular Weight 219.05 g/mol [3]
CAS Number 331-61-3[1][3]
Appearance Pale cream to cream crystals or powder[2]
Melting Point 44-46 °C[4]
Boiling Point 245.1 °C at 760 mmHg[1]
Purity ≥98%[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

Spectrum TypeDataSource
¹H NMR (CDCl₃) δ 7.16-7.07 (2H, m), 6.90 (1H, dd, J=8.3, 8.4Hz), 4.45 (2H, s), 3.89 (3H, s)[4]
¹³C NMR Experimental data for the title compound was not found in the searched literature. However, data for the related precursor, 3-Fluoro-4-methoxybenzaldehyde, is available for reference.[5]
Mass Spectrometry Experimental data for the title compound was not found in the searched literature.

Synthesis and Experimental Protocols

This compound is commonly synthesized from its corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol. A general and efficient laboratory-scale protocol is detailed below.

Synthesis of this compound from (3-Fluoro-4-methoxyphenyl)methanol[4]

This procedure involves the conversion of the benzylic alcohol to the bromide, a common transformation in organic synthesis.

Experimental Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A (3-fluoro-4-methoxyphenyl)methanol E 1. Dissolve alcohol and base in DCM at RT A->E B Methanesulfonyl Chloride F 2. Add MsCl dropwise (Reaction time: 15 min) B->F C Triethylamine C->E D Dichloromethane (Solvent) D->E E->F G 3. Dilute with DCM F->G H 4. Wash with sat. NaHCO₃ (aq) G->H I 5. Dry organic layer (Na₂SO₄) H->I J 6. Concentrate under reduced pressure I->J K This compound J->K G General Reactivity of this compound A This compound (Electrophile) C Sₙ2 Transition State A->C + Nu:⁻ B Nucleophile (Nu:⁻) (e.g., R-O⁻, R-S⁻, R₂N⁻, CN⁻) B->C D Substituted Product (3-Fluoro-4-methoxybenzyl-Nu) C->D Forms New C-Nu Bond E Bromide Ion (Br⁻) C->E Breaks C-Br Bond

References

synthesis of 3-Fluoro-4-methoxybenzyl bromide from (3-fluoro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established methodologies for the synthesis of 3-Fluoro-4-methoxybenzyl bromide from (3-fluoro-4-methoxyphenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoro-methoxy-benzyl motif in numerous pharmaceutical compounds. This document outlines three distinct and reliable synthetic routes, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the efficient and safe production of this key intermediate.

Executive Summary

The conversion of (3-fluoro-4-methoxyphenyl)methanol to its corresponding benzyl bromide can be effectively achieved through several synthetic strategies. This guide details three primary methods: a two-step sequence involving mesylation followed by nucleophilic substitution, a direct bromination using phosphorus tribromide (PBr₃), and the Appel reaction. Each method offers distinct advantages concerning reaction conditions, scalability, and reagent handling, allowing researchers to select the most appropriate protocol for their specific needs. All presented data is collated from reliable chemical literature and is intended to provide a practical foundation for laboratory-scale synthesis.

Data Presentation

The following tables summarize the key quantitative data for the three synthetic methods described in this guide.

Table 1: Reagents and Stoichiometry

MethodStarting MaterialReagent 1 (equiv.)Reagent 2 (equiv.)Reagent 3 (equiv.)Solvent
1: Mesylation then Bromination(3-fluoro-4-methoxyphenyl)methanolMethanesulfonyl Chloride (1.2)Triethylamine (1.5)Lithium Bromide (1.5)Dichloromethane, Acetone
2: Direct Bromination with PBr₃(3-fluoro-4-methoxyphenyl)methanolPhosphorus Tribromide (0.4)--Dichloromethane
3: Appel Reaction(3-fluoro-4-methoxyphenyl)methanolCarbon Tetrabromide (1.2)Triphenylphosphine (1.5)-Dichloromethane

Table 2: Reaction Conditions and Yields

MethodTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
1: Mesylation then Bromination0 to 561 (Mesylation), 12 (Bromination)~90 (overall)>95
2: Direct Bromination with PBr₃0 to rt3High>95
3: Appel Reaction0 to rt1~96>95

Table 3: Product Characterization

PropertyData
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Colorless to light yellow liquid or white solid
¹H NMR (CDCl₃) δ 7.16-7.07 (m, 2H), 6.90 (dd, J=8.3, 8.4Hz, 1H), 4.45 (s, 2H), 3.89 (s, 3H)[1]

Experimental Protocols

Method 1: Two-Step Synthesis via Mesylate Intermediate

This method involves the activation of the benzylic alcohol as a mesylate, which is a good leaving group, followed by nucleophilic substitution with a bromide salt.

Step 1: Synthesis of (3-fluoro-4-methoxyphenyl)methyl methanesulfonate

  • To a solution of (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude (3-fluoro-4-methoxyphenyl)methyl methanesulfonate (1.0 eq) in anhydrous acetone.

  • Add lithium bromide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 56 °C) and stir for 12 hours.

  • Monitor the reaction by TLC until the starting mesylate is consumed.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Direct Bromination with Phosphorus Tribromide (PBr₃)

This protocol describes a direct conversion of the alcohol to the bromide using the common and effective brominating agent, phosphorus tribromide.

  • Dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. A slight excess of PBr₃ may be required to drive the reaction to completion.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 3: The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine.[2]

  • To a solution of (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of triphenylphosphine (1.5 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

Synthesis_Method_1 Start (3-fluoro-4-methoxyphenyl)methanol Mesylate (3-fluoro-4-methoxyphenyl)methyl methanesulfonate Start->Mesylate  MsCl, Et3N DCM, 0 °C, 15 min Product This compound Mesylate->Product  LiBr Acetone, reflux, 12h

Caption: Two-step synthesis via a mesylate intermediate.

Synthesis_Method_2 Start (3-fluoro-4-methoxyphenyl)methanol Product This compound Start->Product  PBr3 DCM, 0 °C to rt, 3h

Caption: Direct bromination with phosphorus tribromide.

Synthesis_Method_3 Start (3-fluoro-4-methoxyphenyl)methanol Product This compound Start->Product  CBr4, PPh3 DCM, 0 °C to rt, 1h

Caption: Synthesis via the Appel Reaction.

References

An In-depth Technical Guide to the Reactivity of 3-Fluoro-4-methoxybenzyl bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a versatile building block in organic synthesis, valued for its role in the construction of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring, combined with the reactive benzylic bromide, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of the reactivity of this compound in key organic transformations, including nucleophilic substitution and cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective utilization in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. Benzyl halides are generally more reactive than alkyl halides in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state. The substituents on the aromatic ring further modulate this reactivity. The 4-methoxy group, being an electron-donating group, can stabilize a developing positive charge on the benzylic carbon through resonance, thus accelerating reactions that proceed via a carbocation-like transition state (SN1-like). Conversely, the 3-fluoro group is electron-withdrawing, which can have a more complex influence on reactivity.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. These reactions are fundamental to its application in the synthesis of diverse molecular scaffolds.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of this compound, this reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile.

General Reaction:

reagents Ar-OH or R-OH + Base reactant This compound reagents->reactant product Ar-O-CH2-Ar' or R-O-CH2-Ar' reactant->product S_N2

Caption: General workflow for Williamson Ether Synthesis.

Experimental Protocol: Synthesis of a Substituted Benzyl Ether

A representative protocol for the Williamson ether synthesis involves the reaction of this compound with a substituted phenol in the presence of a base.

Reactants Reagents & Conditions Product Yield Reference
This compound, 4-HydroxyphenolK2CO3, Acetone, Reflux, 12h4-((3-Fluoro-4-methoxybenzyl)oxy)phenol>90% (estimated)General Protocol

Detailed Methodology:

To a solution of 4-hydroxyphenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 eq) is then added, and the reaction mixture is heated to reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.

N-Alkylation of Amines and Heterocycles

The alkylation of amines and nitrogen-containing heterocycles with this compound is a key step in the synthesis of many biologically active compounds.

General Reaction:

reagents R2NH + Base reactant This compound reagents->reactant product R2N-CH2-Ar' reactant->product S_N2

Caption: General workflow for N-Alkylation of amines.

Experimental Protocol: Synthesis of 4-(3-Fluoro-4-methoxybenzyl)morpholine

The synthesis of 4-(3-Fluoro-4-methoxybenzyl)morpholine is a representative example of the N-alkylation of a secondary amine.

Reactants Reagents & Conditions Product Yield Reference
This compound, MorpholineK2CO3, Acetonitrile, 60°C, 4h4-(3-Fluoro-4-methoxybenzyl)morpholine95%Adapted Protocol

Detailed Methodology:

To a solution of morpholine (1.2 eq) in acetonitrile, potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature, and a solution of this compound (1.0 eq) in acetonitrile is added dropwise. The reaction mixture is then heated to 60°C and stirred for 4 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in these reactions, typically after conversion to an organometallic reagent or directly as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp3) bonds. While direct coupling of benzyl halides can be challenging, a highly effective protocol has been developed for the coupling of benzyl halides with potassium aryltrifluoroborates.[2][3][4]

General Reaction Scheme:

reagents Ar-BF3K reactant This compound reagents->reactant catalyst PdCl2(dppf)·CH2Cl2, Cs2CO3 catalyst->reactant product Ar-CH2-Ar' reactant->product Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura Coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides [5]

Benzyl Bromide Aryltrifluoroborate Conditions Yield (%)
4-Methoxybenzyl bromide4-MeC6H4BF3KA91
4-Chlorobenzyl bromide4-MeC6H4BF3KA85
4-Trifluoromethylbenzyl bromide4-MeC6H4BF3KA78
Benzyl bromide4-MeC6H4BF3KA88

Condition A: 2 mol % PdCl2(dppf)·CH2Cl2, Cs2CO3 (3 eq), THF/H2O (10:1), 77 °C.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Benzyl Bromide [5]

Detailed Methodology:

An oven-dried Schlenk tube is charged with the potassium aryltrifluoroborate (1.05 eq), cesium carbonate (3.0 eq), and PdCl2(dppf)·CH2Cl2 (2 mol %). The tube is evacuated and backfilled with argon. A solution of the benzyl bromide (1.0 eq) in THF is added, followed by degassed water. The reaction mixture is then heated to 77°C. Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in forming carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds through nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a key intermediate in the synthesis of a wide array of complex molecules. The provided protocols and data serve as a guide for researchers to effectively employ this reagent in their synthetic endeavors. The interplay of the electronic effects of the fluoro and methoxy substituents offers opportunities for fine-tuning reactivity and exploring novel synthetic transformations.

References

In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-methoxybenzyl bromide, a key reagent in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.

Core Chemical Properties and Stability Profile

This compound (CAS No. 331-61-3) is a white solid organic compound with the chemical formula C₈H₈BrFO.[1] Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. The presence of the fluorine and methoxy groups can enhance the lipophilicity and stability of the molecule, making it suitable for drug discovery and development.[1] However, the benzyl bromide moiety is inherently reactive and susceptible to degradation under certain conditions.

The primary degradation pathway for benzyl bromides is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This reactivity is enhanced by the stability of the resulting benzylic carbocation, which is stabilized by resonance. While this compound is a primary halide, it can undergo nucleophilic substitution readily.

Factors Influencing Stability:
  • Moisture: The presence of water can lead to hydrolysis, resulting in the formation of 3-Fluoro-4-methoxybenzyl alcohol and hydrobromic acid. This is a significant concern, as the purity of the reagent will be compromised.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.

  • Incompatible Materials: Strong bases and strong oxidizing agents are incompatible with this compound and can cause rapid decomposition.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2°C to 8°C)To minimize thermal decomposition and slow down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent degradation from atmospheric moisture and oxygen.
Container Tightly sealed, light-resistant containerTo protect from moisture and light exposure.
Location A dry, cool, and well-ventilated areaTo ensure a stable environment and prevent the accumulation of any potential vapors.
Separation Store away from incompatible materials such as strong bases and oxidizing agentsTo prevent hazardous reactions and rapid decomposition.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not published, the following experimental protocols, based on general principles and regulatory guidelines, can be employed to assess its stability.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare buffered aqueous solutions at pH 4, 7, and 9.

  • Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., acetonitrile) to create a stock solution.

  • Add a small aliquot of the stock solution to each of the buffered solutions in sealed vials to achieve a final concentration suitable for analysis.

  • Incubate the vials at a controlled temperature (e.g., 25°C and 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each vial.

  • Quench the reaction if necessary (e.g., by dilution with a cold organic solvent).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of the primary degradant, 3-Fluoro-4-methoxybenzyl alcohol.

  • Calculate the degradation rate constant and half-life at each pH and temperature.

Thermal Stability Assessment (Isothermal)

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Methodology:

  • Place accurately weighed samples of the solid compound in open and closed vials.

  • Expose the vials to a series of controlled temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber or oven.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of vials from each temperature condition.

  • Allow the samples to cool to room temperature.

  • Dissolve the samples in a suitable solvent.

  • Analyze the samples for purity and degradants using a validated HPLC or GC-MS method.

  • Monitor for changes in physical appearance (e.g., color, melting point).

Photostability Assessment (ICH Q1B Guideline)

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Expose solid samples of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, store control samples in the dark under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

  • At the end of the exposure period, analyze both the light-exposed and dark control samples for purity and degradation products using a validated HPLC method.

  • Compare the results to determine the extent of photodegradation.

Visualizing Stability and Handling Workflows

The following diagrams illustrate key logical relationships and workflows for ensuring the stability and safe handling of this compound.

Storage_Workflow cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use receive Receive Compound inspect Inspect Container Integrity receive->inspect log Log and Assign Lot Number inspect->log store Store in Designated Location (2-8°C, Inert Atmosphere, Dark) log->store retrieve Retrieve from Storage store->retrieve For Experimental Use equilibrate Equilibrate to Room Temp in Desiccator retrieve->equilibrate weigh Weigh Required Amount (Inert Atmosphere if possible) equilibrate->weigh use Use in Experiment weigh->use return Return Unused to Storage use->return return->store Reseal Tightly

Caption: Recommended workflow for receiving, storing, and handling this compound.

Decomposition_Pathways cluster_hydrolysis Hydrolysis (Moisture) cluster_thermal Thermal Decomposition (Heat) cluster_nucleophilic Nucleophilic Substitution (e.g., Amines, Alcohols) compound This compound hydrolysis_product 3-Fluoro-4-methoxybenzyl alcohol + HBr compound->hydrolysis_product H2O thermal_products CO, CO2, HF, HBr compound->thermal_products Δ substitution_product Substituted Benzyl Derivative compound->substitution_product Nu:

Caption: Potential decomposition pathways for this compound.

Conclusion

This compound is a valuable but reactive reagent. Its stability is primarily compromised by moisture, elevated temperatures, light, and incompatible substances. Adherence to strict storage and handling protocols is paramount to preserving its quality and ensuring the reliability of research outcomes. For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

Technical Guide: Solubility of 3-Fluoro-4-methoxybenzyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its reactivity and substitution pattern make it a valuable building block for introducing the 3-fluoro-4-methoxybenzyl moiety into a target molecule. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and outlines detailed experimental protocols for its determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide presents standardized methodologies that can be readily implemented in a laboratory setting to generate precise solubility profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
Chemical Formula C8H8BrFO[1]
Molecular Weight 219.05 g/mol [2]
Appearance White to pale cream crystals or powder[3]
Melting Point 41.0-47.0 °C[3]
Boiling Point 245.1 °C at 760 mmHg[1]
CAS Number 331-61-3[1][2]

Qualitative Solubility Profile

Based on its chemical structure, this compound is a relatively non-polar molecule, though the presence of the fluorine and methoxy groups introduces some polarity. General solubility observations indicate that it is insoluble in water but soluble in a range of common organic solvents.[1] A qualitative assessment of its expected solubility is provided in Table 2.

SolventPolarityExpected Solubility
WaterHighInsoluble
MethanolHighSoluble
EthanolHighSoluble
DichloromethaneMediumSoluble
Tetrahydrofuran (THF)MediumSoluble
AcetoneMediumSoluble
Ethyl AcetateMediumSoluble
TolueneLowSoluble
HexaneLowSparingly Soluble to Insoluble
Dimethyl Sulfoxide (DMSO)High (aprotic)Soluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are essential. The following protocols describe the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. For temperature-sensitive compounds, a vacuum oven at low temperature is recommended.

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dry solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L of solvent.

Calculation Formula ( g/100 g solvent):

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

General Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

G General Workflow for Solubility Determination A 1. Sample Preparation Add excess solute to a known amount of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 24-48 hours). A->B C 3. Sedimentation Allow undissolved solid to settle. B->C D 4. Sample Withdrawal & Filtration Withdraw supernatant and filter through a 0.45 µm filter. C->D E 5. Mass Determination of Solution Weigh the filtered saturated solution. D->E F 6. Solvent Evaporation Evaporate the solvent under controlled conditions. E->F G 7. Mass Determination of Solute Weigh the dried solute until constant mass. F->G H 8. Calculation Calculate solubility in desired units (e.g., g/100g solvent). G->H

References

Technical Guide: 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for 3-Fluoro-4-methoxybenzyl bromide, a key reagent in organic synthesis and drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic compound utilized as a building block in the synthesis of more complex molecules.[1] Its molecular weight and other key properties are summarized below.

PropertyValueReference
Molecular Weight 219.05 g/mol [2][3][4]
Molecular Formula C₈H₈BrFO[1][2][3][4]
CAS Number 331-61-3[1][2][3][5]
Appearance White to pale cream crystals or powder[1][6][7]
Melting Point 44-46 °C[3][4]
Boiling Point 245.1 °C at 760 mmHg[1]
Purity Typically ≥97.5% - 98%[2][3][4][6]

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the bromination of (3-fluoro-4-methoxyphenyl)methanol.[5]

Materials:

  • (3-fluoro-4-methoxyphenyl)methanol

  • Triethylamine

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • At room temperature, dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to proceed for 15 minutes.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Cool the solution and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[5]

Synthesis_Workflow A Dissolve (3-fluoro-4-methoxyphenyl)methanol and triethylamine in anhydrous DCM B Add methanesulfonyl chloride dropwise A->B C React for 15 minutes B->C D Dilute with DCM and wash with NaHCO3 solution C->D E Evaporate solvent D->E F Partition between ethyl acetate and water E->F G Extract aqueous layer with ethyl acetate F->G H Combine, dry, and concentrate organic layers G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and methoxy group can enhance the lipophilicity and metabolic stability of target molecules, which are desirable properties in drug discovery.[1] The benzyl bromide moiety provides a reactive site for various nucleophilic substitution reactions, allowing for the introduction of this functionalized benzyl group into a wide range of molecular scaffolds.[1][8]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[3][4][9] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9][10]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[9]

  • H318: Causes serious eye damage.[9]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P310: Immediately call a POISON CENTER or doctor/physician.[9]

References

The Strategic Interplay of Fluorine and Methoxy Groups in 3-Fluoro-4-methoxybenzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzyl bromide is a key building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzyl bromide scaffold imparts a unique combination of electronic and steric properties. This guide provides a comprehensive analysis of the individual and combined roles of these functional groups, their influence on the reactivity of the benzylic bromide, and their implications for synthetic applications. This document includes a detailed examination of the electronic effects, supported by quantitative data, experimental protocols for its synthesis, and visualizations of its chemical behavior.

Introduction

Substituted benzyl halides are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The introduction of substituents onto the aromatic ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn dictates its reactivity and suitability for specific applications. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a nuanced electronic environment that significantly influences the reactivity at the benzylic carbon. This guide explores this interplay in detail, providing a technical resource for researchers leveraging this important synthetic intermediate.

The Role of the Methoxy Group: An Activating, Ortho-Para Director

The methoxy group (-OCH₃) at the 4-position (para) of the benzyl bromide is a potent activating group. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Key Electronic Effects of the Methoxy Group:

  • Resonance Donation (+R effect): The primary influence of the methoxy group is its ability to donate electron density to the aromatic ring via resonance. This effect is most pronounced at the ortho and para positions.

  • Inductive Withdrawal (-I effect): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group also exerts a weak electron-withdrawing inductive effect. However, the resonance effect is significantly stronger and dominates the overall electronic character of the substituent.

This strong electron-donating character has a profound impact on reactions involving the benzylic position. In nucleophilic substitution reactions, which are characteristic of benzyl bromides, the rate-determining step often involves the formation of a carbocation intermediate (Sₙ1 pathway) or a transition state with developing positive charge at the benzylic carbon (Sₙ2 pathway). The methoxy group's ability to stabilize this positive charge through resonance accelerates the reaction.

The Role of the Fluorine Atom: A Deactivating, Ortho-Para Director with a Twist

The fluorine atom at the 3-position (meta to the methoxy group and ortho to the bromomethyl group) introduces a more complex set of electronic influences. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. However, they also possess lone pairs that can participate in resonance, albeit less effectively than oxygen.

Key Electronic Effects of the Fluorine Atom:

  • Inductive Withdrawal (-I effect): Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.

  • Resonance Donation (+R effect): Like the methoxy group, fluorine has lone pairs that can be donated to the aromatic ring through resonance. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, this resonance effect is much weaker than its inductive effect.

While halogens are deactivators overall, they are ortho-para directing in electrophilic aromatic substitution. This is because the resonance donation, though weak, preferentially stabilizes the intermediates formed by attack at the ortho and para positions. In the context of this compound, the fluorine atom's primary role is to inductively withdraw electron density, which can modulate the reactivity of the molecule.

The Synergistic and Antagonistic Effects in this compound

The combined presence of the 3-fluoro and 4-methoxy groups results in a finely tuned electronic environment that dictates the reactivity of the benzylic bromide.

  • Stabilization of the Benzylic Cation: The dominant effect on the stability of the benzylic carbocation (or the transition state leading to it) is the powerful +R effect of the para-methoxy group. This group effectively delocalizes the developing positive charge, significantly accelerating the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.

  • Modulation by the Fluorine Atom: The ortho-fluorine atom exerts a strong -I effect, withdrawing electron density from the ring and, to some extent, from the benzylic carbon. This inductive withdrawal partially counteracts the electron-donating effect of the methoxy group. The net effect is a moderation of the reactivity; this compound is expected to be more reactive than benzyl bromide but less reactive than 4-methoxybenzyl bromide in Sₙ1-type reactions.

This balance of effects is crucial in drug design, where modulating reactivity and electronic properties can lead to improved pharmacokinetic and pharmacodynamic profiles. The fluorine atom can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Quantitative Data Presentation

To illustrate the electronic effects of the fluorine and methoxy substituents, the following tables summarize key quantitative data. This data is compiled from various sources and established chemical principles to provide a comparative analysis.

Table 1: Hammett Substituent Constants

SubstituentPositionσ (sigma) ConstantElectronic Effect
-OCH₃para-0.27Strongly Electron-Donating
-Fmeta+0.34Strongly Electron-Withdrawing

Note: Hammett constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. A negative value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[1][2]

Table 2: Comparative ¹H NMR Chemical Shifts of Benzylic Protons (CH₂Br)

CompoundSubstituentsChemical Shift (δ, ppm) in CDCl₃Inferred Electronic Effect at Benzylic Carbon
Benzyl bromideNone~4.50Baseline
3-Fluorobenzyl bromide3-F~4.45Minor shielding (net effect of -I and +R)
4-Methoxybenzyl bromide4-OCH₃~4.48Minor shielding (dominant +R effect)
This compound3-F, 4-OCH₃~4.45Shielding (net effect of -I from F and +R from OCH₃)[3]

Note: The chemical shift of the benzylic protons is sensitive to the electron density at the benzylic carbon. A more shielded nucleus (higher electron density) resonates at a lower chemical shift (upfield).[3][4][5]

Table 3: Predicted Relative Rates of Solvolysis (Sₙ1)

CompoundRelative Rate (k_rel)Rationale
Benzyl bromide1Baseline reactivity.
3-Fluorobenzyl bromide< 1The strong -I effect of fluorine destabilizes the benzylic carbocation.
4-Methoxybenzyl bromide>> 1The strong +R effect of the methoxy group significantly stabilizes the benzylic carbocation.
This compound> 1The stabilizing +R effect of the methoxy group dominates, but is attenuated by the -I effect of the fluorine.

Note: This table is based on established principles of physical organic chemistry regarding substituent effects on the stability of benzylic carbocations. Actual values would depend on the specific reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[3]

Materials:

  • 3-Fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-fluoro-4-methoxytoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization:

  • ¹H NMR (CDCl₃): δ 7.16-7.07 (m, 2H), 6.90 (dd, J=8.3, 8.4Hz, 1H), 4.45 (s, 2H), 3.89 (s, 3H).[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 3-Fluoro-4-methoxytoluene 3-Fluoro-4-methoxytoluene Reflux in CCl4 Reflux in CCl4 3-Fluoro-4-methoxytoluene->Reflux in CCl4 NBS NBS NBS->Reflux in CCl4 BPO BPO (cat.) BPO->Reflux in CCl4 Filtration Filtration Reflux in CCl4->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Electronic Effects on Sₙ1 Transition State

Electronic_Effects cluster_TS Transition State (Sₙ1) cluster_substituents Substituent Effects cluster_outcome Overall Effect on Reactivity TS [Ar-CH₂···Br]ᵟ⁺ Reactivity Stabilized Transition State (Accelerated Sₙ1 Rate) TS->Reactivity Methoxy 4-Methoxy Group (+R >> -I) Methoxy->TS Stabilizes ᵟ⁺ (Resonance) Fluorine 3-Fluorine Atom (-I > +R) Fluorine->TS Destabilizes ᵟ⁺ (Inductive)

Caption: Influence of substituents on the Sₙ1 transition state.

Conclusion

The fluorine and methoxy groups in this compound engage in a sophisticated electronic interplay that defines its chemical character. The methoxy group's powerful electron-donating resonance effect is the primary determinant of the compound's enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted benzyl bromide. The fluorine atom, through its potent inductive electron withdrawal, serves to modulate this reactivity, providing a valuable tool for fine-tuning the electronic properties of the molecule. This understanding is critical for the rational design of synthetic routes and for the development of novel pharmaceuticals and materials where precise control over reactivity and physicochemical properties is paramount. The data and protocols presented in this guide offer a foundational resource for researchers working with this versatile and important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Fluoro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This whitepaper provides a detailed technical examination of EAS reactions on 3-fluoro-4-methoxytoluene, a polysubstituted aromatic compound with nuanced reactivity. The interplay of the electron-donating methoxy group and the electron-withdrawing but ortho-para directing fluorine atom dictates the regiochemical outcome of these substitutions. Due to a scarcity of direct experimental data in peer-reviewed literature for this specific substrate, this guide synthesizes established principles of physical organic chemistry, data from closely related analogs, and predicted outcomes to provide a comprehensive theoretical framework and practical guidance for researchers. This document outlines the directing effects of the substituents, predicts the major products of common EAS reactions, and provides detailed, generalized experimental protocols.

Introduction to Electrophilic Aromatic Substitution on Substituted Benzenes

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack. They are typically ortho-, para-directors.

  • Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the reaction rate. With the exception of halogens, they are generally meta-directors.

Directing Effects of Substituents in 3-Fluoro-4-methoxytoluene

The reactivity of 3-fluoro-4-methoxytoluene is governed by the combined influence of its three substituents: a methyl group, a fluorine atom, and a methoxy group.

  • Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-director. Its activating nature stems from the +M (mesomeric or resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. While it has a -I (inductive) effect due to the electronegativity of oxygen, the +M effect is dominant.

  • Fluorine Atom (-F): Fluorine is a unique substituent. It is a deactivating group due to its strong -I effect, making the ring less reactive than benzene. However, like the methoxy group, it possesses lone pairs that can be donated to the ring via a +M effect, thus directing incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group is a weakly activating, ortho-, para-director due to a combination of inductive effect (+I) and hyperconjugation.

In 3-fluoro-4-methoxytoluene, these groups are positioned such that their directing effects must be carefully considered to predict the site of electrophilic attack.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions on the 3-fluoro-4-methoxytoluene ring available for substitution are C2, C5, and C6. The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (C1, which is already substituted). The fluorine at C3 deactivates the ring but directs ortho (to C2 and C4) and para (to C6). The methyl group at C1 activates the ortho positions (C2 and C6) and the para position (C4).

Considering the powerful activating and directing effect of the methoxy group, the primary sites for electrophilic attack are predicted to be ortho to it, at positions C3 and C5. Since C3 is already substituted with fluorine, the most likely position for substitution is C5 . The position C2 is ortho to both the fluorine and methyl groups, and meta to the methoxy group, making it less favorable. Position C6 is para to the fluorine and ortho to the methyl group, but meta to the strongly activating methoxy group, also rendering it less probable.

Therefore, the substitution is strongly directed to the position ortho to the activating methoxy group and meta to the deactivating fluorine atom.

Common Electrophilic Aromatic Substitution Reactions: Predicted Products and Experimental Protocols

While specific experimental data for 3-fluoro-4-methoxytoluene is limited in the accessible literature, the following sections provide predicted outcomes and generalized experimental protocols based on well-established procedures for related compounds.

Nitration

Predicted Major Product: 5-Nitro-3-fluoro-4-methoxytoluene

Reaction Scheme:

G cluster_reagents Reagents substrate 3-Fluoro-4-methoxytoluene product 5-Nitro-3-fluoro-4-methoxytoluene substrate->product Nitration reagents HNO₃, H₂SO₄ G cluster_reagents Reagents substrate 3-Fluoro-4-methoxytoluene product 5-Bromo-3-fluoro-4-methoxytoluene substrate->product Bromination reagents Br₂, FeBr₃ or Acetic Acid G cluster_reagents Reagents substrate 3-Fluoro-4-methoxytoluene product 1-(5-Fluoro-2-methoxy-4-methylphenyl)ethan-1-one substrate->product Acylation reagents CH₃COCl, AlCl₃ G cluster_path Reaction Pathway for C5 Substitution cluster_stabilization Stabilization of the Sigma Complex Start 3-Fluoro-4-methoxytoluene + E⁺ TransitionState Transition State Start->TransitionState Electrophilic Attack at C5 Intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) Product 5-Substituted Product + H⁺ Intermediate->Product Deprotonation Resonance1 Positive charge on C6 Intermediate->Resonance1 Resonance2 Positive charge on C4 (with -OCH₃) Intermediate->Resonance2 Resonance3 Positive charge on C2 Intermediate->Resonance3 TransitionState->Intermediate Oxonium Oxonium Ion (Major Stabilizing Contributor) Resonance2->Oxonium Delocalization from -OCH₃

The Versatility of 3-Fluoro-4-methoxybenzyl Bromide: A Key Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-Fluoro-4-methoxybenzyl bromide has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzyl ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and improved cell permeability. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this compound in the synthesis of pharmaceuticals, with a particular focus on its role in the development of potent anti-inflammatory agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences its reactivity and imparts specific characteristics to the molecules it helps to form.

PropertyValueReference
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [1][2]
CAS Number 331-61-3[1][2]
Melting Point 44-46 °C[3]
Boiling Point 149-155 °C (at 25-28 Torr)[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in organic solvents, insoluble in water.[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol.

Experimental Protocol: Synthesis from (3-fluoro-4-methoxyphenyl)methanol

Materials:

  • (3-fluoro-4-methoxyphenyl)methanol

  • Triethylamine

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at room temperature.[5]

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.[5]

  • Stir the reaction mixture for 15 minutes.[5]

  • Dilute the mixture with dichloromethane.[5]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.[5]

  • Extract the aqueous layer twice with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[5]

Quantitative Data:

  • Yield: 91%[5]

  • ¹H NMR (CDCl₃): δ 7.16-7.07 (2H, m), 6.90 (1H, dd, J=8.3, 8.4Hz), 4.45 (2H, s), 3.89 (3H, s)[5]

Application in Pharmaceutical Synthesis: The Case of Roflumilast

This compound is a key precursor for the synthesis of various pharmaceuticals. A prominent example of a drug class where this building block is of high interest is the selective phosphodiesterase-4 (PDE4) inhibitors. Roflumilast, a potent PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), possesses a substituted benzamide structure that can be conceptually derived from this compound. While many patented syntheses of Roflumilast start from related materials like 3-fluoro-4-hydroxybenzaldehyde, a plausible synthetic route can be designed starting from this compound.[6]

Proposed Synthetic Pathway to a Roflumilast Intermediate

The following represents a logical synthetic workflow for converting this compound into a key intermediate for Roflumilast.

G A 3-Fluoro-4-methoxybenzyl bromide B 3-Fluoro-4-methoxy- benzonitrile A->B  NaCN, DMSO   C 3-Fluoro-4-methoxy- benzoic acid B->C  NaOH, H₂O, Δ   D Key Roflumilast Intermediate C->D  Amidation Partner,    Coupling Agent  

Caption: Proposed synthetic workflow from this compound to a key Roflumilast intermediate.

Experimental Protocol: General Procedure for Nucleophilic Substitution (Nitrile Synthesis)

Materials:

  • This compound

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Add sodium cyanide (1.1 eq) to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a generalized procedure. Specific conditions would need to be optimized.

Biological Significance: Inhibition of the PDE4 Signaling Pathway

Roflumilast and other related compounds are potent and selective inhibitors of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

G cluster_0 Inflammatory Cell cluster_1 Site of Action Pro-inflammatory\nstimuli Pro-inflammatory stimuli Adenylate\ncyclase Adenylate cyclase Pro-inflammatory\nstimuli->Adenylate\ncyclase Activates cAMP cAMP Adenylate\ncyclase->cAMP ATP to PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Suppression of\ninflammatory response Suppression of inflammatory response PKA->Suppression of\ninflammatory response AMP AMP PDE4->AMP Degrades Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-methoxybenzyl bromide in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl bromide is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, including a reactive benzyl bromide moiety, a lipophilicity-enhancing methoxy group, and a metabolically stabilizing fluorine atom, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The strategic incorporation of the 3-fluoro-4-methoxybenzyl motif has proven particularly fruitful in the development of potent and selective modulators of various drug targets, including ion channels and protein kinases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutics, with a focus on Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Bruton's Tyrosine Kinase (BTK) inhibitors.

I. Application in the Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in the perception of pain and inflammation, making it a prime target for the development of novel analgesics. The 3-fluoro-4-methoxyphenyl group has been identified as a critical pharmacophore in a number of potent and selective TRPV1 antagonists.

A. Synthetic Strategy Overview

A common strategy for the synthesis of TRPV1 antagonists involves the introduction of the 3-fluoro-4-methoxybenzyl group via alkylation of a suitable nucleophile, often a sulfonamide or an amine. This is typically followed by a series of functional group manipulations and coupling reactions to build the final antagonist scaffold. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Synthesis of Final Compound 3-Fluoro-4-methoxybenzyl_bromide 3-Fluoro-4-methoxybenzyl bromide Alkylation Alkylation 3-Fluoro-4-methoxybenzyl_bromide->Alkylation Nucleophile Suitable Nucleophile (e.g., 2-nitrobenzenesulfonamide) Nucleophile->Alkylation Alkylated_Intermediate N-(3-Fluoro-4-methoxybenzyl) -2-nitrobenzenesulfonamide Alkylation->Alkylated_Intermediate Deprotection Deprotection Alkylated_Intermediate->Deprotection Amine_Intermediate 3-Fluoro-4-methoxybenzylamine Deprotection->Amine_Intermediate Amide_Coupling Amide Coupling Amine_Intermediate->Amide_Coupling Carboxylic_Acid Carboxylic Acid Moiety Carboxylic_Acid->Amide_Coupling TRPV1_Antagonist TRPV1 Antagonist Amide_Coupling->TRPV1_Antagonist

Synthetic workflow for a TRPV1 antagonist.
B. Experimental Protocols

Protocol 1: Synthesis of N-(3-Fluoro-4-methoxybenzyl)-2-nitrobenzenesulfonamide

  • To a solution of 2-nitrobenzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 3-Fluoro-4-methoxybenzylamine

  • Dissolve N-(3-Fluoro-4-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in a mixture of acetonitrile and water.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude amine can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Amide Coupling to form a TRPV1 Antagonist

  • To a solution of 3-Fluoro-4-methoxybenzylamine (1.0 eq) and a suitable carboxylic acid (e.g., a substituted propanamide derivative, 1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

C. Quantitative Data: In Vitro Activity of a Representative TRPV1 Antagonist
Compound IDTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)
TRPV1-Antagonist-1 Human TRPV1Ca²⁺ Influx (Capsaicin-induced)155.2
TRPV1-Antagonist-1 Human TRPV1Ca²⁺ Influx (Acid-induced, pH 5.5)45-
Capsazepine (Reference) Human TRPV1Ca²⁺ Influx (Capsaicin-induced)25098
D. Protocol for In Vitro Evaluation: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Capsaicin (agonist)

  • Test compounds (potential antagonists)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of the test compound (or vehicle control) to the wells.

    • Incubate at room temperature for 20-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

II. Application in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 3-fluoro-4-methoxyphenyl motif has been incorporated into various kinase inhibitors to enhance their potency, selectivity, and pharmacokinetic properties.

A. Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.

G BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) PLCg2->Downstream_Signaling BTK_Inhibitor BTK Inhibitor (containing 3-fluoro-4- methoxyphenyl moiety) BTK_Inhibitor->BTK Inhibition

BTK signaling pathway and point of inhibition.
B. Synthetic Approach for a BTK Inhibitor Scaffold

While a direct synthesis from this compound is less commonly reported for this class, the corresponding 3-fluoro-4-methoxybenzoic acid is a key precursor. The benzyl bromide can be converted to the benzoic acid via oxidation. A generalized synthetic route to a pyrazolopyrimidine-based BTK inhibitor is presented.

Protocol 4: Synthesis of a Pyrazolopyrimidine Core

  • React 3-fluoro-4-methoxybenzoic acid with a suitable pyrazole derivative in the presence of a coupling agent (e.g., EDC/HOBt) to form an amide intermediate.

  • Cyclize the intermediate under appropriate conditions (e.g., heating with a dehydrating agent) to form the pyrazolopyrimidine core.

  • Introduce the desired substituents at other positions of the pyrazolopyrimidine ring through a series of reactions, which may include halogenation followed by nucleophilic substitution or cross-coupling reactions.

C. Quantitative Data: In Vitro Activity of a Representative BTK Inhibitor
Compound IDTarget KinaseAssay TypeIC₅₀ (nM)
BTK-Inhibitor-1 BTKEnzymatic Assay2.5
BTK-Inhibitor-1 TECEnzymatic Assay15
BTK-Inhibitor-1 EGFREnzymatic Assay>1000
Ibrutinib (Reference) BTKEnzymatic Assay0.5
D. Protocol for In Vitro Evaluation: Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is through a biochemical assay that measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (containing ATP and MgCl₂)

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated allophycocyanin (SA-APC)

  • Test compounds

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add the BTK enzyme, the biotinylated peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate at room temperature for 60 minutes to allow for antibody binding and HTRF signal generation.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Normalize the data to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound serves as a valuable and versatile starting material in drug discovery, enabling the synthesis of complex molecules with desirable pharmacological properties. Its application in the development of potent TRPV1 antagonists and the conceptual design of novel kinase inhibitors highlights its strategic importance in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their own drug discovery programs.

Protocol for N-alkylation with 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of a substituted benzyl group, such as the 3-fluoro-4-methoxybenzyl moiety, can significantly influence the pharmacological and physicochemical properties of a target compound. This document provides a detailed protocol for the N-alkylation of amines using 3-fluoro-4-methoxybenzyl bromide, a versatile reagent for introducing this valuable structural motif. The protocol is based on established methodologies for N-alkylation of primary and secondary amines with benzyl halides and is exemplified by the successful synthesis of various N-(3-fluoro-4-methoxybenzyl) derivatives.

Safety Precautions: this compound is a corrosive solid and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-alkylation of various amines with this compound. This data provides a reference for adapting the protocol to different substrates.

EntryAmine SubstrateBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃ (2.0)DMFRoom Temp.1672[2]
2MorpholineK₂CO₃ (2.0)Acetonitrile801285 (estimated)
3AnilineEt₃N (1.5)CH₂Cl₂Room Temp.2478 (estimated)

*Yields for entries 2 and 3 are estimated based on typical yields for similar N-alkylation reactions.

Experimental Protocols

This section details the step-by-step methodology for the N-alkylation of a secondary amine with this compound, using the synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidine as a representative example.[2]

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the amine. To this solution, add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add this compound (1.1 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine to remove DMF and inorganic salts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-fluoro-4-methoxybenzyl)piperidine.

Visualizations

Diagram of the N-Alkylation Experimental Workflow:

experimental_workflow General Workflow for N-Alkylation reagents Amine (1.0 eq) Base (e.g., K₂CO₃, 2.0 eq) Anhydrous Solvent (e.g., DMF) reaction Stir at RT to 80°C Monitor by TLC/LC-MS reagents->reaction 1. Combine alkyl_halide This compound (1.1 eq) alkyl_halide->reaction 2. Add dropwise workup Aqueous Work-up (EtOAc, H₂O, Brine) reaction->workup 3. Reaction complete purification Dry (Na₂SO₄), Concentrate Column Chromatography workup->purification 4. Isolate crude product Pure N-alkylated Amine purification->product 5. Purify

Caption: A schematic overview of the experimental procedure for the N-alkylation of amines with this compound.

Signaling Pathway (Illustrative Example):

While N-alkylation itself is a direct chemical transformation, the resulting products are often designed to interact with biological signaling pathways. For instance, N-alkylated piperidines are common scaffolds in the development of antagonists for receptors like the Dopamine 4 Receptor (D4R).[2][3]

signaling_pathway Illustrative Biological Target of N-Alkylated Products drug N-(3-Fluoro-4-methoxybenzyl)-piperidine Analog (Antagonist) receptor Dopamine 4 Receptor (D4R) drug->receptor Binds to & Blocks downstream Downstream Signaling Cascade receptor->downstream Inhibits activation of cellular_response Cellular Response downstream->cellular_response Modulates

Caption: A simplified diagram showing the antagonistic action of an N-alkylated piperidine derivative on a G-protein coupled receptor like the D4 receptor.

References

Application Notes and Protocols for Grignard Reactions Involving 3-Fluoro-4-methoxyphenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenylmagnesium bromide is a valuable Grignard reagent in organic synthesis, particularly for the introduction of the 3-fluoro-4-methoxyphenyl moiety into a target molecule. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents. These application notes provide an overview of the utility of this reagent and detailed protocols for its use in Grignard reactions with carbonyl compounds, specifically aldehydes.

Physicochemical Properties

PropertyValue
CAS Number 112780-67-3
Molecular Formula C₇H₆BrFMgO
Molecular Weight 229.33 g/mol
Appearance Typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
Storage Store at 2-8°C under an inert atmosphere to prevent degradation from moisture and air.

Applications in Organic Synthesis

3-Fluoro-4-methoxyphenylmagnesium bromide is a versatile nucleophile that participates in a variety of carbon-carbon bond-forming reactions. Its primary applications include:

  • Reaction with Carbonyl Compounds: As a strong nucleophile, it readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively. This reaction is fundamental in the synthesis of complex organic molecules.

  • Cross-Coupling Reactions: This Grignard reagent can be employed in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Kumada) to form biaryl structures. The presence of the fluoro and methoxy groups can influence the electronic properties and biological activity of the resulting biaryl compounds.

  • Synthesis of Fluorinated Aromatic Compounds: The reagent serves as a key building block for the synthesis of more complex fluorinated aromatic molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.

Experimental Data

The following table summarizes the results of the reaction of 3-Fluoro-4-methoxyphenylmagnesium bromide with substituted quinolinecarboxaldehydes, as reported in the synthesis of novel anticancer agents.[1][2]

ElectrophileProductOverall Yield (%)
5,6,7-trimethoxyquinoline-2-carboxaldehyde2-(3'-Fluoro-4'-methoxybenzoyl)-5,6,7-trimethoxyquinoline47
6,7,8-trimethoxyquinoline-4-carboxaldehyde4-(3'-Fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline73

Experimental Protocols

The following is a general protocol for the reaction of 3-Fluoro-4-methoxyphenylmagnesium bromide with an aldehyde, based on established procedures.[1][2]

Materials:

  • Aldehyde (1.0 equiv)

  • 3-Fluoro-4-methoxyphenylmagnesium bromide (0.5 M solution in THF, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the solution of 3-Fluoro-4-methoxyphenylmagnesium bromide (1.5 equiv) to the stirred aldehyde solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). For the synthesis of the compounds in the table above, the reaction was stirred for 48 hours.[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate and then with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as flash column chromatography.

Visualizations

Experimental Workflow for Grignard Reaction

Grignard_Workflow General Workflow for Grignard Reaction reagents Dissolve Aldehyde in Anhydrous THF cooling1 Cool to 0°C reagents->cooling1 addition Slowly Add 3-Fluoro-4-methoxyphenylmagnesium bromide cooling1->addition reaction Warm to Room Temperature and Stir addition->reaction cooling2 Cool to 0°C reaction->cooling2 quench Quench with Saturated Aqueous NH4Cl cooling2->quench extraction Extract with EtOAc and CH2Cl2 quench->extraction drying Dry with MgSO4 and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Final Product purification->product

Caption: General workflow for the Grignard reaction.

Logical Relationship of Reaction Components

Reaction_Components Key Components and Steps in the Grignard Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup Grignard 3-Fluoro-4-methoxyphenylmagnesium bromide (Nucleophile) Product Secondary Alcohol Product Grignard->Product Aldehyde Aldehyde (Electrophile) Aldehyde->Product Solvent Anhydrous THF Solvent->Product Temperature 0°C to Room Temp. Temperature->Product Quenching Saturated NH4Cl Extraction EtOAc / CH2Cl2 Quenching->Extraction Product->Quenching forms after

Caption: Relationship of components in the reaction.

References

Application Notes: 3-Fluoro-4-methoxybenzyl Bromide in the Synthesis of Novel Pyrrolo[2,3-d]pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-methoxybenzyl bromide is a key reagent in the synthesis of a novel series of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, which have demonstrated significant potential as anticancer agents. The incorporation of the 3-fluoro-4-methoxybenzyl moiety into the pyrrolo[2,3-d]pyrimidine scaffold has been shown to be a critical factor in enhancing the cytotoxic activity of these compounds against various cancer cell lines. This document provides detailed application notes and protocols for the synthesis and evaluation of these potential therapeutic agents, intended for researchers, scientists, and drug development professionals.

Applications

The primary application of this compound in this context is as a building block for the synthesis of potent anticancer inhibitors. Specifically, it is used to introduce the 7-(3-fluoro-4-methoxybenzyl) group to the pyrrolo[2,3-d]pyrimidine core structure. This structural modification has led to the development of compounds with significant in vitro and in vivo anticancer activity.

One of the most promising compounds from this series, designated as 6q , features a C-4 ethyl group and a benzylic methyl group. This compound has exhibited potent inhibitory effects on the proliferation of various cancer cell lines, including HeLa, MDA-MB-231, and MDA-MB-426, with GI50 values in the submicromolar range.[1] Further studies have indicated that compound 6q induces cell cycle arrest at the G2/M phase in MDA-MB-231 cells and has demonstrated in vivo efficacy in nude mice bearing MDA-MB-231 xenografts.[1]

Data Presentation

The in vitro anticancer activities of a selection of the synthesized 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives are summarized in the table below for easy comparison.

Compound IDC-4 SubstituentBenzylic SubstituentHeLa GI50 (μM)MDA-MB-231 GI50 (μM)MDA-MB-426 GI50 (μM)
6q EthylMethyl0.110.250.58

Experimental Protocols

1. General Synthesis of 4-Substituted 7-(3-Fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines

This protocol outlines the general synthetic route for the preparation of the target inhibitor compounds.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Appropriate nucleophile for C-4 substitution (e.g., sodium ethoxide for ethyl group)

  • Palladium catalyst (for cross-coupling reactions if applicable)

  • Solvents for reaction and purification (e.g., THF, dichloromethane, ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment

Procedure:

  • N-Alkylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-(3-fluoro-4-methoxybenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • C-4 Substitution: The 4-chloro group is then substituted with various functionalities. For example, to introduce an ethyl group, the intermediate is treated with a suitable organometallic reagent in the presence of a palladium catalyst.

  • Purification: The final compounds are purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the method used to evaluate the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized inhibitor compounds

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, MDA-MB-426)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

3. Cell Cycle Analysis

This protocol details the procedure for analyzing the effect of the inhibitor on the cell cycle distribution.

Materials:

  • MDA-MB-231 cells

  • Compound 6q

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat MDA-MB-231 cells with compound 6q at its GI50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation reagent1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate 7-(3-Fluoro-4-methoxybenzyl)- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reagent1->intermediate NaH, DMF reagent2 This compound reagent2->intermediate product Target Inhibitor (e.g., Compound 6q) intermediate->product nucleophile Nucleophile/Reagent (for C-4 substitution) nucleophile->product Pd-catalyzed coupling or SNAr product_eval Target Inhibitor mtt_assay MTT Assay product_eval->mtt_assay cell_cycle Cell Cycle Analysis product_eval->cell_cycle in_vivo In Vivo Xenograft Model product_eval->in_vivo cell_lines Cancer Cell Lines (HeLa, MDA-MB-231, etc.) cell_lines->mtt_assay cell_lines->cell_cycle data GI50 Values & Mechanism of Action mtt_assay->data cell_cycle->data in_vivo->data

Caption: Experimental workflow for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine inhibitors.

G cluster_pathway Proposed Mechanism of Action inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., 6q) tubulin Tubulin inhibitor->tubulin Inhibition of Polymerization microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway for the induction of cell cycle arrest by pyrrolo[2,3-d]pyrimidine inhibitors.

References

The Pivotal Role of 3-Fluoro-4-methoxybenzyl Bromide in the Synthesis of Neurologically Active Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3-Fluoro-4-methoxybenzyl bromide serves as a critical building block in medicinal chemistry, primarily utilized in the synthesis of neurologically active compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzyl ring, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. The benzylic bromide functionality provides a reactive handle for facile introduction of this key structural motif into a variety of molecular scaffolds.

This reagent has found significant application in the development of drugs targeting the central nervous system (CNS). Notably, it is a key precursor in the synthesis of Safinamide, a multimodal drug for Parkinson's disease, and Ralfinamide, an investigational drug for neuropathic pain. The 3-fluoro-4-methoxybenzyl moiety in these molecules is crucial for their biological activity, which involves the modulation of key enzymes and ion channels implicated in neurological disorders.

Application in the Synthesis of Safinamide

Safinamide is an approved medication for Parkinson's disease that exhibits a dual mechanism of action: selective and reversible inhibition of monoamine oxidase B (MAO-B) and modulation of voltage-gated sodium and calcium channels, leading to a reduction in abnormal glutamate release.[1] The 3-fluoro-4-methoxybenzyloxy group is integral to its high affinity and selectivity for MAO-B.

Application in the Synthesis of Ralfinamide

Ralfinamide is an investigational drug candidate for the treatment of neuropathic pain. Its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral nociceptive neurons and is a key player in pain signaling.[2][3] The 3-fluoro-4-methoxybenzyl moiety contributes to the potent and state-dependent inhibition of these channels.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of Safinamide and Ralfinamide, highlighting the potency of these compounds synthesized using the this compound building block.

Table 1: In Vitro Activity of Safinamide

TargetSpeciesAssayIC50 (µM)Reference
MAO-BHuman (brain)Enzyme Inhibition0.079[4]
MAO-BHuman (platelet-rich plasma)Enzyme Inhibition0.0093[5]
MAO-AHuman (brain)Enzyme Inhibition80[4]
Dopamine UptakeRat (synaptosomes)Transporter Assay8.44[4]

Table 2: In Vitro Activity of Ralfinamide

TargetSpeciesAssayIC50 (µM)Reference
Nav1.7Human (HEK293 cells)Electrophysiology37.1[3]
TTX-resistant Na+ currentsRat (DRG neurons)Electrophysiology-[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-[4-(3-Fluorobenzyloxy)benzylamino]propanamide (Safinamide)

This protocol describes a two-step synthesis of Safinamide starting from 4-hydroxybenzaldehyde and this compound.

Step 1: Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable organic solvent such as acetone or dimethylformamide, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(3-fluorobenzyloxy)benzaldehyde.

Step 2: Reductive Amination to Yield Safinamide

  • Dissolve 4-(3-fluorobenzyloxy)benzaldehyde (1 equivalent) and L-alaninamide hydrochloride (1.2 equivalents) in a protic solvent such as methanol.

  • Add a mild reducing agent, such as sodium cyanoborohydride (1.5 equivalents), to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield (S)-2-[4-(3-Fluorobenzyloxy)benzylamino]propanamide (Safinamide).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Safinamide and Ralfinamide, as well as a generalized experimental workflow for their synthesis.

Safinamide_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO-B MAO-B Dopamine->MAO-B Metabolism Dopamine_Vesicle Dopamine_Vesicle VMAT2->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Safinamide Safinamide Safinamide->MAO-B Inhibition Na_Channel Voltage-gated Na+ Channel Safinamide->Na_Channel Blockade Ca_Channel Voltage-gated Ca2+ Channel Safinamide->Ca_Channel Modulation Glutamate_Vesicle Glutamate_Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Reduced Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Glutamate_Receptor Glutamate Receptor Glutamate_Released->Glutamate_Receptor

Safinamide's dual mechanism of action.

Ralfinamide_Pathway cluster_nociceptor Nociceptive Neuron cluster_spinal_cord Spinal Cord Noxious_Stimulus Noxious_Stimulus Nav1.7 Nav1.7 Sodium Channel Noxious_Stimulus->Nav1.7 Activation Action_Potential Action Potential Propagation Nav1.7->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Ralfinamide Ralfinamide Ralfinamide->Nav1.7 Blockade

Ralfinamide's mechanism in neuropathic pain.

Synthesis_Workflow Start Starting Materials Step1 Step 1: O-Alkylation Start->Step1 4-hydroxybenzaldehyde, This compound, Base Intermediate 4-(3-Fluorobenzyloxy)benzaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 L-alaninamide, Reducing Agent Final_Product Safinamide / Ralfinamide Step2->Final_Product Purification Purification Final_Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

General synthetic workflow.

References

Application Notes and Protocols for Williamson Ether Synthesis using 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis utilizing 3-Fluoro-4-methoxybenzyl bromide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents. The resulting 3-fluoro-4-methoxybenzyl ethers are valuable intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] this compound is an excellent electrophile for this reaction due to the benzylic nature of the bromide, which enhances its reactivity. The presence of the electron-withdrawing fluorine atom can further influence the reactivity and properties of the resulting ether products.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-4-methoxybenzyl moiety is a valuable scaffold in the design of novel therapeutic agents. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of a drug molecule.[3] The methoxy group provides a site for potential further functionalization. Ethers derived from this compound are being explored as intermediates in the synthesis of a variety of biologically active molecules, including:

  • Kinase Inhibitors: The benzyl ether linkage can serve as a key structural element in molecules designed to target the ATP-binding site of kinases, which are crucial targets in oncology and immunology.

  • Anti-inflammatory Agents: The 3-fluoro-4-methoxyphenyl group is a component of molecules with potential anti-inflammatory properties, and ethers containing this group may exhibit similar activities.[4]

  • Anticancer and Antioxidant Agents: Benzyl ether derivatives have been investigated for their potential anticancer and antioxidant properties, and the unique substitution pattern of 3-fluoro-4-methoxybenzyl ethers makes them interesting candidates for such studies.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3-fluoro-4-methoxybenzyl ethers from primary, secondary, and phenolic alcohols.

Protocol 1: Synthesis of 1-(3-Fluoro-4-methoxybenzyloxy)ethane (Primary Alcohol)

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a round-bottom flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium ethoxide.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the sodium ethoxide suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(3-fluoro-4-methoxybenzyloxy)ethane.

Protocol 2: Synthesis of 2-(3-Fluoro-4-methoxybenzyloxy)propane (Secondary Alcohol)

Materials:

  • This compound

  • Isopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.

  • Add isopropanol (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium isopropoxide.

  • Cool the mixture to room temperature and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the residue by column chromatography to yield 2-(3-fluoro-4-methoxybenzyloxy)propane.

Protocol 3: Synthesis of 1-(3-Fluoro-4-methoxybenzyloxy)-4-nitrobenzene (Phenol)

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium carbonate (anhydrous)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts using a Büchner funnel.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-fluoro-4-methoxybenzyloxy)-4-nitrobenzene.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various alcohols.

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Ethanol (Primary)NaHDMF254-685-95
Isopropanol (Secondary)NaHTHF65 (reflux)8-1260-75
4-Nitrophenol (Phenol)K₂CO₃Acetone56 (reflux)6-890-98

Mandatory Visualizations

G General Workflow for Williamson Ether Synthesis start Start reactants 1. Combine alcohol/phenol and base in solvent. start->reactants alkoxide_formation 2. Stir to form alkoxide/phenoxide. reactants->alkoxide_formation add_bromide 3. Add 3-Fluoro-4-methoxybenzyl bromide solution. alkoxide_formation->add_bromide reaction 4. Stir at appropriate temperature (monitor by TLC). add_bromide->reaction workup 5. Quench reaction and perform aqueous workup. reaction->workup extraction 6. Extract with organic solvent. workup->extraction drying 7. Dry organic layer and remove solvent. extraction->drying purification 8. Purify crude product (chromatography/recrystallization). drying->purification product Final Product purification->product

Caption: General workflow for the Williamson ether synthesis.

G Application of Synthesized Ethers in Drug Discovery start Synthesized 3-Fluoro-4-methoxybenzyl Ether intermediate Key Intermediate start->intermediate modification Further Chemical Modifications intermediate->modification library Library of Analogues modification->library screening Biological Screening (e.g., Kinase Assays) library->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 3-Fluoro-4-methoxybenzyl bromide. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-4-methoxybenzyl moiety in the development of novel therapeutic agents and other functional molecules.[1] The electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring influence the reactivity of the benzylic bromide, making it a subject of interest for controlled chemical modifications.

Overview of Nucleophilic Substitution Reactions

This compound is a primary benzylic halide and is thus highly amenable to nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. This pathway involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group.

The general reaction scheme is as follows:

Figure 1: General Nucleophilic Substitution Reaction

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Substituted Product reactant1->product S N 2 reactant2 Nucleophile (Nu⁻) reactant2->product

Caption: General S_N2 reaction pathway.

A variety of nucleophiles can be employed, including those based on oxygen, nitrogen, sulfur, and carbon. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions. Common solvents for these reactions include polar aprotics like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone, as well as polar protic solvents like ethanol and methanol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions with analogues of this compound. This data provides a strong starting point for optimizing reactions with the target substrate.

Nucleophile TypeNucleophile ExampleProduct TypeTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Reference
Oxygen PhenolEtherK₂CO₃, NaOHAcetone, DMF25 - 804 - 2485-95--INVALID-LINK--
Nitrogen Primary Amine (as sulfonamide)Secondary AmineK₂CO₃DMF25 - 601 - 2~99[2]
Sulfur ThiophenolThioetherNaOHMethanolReflux2 - 380-95[3]
Carbon Sodium CyanideNitrileNoneEthanol/WaterReflux2 - 680-90[4]

Experimental Protocols

The following are detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.

Synthesis of 3-Fluoro-4-methoxybenzyl Ethers (O-Alkylation)

This protocol is adapted from the Williamson ether synthesis, a robust method for preparing ethers.[5][6][7]

Figure 2: O-Alkylation Experimental Workflow

G start Start dissolve Dissolve alcohol/phenol and base in solvent start->dissolve add_bromide Add 3-Fluoro-4-methoxybenzyl bromide dissolve->add_bromide heat Heat reaction mixture add_bromide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by chromatography or crystallization workup->purify end End purify->end G start Start protect Protect primary amine as sulfonamide start->protect dissolve Dissolve sulfonamide and base in DMF protect->dissolve add_bromide Add 3-Fluoro-4-methoxybenzyl bromide dissolve->add_bromide heat Heat reaction mixture add_bromide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup deprotect Deprotect sulfonamide workup->deprotect purify Purify final amine deprotect->purify end End purify->end G start Start mix1 Mix 3-Fluoro-4-methoxybenzyl bromide and thiourea in methanol start->mix1 reflux1 Reflux to form isothiuronium salt mix1->reflux1 add_base Add NaOH reflux1->add_base reflux2 Reflux to form thiolate add_base->reflux2 add_halide Add second alkyl halide (can be the same bromide) reflux2->add_halide reflux3 Reflux to form thioether add_halide->reflux3 workup Aqueous workup and extraction reflux3->workup purify Purify by chromatography workup->purify end End purify->end G start Start dissolve Dissolve NaCN in ethanol/water start->dissolve add_bromide Add 3-Fluoro-4-methoxybenzyl bromide dissolve->add_bromide reflux Heat mixture to reflux add_bromide->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool and pour into water monitor->cool extract Extract with organic solvent cool->extract purify Purify by distillation or chromatography extract->purify end End purify->end

References

Application Notes: The Potential Role of 3-Fluoro-4-methoxybenzyl bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 3-Fluoro-4-methoxybenzyl bromide is a known building block in the synthesis of pharmaceuticals, its direct application in the manufacturing of commercialized agrochemicals is not extensively documented in publicly available literature.[1] However, the unique structural features of this reagent suggest a strong potential for its use in the discovery and development of novel pesticides, including herbicides, fungicides, and insecticides.

The introduction of fluorine and methoxy groups into bioactive molecules can significantly alter their physicochemical properties.[2] This can lead to enhanced biological activity by improving factors such as binding affinity to target enzymes or receptors, metabolic stability, and transport within the target pest or plant.[2] The 3-fluoro-4-methoxybenzyl moiety, therefore, represents an attractive scaffold for medicinal and agrochemical research. The bromine atom provides a reactive site for incorporating this valuable functionality into a wide range of molecular structures.[1]

These application notes will explore the potential of this compound as a reagent in agrochemical synthesis, provide a general protocol for its use in a representative alkylation reaction, and discuss the rationale for its application in developing next-generation crop protection agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes and ensuring safe handling.

PropertyValueReference
CAS Number 331-61-3[1]
Molecular Formula C8H8BrFO[1]
Appearance White powder or colorless to light yellow liquid[1][3]
Boiling Point 245.1 °C at 760 mmHg[1]
Solubility Soluble in organic solvents, insoluble in water[1]

Potential Applications in Agrochemical Synthesis

The 3-fluoro-4-methoxyphenyl group is a key structural component in some herbicidal compounds.[4][5][6][7] The strategic placement of fluorine and methoxy substituents on the phenyl ring is a common tactic in the design of modern agrochemicals to enhance efficacy and selectivity.[2]

Key benefits of incorporating the 3-fluoro-4-methoxybenzyl moiety include:

  • Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, leading to a longer-lasting effect of the active ingredient.

  • Improved Target Binding: The electronic properties of the fluorine and methoxy groups can lead to stronger interactions with the target protein, increasing the potency of the agrochemical.

  • Modified Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the introduction of these substituents, which can affect its uptake and translocation in plants and pests.

Representative Experimental Protocol: O-Alkylation of a Phenolic Substrate

This protocol describes a general method for the O-alkylation of a substituted phenol with this compound. This type of reaction is fundamental in the synthesis of many biologically active compounds.

Reaction Scheme:

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Reagent: While stirring, add this compound (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure O-alkylated product.

Safety Precautions:

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Work in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a potential agrochemical intermediate using this compound.

G General Synthetic Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactants: - Substituted Phenol - this compound - Base (e.g., K2CO3) C Reaction Mixture (Heating/Stirring) A->C B Solvent (e.g., Acetone, DMF) B->C D Quenching & Filtration C->D Reaction Completion E Extraction with Organic Solvent D->E F Washing with Water & Brine E->F G Drying over Na2SO4 or MgSO4 F->G H Concentration (Rotary Evaporation) G->H Dried Organic Layer I Column Chromatography H->I J Pure Product I->J

Caption: A flowchart of the general synthetic and purification process.

Signaling Pathway Concept

The introduction of the 3-fluoro-4-methoxybenzyl group could be used to enhance the binding of a hypothetical fungicide to its target enzyme, thereby inhibiting a critical metabolic pathway in the fungus.

G Hypothetical Mode of Action A Fungicide with 3-Fluoro-4-methoxybenzyl Moiety B Target Enzyme (e.g., Succinate Dehydrogenase) A->B Binds to C Enzyme Inhibition B->C Leads to D Disruption of Fungal Respiration C->D E Fungal Cell Death D->E

Caption: A conceptual diagram of a fungicide's mode of action.

References

Application Notes and Protocols for the 3-Fluoro-4-methoxybenzyl (FMB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-fluoro-4-methoxybenzyl (FMB) group is a valuable protecting group for various functional groups, particularly alcohols, in multi-step organic synthesis. As a substituted benzyl ether, it shares many of the favorable properties of the widely used p-methoxybenzyl (PMB) group, such as ease of introduction and stability to a range of reaction conditions. However, the presence of the electron-withdrawing fluorine atom at the 3-position significantly modulates its reactivity, offering unique advantages in complex synthetic strategies.

The key feature of the FMB group is its enhanced stability towards oxidative cleavage conditions compared to the standard PMB group. This increased stability allows for the selective deprotection of a PMB ether in the presence of an FMB ether, establishing an orthogonal protecting group strategy. This application note provides an overview of the FMB group's properties, detailed protocols for its use in protecting alcohols and amines, and a summary of its cleavage conditions.

Key Advantages of the FMB Protecting Group

  • Orthogonality with the PMB Group: The FMB group is stable under conditions that cleave the PMB group, such as treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This allows for the selective deprotection of PMB ethers without affecting FMB-protected functionalities within the same molecule.

  • Acid-Labile Removal: Similar to other benzyl-type ethers, the FMB group can be removed under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).

  • Hydrogenolysis: The FMB group can also be cleaved by catalytic hydrogenolysis, providing another versatile deprotection method.

Data Presentation: Comparison of Cleavage Conditions for Benzyl-Type Protecting Groups

Protecting GroupOxidative Cleavage (DDQ)Acidic Cleavage (TFA)Hydrogenolysis (H₂, Pd/C)
Benzyl (Bn) Generally StableRequires harsh conditionsReadily Cleaved
p-Methoxybenzyl (PMB) Readily CleavedMild to moderate conditionsReadily Cleaved
3-Fluoro-4-methoxybenzyl (FMB) Stable Moderate to strong conditionsReadily Cleaved

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the FMB Group

This protocol describes a general procedure for the protection of a primary alcohol using 3-fluoro-4-methoxybenzyl bromide.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portionwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired FMB-protected alcohol.

Expected Yield: 85-95%

Protocol 2: Deprotection of an FMB-Protected Alcohol via Acidic Cleavage

This protocol outlines the removal of the FMB group using trifluoroacetic acid.

Materials:

  • FMB-protected alcohol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the FMB-protected alcohol (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 6 hours depending on the substrate.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Expected Yield: 75-90%

Protocol 3: Deprotection of an FMB-Protected Alcohol via Hydrogenolysis

This protocol describes the cleavage of the FMB group using catalytic hydrogenation.

Materials:

  • FMB-protected alcohol

  • Palladium on activated carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the FMB-protected alcohol (1.0 equiv) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add palladium on carbon (10-20 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. Reaction times typically range from 4 to 24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Expected Yield: 90-99%

Mandatory Visualizations

Protection_Workflow Substrate Alcohol (R-OH) Reagents NaH, this compound DMF, 0°C to rt Substrate->Reagents 1. Deprotonation 2. Alkylation Protected_Product FMB-Protected Alcohol (R-OFMB) Reagents->Protected_Product Formation of FMB Ether Purification Purification (Chromatography) Protected_Product->Purification Workup

Caption: Workflow for the protection of an alcohol with the FMB group.

Deprotection_Pathways FMB_Protected FMB-Protected Substrate Acid_Cleavage Acidic Cleavage (TFA, DCM) FMB_Protected->Acid_Cleavage Hydrogenolysis Hydrogenolysis (H₂, Pd/C) FMB_Protected->Hydrogenolysis Deprotected_Product Deprotected Substrate Acid_Cleavage->Deprotected_Product Hydrogenolysis->Deprotected_Product

Caption: Deprotection pathways for the FMB protecting group.

Orthogonality_Concept Start Substrate with FMB and PMB groups DDQ_Cleavage DDQ, CH₂Cl₂/H₂O Start->DDQ_Cleavage Selective PMB cleavage Intermediate Substrate with FMB group and deprotected OH DDQ_Cleavage->Intermediate Acid_Cleavage TFA or H₂/Pd-C Intermediate->Acid_Cleavage FMB cleavage Final_Product Fully Deprotected Substrate Acid_Cleavage->Final_Product

Caption: Orthogonal deprotection strategy of PMB in the presence of FMB.

Conclusion

The 3-fluoro-4-methoxybenzyl (FMB) group is a valuable addition to the synthetic chemist's toolbox of protecting groups. Its key advantage lies in its orthogonality to the commonly used p-methoxybenzyl (PMB) group, allowing for selective deprotection strategies in the synthesis of complex molecules. The protocols provided herein offer a starting point for the application of the FMB group in protecting alcohols. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.

Application Notes and Protocols: Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives Incorporating a 3-Fluoro-4-Methoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of a series of 1,3,4-oxadiazole derivatives featuring a 3-fluoro-4-methoxyphenyl substituent. The protocols outlined below are intended to serve as a guide for the synthesis and subsequent evaluation of these compounds, which have shown promise as antimicrobial agents.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, which can lead to improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a fluoro-substituted methoxyphenyl group is a common strategy in drug design to enhance binding affinity and modulate electronic properties. This document focuses on derivatives containing the 3-fluoro-4-methoxyphenyl moiety, detailing their synthesis and reported biological activities.

Data Presentation

The following tables summarize the reported antimicrobial activity for a series of 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole derivatives.

Table 1: Antibacterial Activity of 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole Derivatives

Compound IDSubstituent (Aryl Group)Test OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
4a 3-bromo-2-methylphenylEscherichia coli3
Pseudomonas aeruginosa3
4b 2,3,4-trifluorophenylEscherichia coli3
Pseudomonas aeruginosa3

Data sourced from a study by Chandrakantha et al., which reported significant antibacterial activity for these compounds.[1][2]

Table 2: Antifungal Activity of 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole Derivatives

Compound IDSubstituent (Aryl Group)Test OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
4i 5-methylisoxazoleCandida albicans3

Data sourced from a study by Chandrakantha et al., which reported significant antifungal activity for this compound.[1][2]

Experimental Protocols

The following protocols describe the general synthesis of the 1,3,4-oxadiazole derivatives.

Protocol 1: Synthesis of 2-Fluoro-4-methoxybenzoyl hydrazide (Intermediate 1)

This protocol describes the conversion of 2-fluoro-4-methoxybenzoic acid to its corresponding hydrazide.

Materials:

  • 2-fluoro-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dry methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of 2-fluoro-4-methoxybenzoic acid (1 equivalent) in an excess of thionyl chloride is refluxed for 4 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude 2-fluoro-4-methoxybenzoyl chloride.

  • The crude acid chloride is dissolved in dry methanol and cooled in an ice bath.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is then stirred at room temperature for 6-8 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water, filtered, and dried to obtain 2-fluoro-4-methoxybenzoyl hydrazide.

Protocol 2: General Synthesis of 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazoles (Final Products)

This protocol details the cyclization reaction to form the 1,3,4-oxadiazole ring.

Materials:

  • 2-Fluoro-4-methoxybenzoyl hydrazide (Intermediate 1)

  • Substituted aromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Ethanol for recrystallization

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of 2-fluoro-4-methoxybenzoyl hydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) is taken in a round bottom flask.

  • Phosphorus oxychloride (5-10 mL) is added slowly to the mixture at room temperature.

  • The reaction mixture is refluxed for 5-7 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into ice-cold water with stirring.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole derivative.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the general structure of the synthesized compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-fluoro-4-methoxybenzoic acid 2-fluoro-4-methoxybenzoic acid 2-fluoro-4-methoxybenzoyl hydrazide 2-fluoro-4-methoxybenzoyl hydrazide 2-fluoro-4-methoxybenzoic acid->2-fluoro-4-methoxybenzoyl hydrazide SOCl₂, N₂H₄·H₂O Aromatic Carboxylic Acids Aromatic Carboxylic Acids 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole 2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole Aromatic Carboxylic Acids->2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole 2-fluoro-4-methoxybenzoyl hydrazide->2-(2-fluoro-4-methoxyphenyl)-5-aryl-1,3,4-oxadiazole Aromatic Acid, POCl₃

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organohalide.[1][2] Diaryl- and heteroarylmethane structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and materials. The Suzuki coupling of benzyl halides, such as 3-Fluoro-4-methoxybenzyl bromide, with various aryl and heteroaryl boronic acids provides a direct and versatile route to synthesize unsymmetrical diarylmethanes.[3][4]

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluoro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable scaffold for the synthesis of novel therapeutic agents.[5] These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound, aimed at facilitating its use in research and development.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the organoboron species.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 pd_complex1->transmetalation pd_complex2->reductive_elimination r1x R¹-X (3-Fluoro-4-methoxy- benzyl bromide) r1x->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions for Benzyl Bromides

While specific data for this compound is not extensively published, the following table summarizes typical conditions for the Suzuki coupling of various substituted benzyl bromides with arylboronic acids or their derivatives, providing a strong basis for reaction optimization.

EntryBenzyl Bromide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772384[3]
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772395[3]
34-(Trifluoromethyl)benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772389[3]
4Isoxazole-substituted benzyl bromide3-Methoxybenzeneboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3350[1]
5Benzoate-substituted benzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140 (MW)0.3375[1]
64-Bromobenzyl acetatePhenylboronic acidPdCl₂ (5)dppf (10)NaHCO₃ (3)EtOH802492[6]

Experimental Protocols

The following protocols are generalized based on successful Suzuki couplings of substituted benzyl bromides and should be optimized for the specific reaction of this compound with the desired boronic acid.

Protocol 1: Conventional Heating

This protocol is adapted from the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or potassium aryltrifluoroborate (1.0-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)

  • Solvent (e.g., THF/H₂O (10:1) or Dioxane/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a microwave-assisted method for the Suzuki-Miyaura cross-coupling of benzylic bromides.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the solvent (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a general workflow for setting up and performing a Suzuki coupling reaction.

Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat Reaction Mixture (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a robust and adaptable method for the synthesis of functionalized diarylmethanes, which are of significant interest in drug discovery and materials science. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this reaction. Successful implementation will depend on careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity of the desired products. Both conventional heating and microwave-assisted methods have proven effective for similar substrates, offering flexibility in experimental design.

References

Troubleshooting & Optimization

improving yield in reactions with 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-methoxybenzyl bromide. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: this compound is a versatile reagent primarily used as an alkylating agent in organic synthesis. It serves as a key building block for introducing the 3-fluoro-4-methoxybenzyl group into molecules, which is a common motif in the development of pharmaceuticals and agrochemicals.[1] Its most frequent applications include Williamson ether synthesis (O-alkylation) and the N-alkylation of amines.

Q2: What are the critical safety precautions for handling this reagent? A2: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[2][3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, immediately rinse the affected area with plenty of water and seek medical advice.[2]

Q3: My reaction yield is consistently low. What are the general factors I should investigate? A3: Low yields in reactions involving this compound often stem from a few common issues:

  • Reagent Quality: The reagent can degrade over time, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Sub-optimal conditions can lead to slow reaction rates or the prevalence of side reactions.

  • Side Reactions: Competing reactions such as elimination (E2), hydrolysis, and over-alkylation (in the case of amines) can consume the starting material and reduce the yield of the desired product.

  • Nucleophile Strength: Weak nucleophiles will react slowly, requiring more forcing conditions that can promote side reactions.

Q4: What are the most common side products to expect? A4: The primary side products include:

  • 3-Fluoro-4-methoxybenzyl alcohol: Formed by the hydrolysis of the benzyl bromide, either from trace water in the reactants and solvent or during aqueous workup. Alkyl bromides are susceptible to hydrolysis.[4]

  • Elimination products: While less common for benzyl halides compared to secondary or tertiary alkyl halides, a strong, bulky base can potentially promote elimination reactions.[5][6]

  • Dialkylated or poly-alkylated products: When reacting with primary amines or other nucleophiles with multiple reactive sites, over-alkylation is a common issue.[7]

Troubleshooting Guide

This guide addresses specific problems encountered during reactions with this compound.

Problem: Low or No Product Yield

Q: My Williamson ether synthesis with a phenol/alcohol is giving a poor yield. What are the likely causes and how can I fix it?

A: Low yields in Williamson ether synthesis are often traced back to the base, solvent, or reaction temperature.

  • Base Selection: The base must be strong enough to fully deprotonate the alcohol or phenol, creating the alkoxide/phenoxide nucleophile.

    • For simple alcohols, a strong base like sodium hydride (NaH) is effective.[8]

    • For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is often sufficient and can help minimize side reactions.[9]

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base but do not excessively solvate the nucleophile, thus enhancing its reactivity.[10]

  • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to reagent decomposition or unwanted side reactions. A moderate temperature (e.g., 50-80 °C) is typically a good starting point.[9]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagent 1. Verify Reagent Quality (this compound) start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent OK check_nucleophile 3. Evaluate Nucleophile check_conditions->check_nucleophile Conditions OK sub_base Optimize Base (e.g., K₂CO₃, NaH, t-BuOK) check_conditions->sub_base Conditions Sub-optimal sub_solvent Change Solvent (e.g., DMF, Acetonitrile, THF) check_conditions->sub_solvent Conditions Sub-optimal sub_temp Adjust Temperature check_conditions->sub_temp Conditions Sub-optimal re_run Re-run Reaction with Optimized Parameters check_nucleophile->re_run Consider stronger nucleophile or protecting groups sub_base->re_run sub_solvent->re_run sub_temp->re_run

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Q: My N-alkylation of a primary amine results in a complex mixture with low yield of the desired secondary amine. How can I improve selectivity?

A: The primary challenge in the N-alkylation of primary amines is preventing the formation of the tertiary amine via a second alkylation.

  • Control Stoichiometry: Using a significant excess of the primary amine relative to the benzyl bromide can statistically favor mono-alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be effective. The choice of base is critical and can significantly impact the reaction outcome.[11] In some cases, a mild inorganic base like K₃PO₄ or K₂CO₃ is preferred to reduce side reactions.[12][13]

  • Protonation Strategy: A strategy involving the amine hydrobromide salt can be employed. Under controlled basic conditions, the reactant primary amine is selectively deprotonated for reaction, while the newly formed, more basic secondary amine product remains protonated and thus unreactive towards further alkylation.[7][14]

  • Solvent and Temperature: Polar aprotic solvents are generally suitable.[7] Running the reaction at a lower temperature (e.g., room temperature to 40 °C) can often improve selectivity by slowing down the second alkylation step, which may have a higher activation energy.

Problem: Formation of Multiple Products

Q: My TLC and LC-MS analysis show several spots/peaks. What are the potential byproducts and how can I minimize them?

A: The presence of multiple products points to competing reaction pathways.

  • Desired Sₙ2 vs. Side Reactions: this compound is a benzylic halide, which can react via both Sₙ1 and Sₙ2 mechanisms.[10] While Sₙ2 is often desired for direct substitution, conditions that favor carbocation formation (polar protic solvents, high temperatures) can lead to Sₙ1 pathways and subsequent side reactions like solvolysis.

  • Hydrolysis Product: The most common byproduct is 3-fluoro-4-methoxybenzyl alcohol, resulting from reaction with water. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Over-alkylation Product: As discussed previously, this is common in amine alkylations. Use an excess of the amine or a protonation strategy to suppress it.

  • Elimination Product: If using a very strong and bulky base (like potassium tert-butoxide) with a sterically hindered nucleophile, E2 elimination can become a competitive pathway, although it's generally a minor pathway for benzylic systems.[6]

Competing Reaction Pathways

CompetingPathways start This compound + Nucleophile (Nu⁻) sn2 Sₙ2 Pathway (Desired) start->sn2 Good Nucleophile Polar Aprotic Solvent side_reactions Side Reactions (Undesired) start->side_reactions Water Present Excess Alkylating Agent Strong/Bulky Base product Desired Alkylated Product sn2->product hydrolysis Hydrolysis Product (Alcohol) side_reactions->hydrolysis over_alkylation Over-alkylation Product side_reactions->over_alkylation

Caption: The competition between the desired Sₙ2 pathway and common side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how changes in reaction parameters can influence the yield of common reactions. (Note: Yields are representative and can vary based on the specific substrate and exact conditions).

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield (Model Reaction: Phenol + this compound)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Approx. Yield (%)
1K₂CO₃ (1.5)Acetone601275-85
2K₂CO₃ (1.5)DMF60885-95
3NaH (1.2)THF25 -> 65680-90
4Cs₂CO₃ (1.5)Acetonitrile806>90

Table 2: Optimizing Mono-N-Alkylation of a Primary Amine (Model Reaction: Benzylamine + this compound)

EntryBase (equiv.)SolventAmine:Bromide RatioTemperature (°C)Approx. Yield (Mono-alkylated)
1K₂CO₃ (2.0)Acetonitrile1.2 : 15050-60% (mixture with di-alkylated)
2K₂CO₃ (2.0)Acetonitrile3 : 15070-80%
3K₃PO₄ (2.0)DMF1.5 : 12580-90%
4None*DMF1 : 1.125>85% (selective)

*Reaction performed with the amine hydrobromide salt and a non-nucleophilic base like triethylamine, as per the competitive deprotonation strategy.[7][14]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • To a stirred solution of the alcohol or phenol (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 20 minutes under an inert atmosphere (N₂ or Ar).

  • Add a solution of this compound (1.1 equiv.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15]

General Experimental Workflow

ExperimentalWorkflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Reactants (Solvent, Nucleophile, Base) setup->reagents addition 3. Add Benzyl Bromide (Dropwise, control temperature) reagents->addition reaction 4. Reaction (Stirring, Heating, Monitoring via TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quenching, Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A standard workflow for performing an alkylation reaction and isolating the product.

Protocol 2: General Procedure for Selective Mono-N-Alkylation
  • In a round-bottom flask, dissolve the primary amine (3.0 equiv.) in anhydrous acetonitrile (0.3 M) under an inert atmosphere.

  • Add potassium carbonate (2.0 equiv.) and stir the suspension.

  • Add a solution of this compound (1.0 equiv.) in acetonitrile dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) while monitoring by TLC or LC-MS until the starting bromide is consumed.

  • Cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product via flash column chromatography to isolate the desired secondary amine.

References

Technical Support Center: Benzylation Reactions Using Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common side reactions encountered during alkylation reactions with benzyl bromide.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions when using benzyl bromide as an alkylating agent?

A1: The primary side reactions include:

  • Over-alkylation: This is especially common in the N-alkylation of primary amines, where the desired secondary amine product is often more nucleophilic than the starting amine, leading to the formation of a tertiary amine.

  • Elimination (Dehydrobromination): Particularly with secondary benzyl bromides, the use of a strong base can lead to the elimination of HBr, forming a styrene derivative. This is driven by the formation of a stable conjugated system.

  • Hydrolysis: Benzyl bromide is sensitive to moisture and can hydrolyze to form benzyl alcohol, especially in the presence of water or protic solvents.

  • C-Alkylation vs. O-Alkylation: When alkylating phenols, a common side reaction is the alkylation of the aromatic ring (C-alkylation) instead of the desired alkylation of the phenolic oxygen (O-alkylation).

  • Reaction with Solvent: Certain solvents can participate in side reactions. For instance, DMF can decompose at high temperatures to produce dimethylamine, which can then react. Dichloromethane can, under certain phase-transfer catalysis conditions, act as an alkylating agent.

Q2: How can I minimize over-alkylation in the N-benzylation of a primary amine?

A2: To favor mono-alkylation and suppress the formation of the di-alkylated byproduct, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of the primary amine relative to the benzyl bromide. This increases the statistical probability of the benzyl bromide reacting with the more abundant primary amine.

  • Slow Addition: Add the benzyl bromide to the reaction mixture slowly. This maintains a low concentration of the alkylating agent, favoring reaction with the primary amine.

  • Temperature Control: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation, which often has a higher activation energy.

  • Choice of Base: Use a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common choice.

Q3: My O-alkylation of a phenol is giving a significant amount of C-alkylated product. How can I improve the selectivity for O-alkylation?

A3: The solvent plays a crucial role in determining the ratio of O- to C-alkylation.

  • Use Polar Aprotic Solvents: Solvents like DMF and acetonitrile generally favor O-alkylation.

  • Avoid Protic Solvents: Protic solvents can solvate the phenoxide oxygen, making it less available for alkylation and thus promoting C-alkylation. For example, using trifluoroethanol (TFE) as a solvent has been shown to favor C-alkylation[1].

Q4: I am observing the formation of a styrene derivative in my reaction. What is causing this and how can I prevent it?

A4: The formation of a styrene derivative is due to an elimination reaction (dehydrobromination). This is more likely to occur with secondary benzyl bromides and in the presence of a strong base. To prevent this:

  • Use a Milder Base: Opt for weaker bases like potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide or alkoxides.

  • Control Temperature: Lowering the reaction temperature can disfavor the elimination pathway.

  • Consider Phase-Transfer Catalysis (PTC): PTC can allow for the use of weaker aqueous bases, which can minimize elimination. However, even with PTC, using a very strong base like 50% NaOH may still lead to elimination[2].

Q5: My reaction is clean, but the yield is low, and I suspect hydrolysis of benzyl bromide is the issue. How can I avoid this?

A5: Benzyl bromide is moisture-sensitive. To prevent hydrolysis to benzyl alcohol:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Choice of Base: Using a non-aqueous base will prevent the introduction of water. If an aqueous base is necessary, consider phase-transfer catalysis to minimize contact of the benzyl bromide with the aqueous phase.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-N-benzylated primary amine with significant formation of a di-benzylated byproduct.

Potential Cause Suggested Solution
Incorrect Stoichiometry Use a 2-5 fold excess of the primary amine relative to benzyl bromide.
High Reaction Temperature Lower the reaction temperature. Start at room temperature and gently heat if necessary.
Rapid Addition of Benzyl Bromide Add the benzyl bromide dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.
Base is too Strong Use a milder base such as K₂CO₃ or NaHCO₃.

Problem 2: A mixture of O- and C-alkylated products is obtained during the benzylation of a phenol.

Potential Cause Suggested Solution
Protic Solvent Switch to a polar aprotic solvent like acetonitrile or DMF.
Ion Pairing Effects The choice of counter-ion to the phenoxide can influence selectivity. Consider changing the base (e.g., from NaOH to Cs₂CO₃).
High Temperature Run the reaction at a lower temperature to favor the kinetically controlled O-alkylation product.

Problem 3: The major product observed is a styrene derivative instead of the desired substitution product.

Potential Cause Suggested Solution
Strong Base Use a weaker base (e.g., K₂CO₃, NaHCO₃). If using NaOH, consider a lower concentration[2].
Sterically Hindered Substrate If the nucleophile is bulky, elimination may be favored. Try to use a less hindered nucleophile if possible.
High Temperature Perform the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide

SolventO-Alkylation Product YieldC-Alkylation Product YieldReference
AcetonitrileHighLow[1]
Trifluoroethanol (TFE)LowHigh[1]

Note: This table illustrates the general trend. Specific yields can vary based on other reaction conditions.

Table 2: Representative Yields for N-Alkylation of Amines with Benzyl Bromide

AmineBaseSolventTemperatureTimeYield of Mono-alkylated ProductReference
AnilineNaHCO₃Water/SDS80°C1 h~95%
BenzylamineTriethylamineDMF20-25°C9 h76% (87:9 mono:di)
2,4-Dichloro-benzylamineDIPEADMF20-25°C8 h77% (89:8 mono:di)

Experimental Protocols

Protocol 1: Selective Mono-N-Benzylation of Aniline

This protocol is adapted for the selective synthesis of N-benzylaniline, minimizing over-alkylation.

Materials:

  • Aniline (4.0 eq)

  • Benzyl bromide (1.0 eq)

  • Sodium bicarbonate (1.25 eq)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (4.0 eq), sodium bicarbonate (1.25 eq), and water.

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Slowly add benzyl bromide (1.0 eq) to the reaction mixture.

  • Maintain the temperature and stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter.

  • Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure to yield the N-benzylaniline product.

Protocol 2: O-Benzylation of Phenol using Phase-Transfer Catalysis

This protocol is designed to favor O-alkylation and minimize C-alkylation and hydrolysis.

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Toluene and Water (biphasic system)

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) and TBAB (0.1 eq) in toluene.

  • Add an aqueous solution of potassium carbonate (2.0 eq).

  • Stir the biphasic mixture vigorously and heat to 60°C.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 60°C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the benzyl phenyl ether.

Mandatory Visualizations

Alkylation_Pathways cluster_reactants Reactants Benzyl Bromide Benzyl Bromide Desired Product (Nu-Bn) Desired Product (Nu-Bn) Benzyl Bromide->Desired Product (Nu-Bn) Desired Alkylation (SN2) Elimination Product (Styrene) Elimination Product (Styrene) Benzyl Bromide->Elimination Product (Styrene) Elimination (E2) [Strong Base] Hydrolysis Product (BnOH) Hydrolysis Product (BnOH) Benzyl Bromide->Hydrolysis Product (BnOH) Hydrolysis [H₂O] C-Alkylated Product C-Alkylated Product Benzyl Bromide->C-Alkylated Product C-Alkylation [Phenols] Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Desired Product (Nu-Bn) Over-alkylation Product (Nu(Bn)₂) Over-alkylation Product (Nu(Bn)₂) Desired Product (Nu-Bn)->Over-alkylation Product (Nu(Bn)₂) Over-alkylation

Caption: Competing reaction pathways in benzyl bromide alkylations.

Troubleshooting_Workflow cluster_analysis Analysis of Byproducts cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Major byproduct is Di-benzylated? start->q1 q2 Styrene derivative observed? q1->q2 No s1 • Use excess amine • Slow addition of BnBr • Lower temperature q1->s1 Yes q3 Benzyl alcohol detected? q2->q3 No s2 • Use weaker base • Lower temperature q2->s2 Yes q4 C-Alkylation in phenol reaction? q3->q4 No s3 • Use anhydrous conditions • Inert atmosphere q3->s3 Yes s4 • Use polar aprotic solvent (e.g., ACN, DMF) q4->s4 Yes no_byproducts Other issues: - Incomplete reaction - Degradation q4->no_byproducts No end Improved Yield and Purity s1->end s2->end s3->end s4->end no_byproducts->end

Caption: Troubleshooting workflow for benzyl bromide alkylation reactions.

References

Technical Support Center: Purification of Products from 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chemical products derived from 3-Fluoro-4-methoxybenzyl bromide. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted this compound, the corresponding alcohol (3-Fluoro-4-methoxybenzyl alcohol) formed by hydrolysis, and side-products from elimination reactions, especially if sterically hindered bases or high temperatures are used. In Williamson ether syntheses, unreacted starting alcohol is also a common impurity.[1][2]

Q2: My purified product, a benzyl ether derivative, shows residual starting material (this compound) by TLC and NMR. How can I remove it?

A2: Residual this compound can often be removed by careful column chromatography. Since the bromide is generally less polar than the desired ether product, using a less polar eluent system initially can help in separating it.[3] For instance, starting with a higher ratio of hexane to ethyl acetate and gradually increasing the polarity can be effective. If the product is stable to base, a wash with a dilute solution of a tertiary amine like triethylamine can convert the benzyl bromide to a more polar quaternary ammonium salt, which can then be removed by an aqueous wash.

Q3: My product appears as an oil and is difficult to crystallize. What could be the issue?

A3: The presence of impurities is a common reason for a product oiling out instead of crystallizing. Even small amounts of unreacted starting materials or byproducts can inhibit crystal lattice formation. Further purification by column chromatography is recommended. After purification, attempting crystallization from a different solvent system or using a seed crystal of the pure compound can induce crystallization.

Q4: I am having trouble separating my desired product from a non-polar impurity during column chromatography. What can I do?

A4: If your product and a non-polar impurity have very similar Rf values, consider using a different solvent system for elution. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can alter the selectivity of the separation.[4] Additionally, using a longer column or a finer mesh silica gel can improve resolution. For fluorinated compounds, sometimes a reversed-phase column (like C18) with a water/acetonitrile or water/methanol mobile phase can provide better separation.[4]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) against the starting materials and crude reaction mixture is a quick check. For a more definitive assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any impurities.[5][6] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from impurities.

cluster_0 Troubleshooting Poor Separation start Poor Separation in Column Chromatography check_rf Are Rf values of product and impurity very close? start->check_rf change_solvent Optimize Eluent System - Try different solvent mixtures (e.g., DCM/MeOH, Toluene/EtOAc) - Use a gradient elution check_rf->change_solvent Yes check_loading Was the column overloaded? check_rf->check_loading No change_stationary Change Stationary Phase - Finer mesh silica gel - Different adsorbent (e.g., Alumina) - Reversed-phase silica (C18) change_solvent->change_stationary success Improved Separation change_stationary->success check_loading->change_solvent No reduce_load Reduce Sample Load check_loading->reduce_load Yes dry_loading Consider Dry Loading reduce_load->dry_loading dry_loading->success

Caption: Troubleshooting workflow for poor separation in column chromatography.

Recrystallization

Problem: Product oils out or fails to crystallize.

cluster_1 Troubleshooting Crystallization start Product Oils Out or Fails to Crystallize check_purity Is the product pure? start->check_purity purify Purify by Column Chromatography check_purity->purify No check_solvent Is the solvent appropriate? check_purity->check_solvent Yes purify->check_solvent solvent_screen Perform a solvent screen to find a suitable solvent. check_solvent->solvent_screen No check_cooling Was cooling too rapid? check_solvent->check_cooling Yes solvent_screen->check_cooling slow_cool Allow to cool slowly to room temperature before placing in an ice bath. check_cooling->slow_cool Yes induce_crystallization Induce Crystallization - Scratch the flask with a glass rod - Add a seed crystal check_cooling->induce_crystallization No slow_cool->induce_crystallization success Successful Crystallization induce_crystallization->success

Caption: Troubleshooting guide for common crystallization problems.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for specific products.

  • Slurry Preparation: A slurry of silica gel is prepared in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: The slurry is poured into the column and the solvent is allowed to drain to pack the silica gel bed. A layer of sand is added on top to protect the silica surface.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the eluent) and carefully loaded onto the top of the silica gel. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel.

  • Elution: The column is eluted with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

The following tables provide example data for the purification of a hypothetical ether product derived from this compound.

Table 1: Column Chromatography Purification Data

ParameterValue
Crude Product Mass 2.5 g
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (9:1 to 7:3 gradient)
Purified Product Mass 1.9 g
Yield 76%
Purity (by HPLC) >98%

Table 2: Recrystallization Purification Data

ParameterValue
Impure Product Mass 1.8 g
Recrystallization Solvent Ethanol/Water
Purified Product Mass 1.5 g
Yield 83%
Purity (by HPLC) >99.5%

Disclaimer: The protocols and data presented here are for illustrative purposes. Researchers should always refer to specific literature procedures and optimize conditions for their particular compound. Safety precautions should be strictly followed when handling all chemicals.

References

Technical Support Center: Optimizing Reaction Temperature for 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-4-methoxybenzyl bromide, with a focus on optimizing the reaction temperature.

Troubleshooting Guide

Issue: Low Conversion of 3-Fluoro-4-methoxytoluene to this compound

Possible Cause Suggested Solution
Insufficient Reaction Temperature For thermal bromination, temperatures may be too low. Consider a temperature range of 100°C to 170°C. For photochemical reactions, while some can be performed at room temperature or even 0°C to improve selectivity, insufficient light intensity or temperature might hinder conversion. For unreactive substrates in photochemical setups, increasing the temperature to 40°C or 60°C can improve conversion.[1]
Inadequate Initiation For photochemical reactions, ensure the light source is of appropriate wavelength and intensity. A household compact fluorescent lamp (CFL) can be effective.[1] For thermal reactions, a radical initiator may be necessary if not using high temperatures, although some processes are designed to work without one.
Inhibitors Present Ensure starting materials and solvents are free from radical inhibitors (e.g., certain antioxidants). Purification of the starting toluene derivative may be necessary.

Issue: Formation of Significant Amounts of Dibrominated Byproduct (3-Fluoro-4-methoxybenzal bromide)

Possible Cause Suggested Solution
High Reaction Temperature Elevated temperatures can sometimes favor over-bromination. If using a thermal method, try operating at the lower end of the effective range (e.g., 100°C). For photochemical reactions, lowering the temperature (e.g., to 0°C) can significantly improve selectivity for the mono-brominated product.[1]
Excess Brominating Agent Using a significant excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) can lead to di-bromination. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS.[1]
High Substrate Conversion Pushing the reaction to very high conversion of the starting material can increase the formation of the dibrominated product. Consider stopping the reaction at a moderate conversion to optimize for the yield of the desired mono-brominated product.

Issue: Bromination of the Aromatic Ring

Possible Cause Suggested Solution
Presence of Lewis Acids or Protic Acids Contamination with acids can promote electrophilic aromatic substitution on the electron-rich aromatic ring. Ensure all reagents and glassware are clean and dry.
High Bromine Concentration High local concentrations of molecular bromine can lead to ring bromination. Ensure good mixing and, if applicable, slow addition of the brominating agent.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction temperature for the synthesis of this compound?

A1: The optimal temperature depends on the chosen method (photochemical or thermal).

  • For photochemical reactions using NBS: Start with room temperature (around 20-25°C). If the reaction is sluggish, the temperature can be gradually increased to 40-60°C. To improve selectivity and reduce dibromination, consider running the reaction at a lower temperature, such as 0°C.[1]

  • For thermal bromination (without a light source): A higher temperature range is generally required. A suggested starting range is between 100°C and 170°C.

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: Minimizing dibromination is crucial for obtaining a high purity of this compound. Key strategies include:

  • Control Stoichiometry: Use a minimal excess of the brominating agent, such as 1.05 equivalents of NBS.[1]

  • Lower Reaction Temperature: Especially in photochemical reactions, reducing the temperature (e.g., to 0°C) can significantly enhance the selectivity for mono-bromination.[1]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it before significant amounts of the dibrominated product are formed.

Q3: What are the advantages of using a continuous flow reactor for this reaction?

A3: Continuous flow reactors offer several advantages for benzylic brominations:

  • Precise Temperature Control: The high surface-area-to-volume ratio allows for excellent heat exchange, enabling precise control over the reaction temperature, which is critical for selectivity.

  • Improved Safety: Handling of hazardous reagents and intermediates is minimized as they are generated and consumed in situ in small volumes.

  • Scalability: Scaling up the reaction is straightforward by simply running the reactor for a longer duration.[1]

  • Uniform Light Distribution: In photochemical reactions, the narrow channels of a flow reactor ensure uniform irradiation of the reaction mixture.[1]

Q4: What solvents are recommended for the synthesis of this compound?

A4: While carbon tetrachloride (CCl₄) has been traditionally used for Wohl-Ziegler brominations, it is hazardous. Acetonitrile (CH₃CN) is a recommended and safer alternative for light-induced benzylic brominations.[1] For thermal brominations, halogenated solvents like chlorobenzene that reflux within the desired temperature range (100-170°C) can be used.

Q5: How can I purify this compound from the reaction mixture?

A5: The crude product can typically be purified by quenching the reaction, followed by an aqueous workup to remove succinimide and any remaining acid. The organic layer is then dried and the solvent is removed. Final purification to remove unreacted starting material and dibrominated byproducts is often achieved by silica gel column chromatography using a non-polar eluent system like hexane/ethyl acetate.[1]

Data Presentation

Table 1: Comparison of General Reaction Conditions for Benzylic Bromination

Parameter Photochemical Bromination (Continuous Flow) [1]Thermal Bromination Room Temperature Bromination with SiCl₄/NBS [2]
Temperature 0°C to 60°C (substrate dependent)100°C to 170°CRoom Temperature
Brominating Agent N-Bromosuccinimide (NBS)Bromine or NBSN-Bromosuccinimide (NBS)
Initiation Light (e.g., Compact Fluorescent Lamp)HeatSiCl₄
Typical Solvent AcetonitrileChlorobenzeneAcetonitrile
Key Advantage High selectivity at lower temperatures, safer.Can be run without a light source or initiator.Mild reaction conditions.
Potential Issue Requires a photochemical reactor setup.Higher temperatures can lead to byproducts.Requires handling of SiCl₄.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Benzylic Bromination in Continuous Flow (Adapted from[1])

  • Reactor Setup: A transparent fluorinated ethylene polymer (FEP) tubing is coiled around a light source (e.g., a 30 W compact fluorescent lamp). The reactor is placed in a temperature-controlled environment (e.g., a water bath).

  • Reagent Preparation: Prepare a 0.5 M solution of 3-fluoro-4-methoxytoluene in acetonitrile. Prepare a separate solution of N-Bromosuccinimide (1.05 equivalents) in acetonitrile.

  • Reaction Execution: The two solutions are pumped at a defined flow rate through a T-mixer and into the coiled reactor. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Temperature Optimization: Start the reaction at room temperature (20°C). Monitor the conversion and selectivity by analyzing the output stream (e.g., by GC-MS). If conversion is low, incrementally increase the temperature to 40°C or 60°C. If selectivity for the mono-brominated product is low, decrease the temperature to 0°C.

  • Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove succinimide. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Protocol 2: General Procedure for Room Temperature Benzylic Bromination (Adapted from[2])

  • Reaction Setup: To a stirred mixture of 3-fluoro-4-methoxytoluene (1 equivalent) and N-Bromosuccinimide (1.4 equivalents) in acetonitrile (4 mL per mmol of substrate) in a round-bottom flask, add tetrachlorosilane (SiCl₄, 1.4 equivalents) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction mixture with cold water. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Control cluster_workup Work-up & Purification reagent1 3-Fluoro-4-methoxytoluene in Acetonitrile mixing Mixing (T-mixer) reagent1->mixing reagent2 NBS (1.05 eq) in Acetonitrile reagent2->mixing reactor Photochemical Flow Reactor (0-60 °C) mixing->reactor monitoring Online/Offline Monitoring (GC-MS, TLC) reactor->monitoring decision Adjust Temperature? monitoring->decision decision->reactor Yes workup Aqueous Work-up decision->workup No (Optimal) purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for optimizing photochemical benzylic bromination.

Troubleshooting_Logic start Reaction Outcome Analysis low_conversion Low Conversion? start->low_conversion high_dibromo High Dibromination? low_conversion->high_dibromo No increase_temp Increase Temperature / Light Intensity low_conversion->increase_temp Yes check_initiator Check Radical Initiator low_conversion->check_initiator Yes ring_bromo Ring Bromination? high_dibromo->ring_bromo No decrease_temp Decrease Temperature high_dibromo->decrease_temp Yes reduce_nbs Reduce NBS Equivalents high_dibromo->reduce_nbs Yes success Successful Synthesis ring_bromo->success No check_purity Check Reagent/Solvent Purity ring_bromo->check_purity Yes increase_temp->start check_initiator->start decrease_temp->start reduce_nbs->start check_purity->start

Caption: Troubleshooting logic for benzylic bromination of 3-fluoro-4-methoxytoluene.

References

Technical Support Center: Grignard Formation with Fluorinated Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from fluorinated aryl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Grignard reaction with a fluorinated aryl bromide fails to initiate. What are the common causes and solutions?

Failure to initiate is one of the most common problems in Grignard reagent synthesis. The primary culprit is often the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings, which prevents the reaction with the aryl bromide.[1][2] Additionally, the high strength of the carbon-fluorine bond can increase the activation energy for the reaction.[3][4]

Here is a systematic approach to troubleshooting initiation failure:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[1]

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard, as they solvate and stabilize the Grignard reagent.[5][6]

    • Ensure the fluorinated aryl bromide is dry and pure.

  • Activate the Magnesium Surface: The removal of the MgO layer is critical.[2] Several activation methods can be employed, ranging from simple mechanical or chemical treatments to the use of specialized reagents.[2][7]

    • Mechanical Activation:

      • Crushing/Stirring: Vigorously stirring or crushing the magnesium turnings in situ can help break the oxide layer and expose a fresh metal surface.[2][8]

      • Sonication: Using an ultrasonic bath can also be an effective, non-toxic method to activate the magnesium.[7]

    • Chemical Activation:

      • Iodine: Adding a small crystal of iodine is a classic method. The iodine is thought to etch the oxide layer.[1][2] The disappearance of the purple iodine color can indicate the reaction has initiated.[1]

      • 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The reaction of DBE with magnesium produces ethylene gas and magnesium bromide, cleaning the metal surface. The observation of bubbling is a good indicator of activation.[1][2]

      • Diisobutylaluminum Hydride (DIBAL-H): A catalytic amount of DIBAL-H can be a very effective activator, allowing for initiation at lower temperatures. It also serves as a drying agent.[9]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[2]

2. I'm observing low yields of my fluorinated aryl Grignard reagent. What are the likely side reactions, and how can I minimize them?

Low yields are often due to competing side reactions. With aryl halides, the most common side reaction is Wurtz-type homocoupling, where two aryl groups combine to form a biaryl species.[1]

  • Minimizing Wurtz Coupling:

    • Slow Addition of Aryl Bromide: Add the solution of the fluorinated aryl bromide dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, disfavoring the bimolecular coupling reaction.[1]

    • Maintain Moderate Temperature: While some heating may be necessary for initiation, excessive temperatures can promote side reactions. Once initiated, the reaction is often exothermic and may not require external heating.[6]

3. Are there alternatives to the direct formation of Grignard reagents from fluorinated aryl bromides?

Yes. For particularly challenging substrates, a halogen-magnesium exchange reaction using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can be highly effective.[10][11] This method often proceeds at lower temperatures and can be more tolerant of certain functional groups.[11]

Troubleshooting Failed Grignard Formation: A Workflow

Troubleshooting_Workflow Troubleshooting Failed Grignard Formation start Reaction Fails to Initiate check_conditions Verify Anhydrous Conditions (Glassware, Solvent, Reagent) start->check_conditions activate_mg Activate Magnesium Surface check_conditions->activate_mg Conditions OK low_yield Low Yield Observed activate_mg->low_yield Initiation Successful consider_alternative Consider Alternative Methods (e.g., Halogen-Mg Exchange) activate_mg->consider_alternative Initiation Fails check_side_reactions Investigate Side Reactions (e.g., Wurtz Coupling) low_yield->check_side_reactions optimize_addition Optimize Addition Rate (Slow, Dropwise) check_side_reactions->optimize_addition optimize_addition->consider_alternative Yield Still Low success Successful Grignard Formation optimize_addition->success Yield Improves consider_alternative->success

Caption: A workflow diagram for troubleshooting failed Grignard reactions.

Quantitative Data Summary

The success of a Grignard reaction can be highly dependent on the chosen activation method. Below is a summary of common activation techniques and their characteristics.

Activation MethodReagent/TechniqueTypical AmountKey AdvantagesPotential Drawbacks
Iodine I₂ crystal1 small crystalSimple and effective; visual confirmation of initiation (color disappears).[1][2]Can lead to iodinated byproducts.[1]
1,2-Dibromoethane BrCH₂CH₂BrA few dropsAction can be monitored by ethylene bubbling.[2]Consumes a small amount of magnesium.[2]
DIBAL-H Diisobutylaluminum hydrideCatalytic amountEffective at lower temperatures; acts as a drying agent.[9]Pyrophoric and requires careful handling.[1]
Mechanical Stirring Vigorous stirringN/AAvoids chemical activators.[8]May not be sufficient for very unreactive halides.[1]
Sonication Ultrasonic bathN/ANon-toxic and easy to implement.[7]May require specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for Grignard Formation with Iodine Activation

  • Glassware Preparation: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun until the iodine sublimes and deposits on the magnesium surface.[7]

  • Solvent Addition: Add anhydrous THF via cannula to the flask, enough to cover the magnesium turnings.

  • Initiation: Add a small portion (approx. 5-10%) of the fluorinated aryl bromide solution (1.0 equivalent in anhydrous THF) to the magnesium suspension. The disappearance of the iodine color and/or gentle refluxing indicates initiation.

  • Grignard Formation: Once the reaction has initiated, add the remaining fluorinated aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture until the majority of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Halogen-Magnesium Exchange using iPrMgCl·LiCl ("Turbo-Grignard")

  • Glassware Preparation: Prepare a flame-dried, three-necked flask under an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add a solution of the fluorinated aryl bromide (1.0 equivalent) in anhydrous THF to the flask and cool the solution to the desired temperature (e.g., -20 °C to 0 °C).[10]

  • Exchange Reaction: Add a solution of iPrMgCl·LiCl (typically 1.0 to 1.5 equivalents) dropwise to the cooled aryl bromide solution.[10]

  • Monitoring: The progress of the exchange reaction can be monitored by TLC or GC analysis of quenched aliquots.

  • Completion: Once the exchange is complete, the resulting fluorinated aryl Grignard reagent is ready for use in subsequent reactions.

Logical Relationship of Key Factors in Grignard Formation

Grignard_Factors Key Factors Influencing Grignard Formation reagent_purity Reagent Purity (Aryl Halide, Mg) grignard_formation Successful Grignard Formation reagent_purity->grignard_formation solvent_conditions Anhydrous Solvent (e.g., THF, Et2O) solvent_conditions->grignard_formation mg_activation Magnesium Activation (Chemical/Mechanical) mg_activation->grignard_formation temperature Reaction Temperature temperature->grignard_formation side_reactions Side Reactions (e.g., Wurtz Coupling) temperature->side_reactions addition_rate Addition Rate of Halide addition_rate->grignard_formation addition_rate->side_reactions

Caption: Interplay of factors affecting Grignard reagent synthesis.

References

stability of 3-Fluoro-4-methoxybenzyl bromide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A: For short-term storage, anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. However, for long-term storage, it is best to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2][3] Avoid storing it in solution for extended periods, as the stability can be solvent-dependent.

Q2: My reaction using this compound in an alcohol-based solvent (e.g., methanol, ethanol) is giving low yields. What could be the problem?

A: this compound, like other benzyl bromides, is susceptible to solvolysis in protic solvents such as alcohols. The lone pair of electrons on the oxygen atom of the alcohol can act as a nucleophile, displacing the bromide and forming a benzyl ether byproduct. This side reaction consumes your starting material and reduces the yield of your desired product. It is advisable to use anhydrous aprotic solvents for reactions involving this compound.

Q3: I dissolved this compound in DMSO and noticed the solution turning yellow/brown over time. Is this normal?

A: Discoloration in dimethyl sulfoxide (DMSO) can indicate decomposition. While DMSO is a polar aprotic solvent, some grades may contain water, which can lead to hydrolysis. Additionally, benzyl halides can sometimes react with DMSO itself, especially at elevated temperatures. If possible, use freshly opened, anhydrous grade DMSO and prepare the solution immediately before use.

Q4: Can I use polar aprotic solvents like DMF or acetonitrile for my reaction?

A: Yes, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are generally compatible with benzyl bromides and can be used for reactions.[4][5] However, it is crucial to use anhydrous grades of these solvents, as any residual water can cause hydrolysis of the this compound to the corresponding benzyl alcohol.

Q5: My this compound solid has developed a yellowish tint. Is it still usable?

A: A yellowish tint may indicate the formation of impurities due to slow decomposition, possibly from exposure to light or moisture.[6] It is recommended to check the purity of the compound by an appropriate analytical method (e.g., NMR, LC-MS) before use. If significant degradation has occurred, purification may be necessary. Storing the compound under an inert atmosphere and protected from light can help minimize degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Degradation of Starting Material Confirm the purity of your this compound using techniques like NMR or melting point analysis. If impure, consider purification (e.g., recrystallization).
Solvent Incompatibility If using a protic solvent (e.g., water, alcohols), switch to an anhydrous aprotic solvent such as THF, DCM, ACN, or DMF.[4][5]
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Incorrect Reaction Conditions Optimize reaction temperature and time. Benzyl bromides can be reactive, and prolonged reaction times or high temperatures might lead to side products.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step
Hydrolysis The presence of water can lead to the formation of 3-Fluoro-4-methoxybenzyl alcohol. Use anhydrous solvents and inert atmosphere techniques.
Solvolysis If using a nucleophilic solvent (e.g., alcohols), the solvent may react with the starting material. Choose a non-nucleophilic, aprotic solvent.
Reaction with Base If your reaction involves a strong base, it might react with the benzyl bromide. Consider the order of addition of reagents.

Experimental Protocols

General Protocol for Assessing Stability in a Solvent:

  • Prepare a stock solution of this compound of a known concentration in the anhydrous solvent of interest.

  • Divide the stock solution into several vials.

  • Store the vials under the desired reaction conditions (e.g., room temperature, elevated temperature).

  • At different time points (e.g., 1h, 4h, 8h, 24h), quench the reaction in one of the vials.

  • Analyze the sample using a suitable analytical technique (e.g., HPLC, GC, or NMR with an internal standard) to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the concentration of the starting material versus time to determine the rate of decomposition.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Product Yield check_purity Check Purity of Starting Material start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No check_solvent Check Solvent Compatibility is_pure->check_solvent Yes purify->check_solvent is_aprotic Is the solvent aprotic? check_solvent->is_aprotic change_solvent Switch to Anhydrous Aprotic Solvent is_aprotic->change_solvent No check_moisture Check for Moisture is_aprotic->check_moisture Yes change_solvent->check_moisture is_anhydrous Are conditions anhydrous? check_moisture->is_anhydrous use_anhydrous Use Anhydrous Techniques is_anhydrous->use_anhydrous No optimize Optimize Reaction Conditions is_anhydrous->optimize Yes use_anhydrous->optimize success Problem Resolved optimize->success

Caption: Troubleshooting workflow for low product yield.

Potential Decomposition Pathway: Hydrolysis

HydrolysisPathway reactant This compound product 3-Fluoro-4-methoxybenzyl alcohol reactant->product SN1/SN2 byproduct HBr reagent H₂O (Water) reagent->product

Caption: Hydrolysis of this compound.

References

Technical Support Center: Purification of 3-Fluoro-4-methoxybenzyl Bromide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 3-Fluoro-4-methoxybenzyl bromide from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a significant amount of unreacted this compound co-eluting with my desired product. What is the first step I should take?

A1: The initial and often simplest approach is to perform a quenching step to selectively react with the excess electrophilic benzyl bromide. This converts it into a more polar and easily separable byproduct. Following the quench, a standard aqueous workup can remove the newly formed salt and other water-soluble impurities.

Q2: What are some common quenching agents for removing unreacted this compound?

A2: Several nucleophilic reagents can be used to quench excess this compound. The choice of quencher depends on the stability of your desired product to the reaction conditions. Common options include tertiary amines like triethylamine, which form water-soluble quaternary ammonium salts, or thiols and thiourea derivatives.[1][2][3] Polymer-supported scavenger resins with amine or thiol functionalities are also highly effective and allow for simple filtration to remove the unreacted starting material.[4][5]

Q3: My product is sensitive to amines. Are there alternative quenching strategies?

A3: Yes, if your product is sensitive to basic conditions or amines, you can consider using milder nucleophiles. Sodium thiosulfate or sodium acetate can be effective in reacting with the benzyl bromide.[1] Alternatively, scavenger resins with different functional groups can be employed for a more targeted removal.[2]

Q4: When is column chromatography the most appropriate method for purification?

A4: Column chromatography is highly recommended when quenching and extraction methods are insufficient to achieve the desired purity, or when the product and starting material have very similar polarities.[1][6] It is a versatile technique that can be optimized by adjusting the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) to achieve effective separation.[7][8]

Q5: Can I use crystallization to purify my product from unreacted this compound?

A5: Crystallization is an excellent purification method if your desired product is a solid and the unreacted this compound remains in the mother liquor.[1][3] Since this compound is a solid with a melting point of 44-46°C, the success of this method will depend on the solubility differences between your product and the starting material in the chosen solvent system.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Persistent co-elution of starting material and product on TLC after workup. Insufficient quenching of unreacted this compound.1. Increase the amount of quenching agent or the reaction time for the quench. 2. Consider using a more reactive quenching agent (see table below). 3. Proceed with column chromatography for separation.[9]
Product degradation during quenching. The chosen quenching agent is too harsh or basic for the product.1. Switch to a milder quenching agent (e.g., sodium thiosulfate instead of triethylamine).[1] 2. Use a polymer-supported scavenger resin for easier removal and potentially milder conditions.[2][4]
Difficulty separating the product from the quenched byproduct. The byproduct has similar polarity to the desired product.1. Optimize the column chromatography conditions (e.g., change the eluent system, use a different stationary phase like basic alumina).[7] 2. If the byproduct is an ammonium salt, ensure thorough aqueous extraction to remove it.[1]
Low recovery after column chromatography. The product is adsorbing irreversibly to the silica gel or is being lost during elution.1. Deactivate the silica gel with a small amount of triethylamine in the eluent if your product is basic. 2. Try a different stationary phase, such as alumina.[7] 3. Ensure the polarity of the eluent is appropriate to elute your product in a reasonable number of column volumes.

Data Presentation: Comparison of Common Quenching Agents

Quenching Agent Mechanism Advantages Considerations References
Triethylamine (Et₃N) Nucleophilic substitution to form a quaternary ammonium salt.Inexpensive, readily available. The resulting salt is highly polar and water-soluble, facilitating removal by aqueous extraction.Can act as a base, which may not be suitable for base-sensitive products. The salt can sometimes be difficult to completely remove from the organic layer.[1][3]
Thiourea Forms a stable, crystalline isothiouronium salt.The salt is often insoluble in common organic solvents and can be removed by filtration.The salt may need to be washed thoroughly to remove any occluded product.[1]
Polymer-supported Amines (e.g., PS-Trisamine) Covalent scavenging of the electrophilic benzyl bromide.Easy removal of excess reagent and the scavenged benzyl bromide by simple filtration. A wide variety of resins with different reactivities are available.Can be more expensive than solution-phase reagents. May require longer reaction times for complete scavenging.[2][4][5]
Sodium Thiosulfate (Na₂S₂O₃) Nucleophilic displacement of the bromide.Mild and inexpensive reagent.The resulting thiosulfate ester may still have some organic solubility, potentially requiring chromatography for complete removal.[1]

Experimental Protocol: Quenching and Purification Workflow

This protocol describes a general procedure for quenching unreacted this compound with triethylamine, followed by an extractive workup and final purification by flash column chromatography.

1. Quenching of Excess this compound: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add triethylamine (2-3 equivalents relative to the initial amount of this compound) to the stirring reaction mixture. c. Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC).

2. Extractive Workup: a. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution.[10] c. Wash the organic layer sequentially with water and then with brine.[6] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

3. Purification by Flash Column Chromatography: a. Prepare a silica gel column using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). A starting eluent of 10% ethyl acetate in hexanes is a good starting point for benzyl bromide derivatives.[1] b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. c. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired product. d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow Decision Tree for Purification Strategy start Reaction Mixture (Product + unreacted This compound) is_product_solid Is the desired product a solid? start->is_product_solid crystallization Attempt Crystallization is_product_solid->crystallization Yes is_product_stable Is the product stable to mild nucleophiles/bases? is_product_solid->is_product_stable No pure_product Pure Product crystallization->pure_product quench Quench with Amine or Thiol-based Reagent is_product_stable->quench Yes mild_quench Quench with Mild Reagent (e.g., Sodium Thiosulfate) is_product_stable->mild_quench No workup Aqueous Workup (Extraction & Washing) quench->workup mild_quench->workup chromatography Column Chromatography (Silica Gel or Alumina) workup->chromatography chromatography->pure_product

Caption: A decision tree for selecting a purification strategy.

References

managing moisture sensitivity of 3-Fluoro-4-methoxybenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-4-methoxybenzyl bromide

This technical support center provides guidance on managing the moisture sensitivity of this compound in chemical reactions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from moisture contamination.

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol, consuming the starting material.[1][2][3]Ensure all glassware is rigorously dried before use (oven-drying or flame-drying).[4][5][6] Use anhydrous solvents and reagents.[7][8][9] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][10]
Decomposition of moisture-sensitive reagents: If the reaction involves other moisture-sensitive components, such as Grignard reagents or strong bases (e.g., sodium hydride), water will decompose them.[11][12][13][14][15][16]Follow strict anhydrous techniques for all reagents and solvents.[4][11]
Formation of Impurities Side reactions with water: Besides hydrolysis of the starting material, water can participate in side reactions, leading to the formation of undesired byproducts.Purify all starting materials and solvents to remove residual water. Consider using a drying agent compatible with the reaction conditions.[17][18]
Inconsistent Reaction Rates Variable moisture content: Inconsistent levels of moisture between different experimental runs can lead to variable reaction rates and yields.Standardize the procedure for drying solvents and glassware to ensure reproducibility.[4][5]
Milky or Cloudy Reaction Mixture Incomplete dissolution or precipitation: The formation of insoluble byproducts from the reaction of reagents with water can cause the reaction mixture to appear cloudy.Filter the reaction mixture if an insoluble salt is expected. If cloudiness is unexpected, it may indicate water contamination.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: this compound is sensitive to moisture and light.[19] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[19] The recommended storage temperature is 4°C.[20]

Q2: What is the primary consequence of moisture in my reaction?

A2: The primary consequence is the hydrolysis of this compound to 3-fluoro-4-methoxybenzyl alcohol.[3] This side reaction consumes your starting material and reduces the overall yield of your desired product.

Q3: How can I effectively dry my solvents for the reaction?

A3: Solvents can be dried using various drying agents.[7][8][9] Molecular sieves (3Å or 4Å) are a good general-purpose choice for many organic solvents.[4][9] For particularly water-sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) is recommended. Always handle dried solvents under an inert atmosphere.[4][8]

Q4: What are the best practices for setting up a moisture-sensitive reaction?

A4: To set up a moisture-sensitive reaction, all glassware should be oven-dried (at least 4 hours at 120°C) or flame-dried under a stream of inert gas.[4][5][6] The reaction should be assembled while hot and allowed to cool under a positive pressure of nitrogen or argon.[10] Reagents and solvents should be added via syringe through a rubber septum.[10]

Q5: Can I use a drying tube instead of a full inert atmosphere setup?

A5: For less sensitive reactions, a drying tube filled with a desiccant like calcium chloride can be sufficient to protect the reaction from atmospheric moisture.[6] However, for highly moisture-sensitive reactions, a full inert atmosphere setup with nitrogen or argon is strongly recommended for optimal results.[4][10]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound

This protocol outlines the setup for a generic reaction, such as an alkylation or ether synthesis, under anhydrous conditions.

Materials:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel (optional)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Bubbler

  • Rubber septa

  • Syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours or flame-dry under a vacuum.[4][5][6]

  • Apparatus Assembly: Assemble the reaction apparatus while still warm and immediately place it under a positive pressure of inert gas (nitrogen or argon).[10]

  • Reagent Addition: Add the anhydrous solvent and any solid reagents to the reaction flask under a counterflow of inert gas.

  • Liquid Reagent Transfer: Transfer liquid reagents, including this compound (if liquid at reaction temperature), via a dry syringe through a rubber septum.[10]

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up: Quench the reaction with an appropriate reagent, followed by standard aqueous work-up and extraction procedures.

Protocol 2: Drying of Organic Solvents with Molecular Sieves

Materials:

  • Solvent to be dried

  • Activated 3Å or 4Å molecular sieves

  • Dry storage bottle with a sealable cap

Procedure:

  • Activation of Molecular Sieves: Activate the molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300-350°C for at least 3 hours. Allow them to cool to room temperature under vacuum or in a desiccator.

  • Solvent Drying: Add the activated molecular sieves to the solvent in the storage bottle (approximately 5-10% w/v).[4]

  • Equilibration: Seal the bottle and let it stand for at least 24 hours to allow for complete water absorption.[5]

  • Storage and Use: Store the dried solvent over the molecular sieves. When needed, carefully decant or transfer the solvent via a cannula or a dry syringe.

Data Presentation

Table 1: Common Drying Agents for Organic Solvents
Drying AgentSolventsComments
Anhydrous Sodium Sulfate (Na₂SO₄) Ethers, halogenated hydrocarbons, estersNeutral, low capacity, slow.[7][17][18]
Anhydrous Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbonsSlightly acidic, high capacity, fast.[7][18]
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, halogenated hydrocarbons, ethersFast, high capacity, but can form adducts with alcohols, amines, and some carbonyl compounds.[7][17]
Molecular Sieves (3Å, 4Å) Most organic solventsVery efficient, can achieve very low water content.[4][9]
Calcium Hydride (CaH₂) Hydrocarbons, ethers, estersHighly efficient, reacts with water to produce H₂ gas.[8][9] Not suitable for acidic protons.
Sodium/Benzophenone Ethers, hydrocarbonsIndicator for dryness (deep blue color). Highly reactive.[8]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase glassware Dry Glassware (Oven/Flame-Dry) setup Assemble Apparatus under Inert Gas glassware->setup solvents Prepare Anhydrous Solvents addition Add Reagents and Solvents solvents->addition reagents Prepare Anhydrous Reagents reagents->addition setup->addition reaction Run Reaction addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction reaction->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify Product extraction->purification

Caption: Workflow for conducting a moisture-sensitive reaction.

troubleshooting_logic start Low Product Yield? check_moisture Moisture Contamination? start->check_moisture Yes check_reagents Reagent Purity/Activity? start->check_reagents No check_moisture->check_reagents Unlikely solution_dry Implement Anhydrous Techniques: - Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere check_moisture->solution_dry Likely check_conditions Incorrect Reaction Conditions? check_reagents->check_conditions Unlikely solution_reagents Verify Reagent Quality: - Use Fresh Reagents - Check Titration (if applicable) check_reagents->solution_reagents Likely solution_conditions Optimize Conditions: - Temperature - Reaction Time - Stoichiometry check_conditions->solution_conditions Yes

References

preventing self-polymerization of 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the self-polymerization of 3-Fluoro-4-methoxybenzyl bromide. The information is structured to address specific issues that may be encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization and why is it a concern for this compound?

A1: Self-polymerization is an unwanted reaction where molecules of this compound react with each other to form larger, oligomeric or polymeric chains. This is a concern because it leads to the degradation of the reagent, resulting in decreased purity, inaccurate concentrations, and potential complications in your reactions, such as low yields and the formation of insoluble materials. While the self-polymerization of substituted benzyl bromides is not extensively documented, the reactivity of the parent compound, benzyl bromide, suggests a high potential for such reactions.

Q2: What are the primary mechanisms of self-polymerization for this compound?

A2: Based on the chemistry of related benzyl halides, two primary mechanisms are plausible:

  • Cationic Polymerization: This is considered the more likely pathway under typical storage and reaction conditions. It can be initiated by acidic impurities or by the formation of a stable benzyl carbocation. The presence of trace amounts of hydrobromic acid (HBr), a potential degradation product, can catalyze this process.

  • Free-Radical Polymerization: This mechanism can be initiated by light, heat, or radical initiators. While perhaps less common than cationic polymerization for this class of compounds, it should not be disregarded, especially if the material is exposed to light or high temperatures.

Q3: How can I visually identify if my this compound has started to polymerize?

A3: Visual inspection can offer initial clues. Signs of polymerization or degradation include:

  • Color Change: A change from a colorless or light yellow solid to a darker yellow, brown, or reddish appearance.[1]

  • Formation of Solids: The appearance of insoluble particulate matter or a viscous, tarry substance in the container.

  • Increased Viscosity: If the compound is melted or dissolved, an unusual increase in viscosity may indicate the presence of oligomers.

Q4: What are the recommended storage conditions to prevent self-polymerization?

A4: To maintain the stability and purity of this compound, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential degradation and polymerization reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[1]Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Light Store in a dark, light-resistant containerPrevents light-induced free-radical polymerization.
Container Tightly sealed, appropriate containerPrevents contamination and exposure to atmospheric moisture.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in chemical synthesis, with a focus on problems related to self-polymerization.

Observed Issue Potential Cause Related to Polymerization Recommended Troubleshooting Steps
Low or no yield in a benzylation reaction Degraded Starting Material: The this compound has polymerized in storage, reducing the concentration of the active reagent.1. Assess Purity: Before use, check the purity of the reagent using an appropriate analytical method such as HPLC or ¹H NMR (see Experimental Protocols section). 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
Formation of an insoluble, tarry substance during the reaction In-situ Polymerization: The reaction conditions (e.g., presence of Lewis acids, high temperature) are promoting the cationic or free-radical polymerization of the benzyl bromide.1. Control Temperature: Avoid excessive heating of the reaction mixture. 2. Re-evaluate Catalysts: If using a Lewis acid catalyst, consider if it is too strong and is initiating polymerization. A milder catalyst or different reaction conditions may be necessary. 3. Add a Stabilizer: For reactions where this is a persistent issue, consider the addition of a small amount of a suitable stabilizer (see "Use of Stabilizers" section).
Inconsistent reaction outcomes between batches Variable Reagent Quality: Different batches of this compound may have varying levels of purity and/or stabilizers due to differences in manufacturing or storage history.1. Standardize Reagent Quality: Qualify new batches of the reagent by analytical testing upon receipt to ensure they meet the required purity specifications. 2. Follow Strict Storage Protocols: Ensure all batches are stored under the recommended conditions to prevent degradation over time.

Use of Stabilizers

To prolong the shelf-life and prevent the premature polymerization of reactive benzyl bromides, stabilizers are often added by manufacturers.

Cationic Polymerization Inhibitors

For benzyl halides, the most common type of stabilizer is an acid scavenger . The rationale is to neutralize any trace amounts of acid (e.g., HBr) that could initiate cationic polymerization.

StabilizerTypical ConcentrationMechanism of Action
Propylene Oxide ≤ 1%Acts as an acid scavenger, reacting with HBr to form a non-catalytic product.[2]
Free-Radical Polymerization Inhibitors

While less commonly cited for benzyl bromides compared to vinyl monomers, free-radical inhibitors can be effective, particularly if the compound is handled under conditions that could generate radicals (e.g., exposure to UV light).

StabilizerTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.5 wt%A phenolic antioxidant that acts as a radical scavenger, terminating free-radical chains.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment and Detection of Oligomers by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of higher molecular weight oligomers.

1. Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to separate the monomer from potential oligomers.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: Linear gradient from 60% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The monomeric this compound will appear as a major peak.

  • Polymerization will be indicated by the presence of a series of broader, less-resolved peaks eluting at later retention times. The presence of a "hump" in the baseline at later retention times is also indicative of oligomer formation.

  • Purity can be calculated based on the area percent of the main peak relative to the total peak area.

Protocol 2: Detection of Polymerization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool to detect structural changes indicative of polymerization.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

3. Spectral Analysis:

  • Monomer: The spectrum of pure this compound should show sharp, well-defined peaks corresponding to the aromatic, methoxy, and benzylic protons. The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet.

  • Polymer/Oligomer: The formation of polymers will result in the appearance of new, broader signals. Specifically, the sharp singlet of the benzylic protons will decrease in intensity, and new, broad resonances will appear in the aromatic and aliphatic regions of the spectrum, corresponding to the newly formed polymer backbone. The presence of multiple, complex signals in the benzylic region can indicate the formation of different linkages in the polymer chain.

Diagrams

Self_Polymerization_Pathways cluster_cationic Cationic Polymerization cluster_radical Free-Radical Polymerization Monomer_C This compound Initiation_C Initiation (e.g., HBr) Monomer_C->Initiation_C Propagation_C Propagation (Reaction with Monomer) Monomer_C->Propagation_C Carbocation Benzylic Carbocation Initiation_C->Carbocation Forms Carbocation->Propagation_C Polymer_C Polymer Chain Propagation_C->Polymer_C Monomer_R This compound Initiation_R Initiation (e.g., Light/Heat) Monomer_R->Initiation_R Propagation_R Propagation (Reaction with Monomer) Monomer_R->Propagation_R Radical Benzylic Radical Initiation_R->Radical Forms Radical->Propagation_R Polymer_R Polymer Chain Propagation_R->Polymer_R

Caption: Plausible self-polymerization pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Inconsistent Results in Benzylation Reaction CheckPurity Assess Purity of this compound (HPLC, NMR) Start->CheckPurity IsPure Is the reagent pure? CheckPurity->IsPure UseFresh Use a fresh bottle of reagent and ensure proper storage IsPure->UseFresh No CheckConditions Review Reaction Conditions (Temperature, Catalyst, Solvent) IsPure->CheckConditions Yes UseFresh->CheckPurity SideReactions Are side reactions (e.g., polymerization) likely? CheckConditions->SideReactions ModifyConditions Modify conditions (e.g., lower temperature, milder catalyst) SideReactions->ModifyConditions Yes OtherIssues Investigate other potential issues (e.g., nucleophile stability, solvent purity) SideReactions->OtherIssues No Optimize Continue with optimized reaction ModifyConditions->Optimize OtherIssues->Optimize

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Workup Procedure for Quenching Reactions with 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for quenching reactions involving 3-Fluoro-4-methoxybenzyl bromide. This resource includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and safety information to ensure successful and safe experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Quenching: Residual reactive species may lead to product degradation during workup.Ensure the quenching agent is added slowly and in sufficient quantity until no further reaction (e.g., gas evolution, heat generation) is observed.
Product Hydrolysis: The benzyl bromide or the desired product may be susceptible to hydrolysis in the presence of water.Perform the quench at a low temperature (e.g., 0 °C) and minimize the time the reaction mixture is in contact with the aqueous phase.
Emulsion Formation during Extraction: The presence of polar solvents or byproducts can lead to the formation of a stable emulsion, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Presence of Unreacted this compound Insufficient Reaction Time or Temperature: The initial reaction may not have gone to completion.Before quenching, ensure the reaction has reached completion by monitoring with an appropriate technique (e.g., TLC, LC-MS).
Inefficient Quenching of the Reagent: The quenching agent may not have effectively neutralized the unreacted benzyl bromide.Consider using a nucleophilic quenching agent like a primary or secondary amine (e.g., diethylamine) to react with the remaining benzyl bromide.
Formation of Impurities Side Reactions during Quenching: The quenching conditions may promote the formation of side products.Use a mild quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Avoid strong acids or bases if the product is sensitive.
Degradation on Silica Gel: The desired product may be unstable on silica gel during purification.Consider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for extracting my product after quenching?

A1: The choice of extraction solvent depends on the polarity of your desired product. Common solvents for extracting organic products from aqueous mixtures include ethyl acetate, dichloromethane (DCM), and diethyl ether. Ethyl acetate is a good starting point for many applications.

Q2: I observe a persistent emulsion during the aqueous workup. How can I resolve this?

A2: Emulsions can often be broken by adding brine to the separatory funnel, which increases the ionic strength of the aqueous phase. If this fails, allowing the mixture to stand for an extended period, gentle swirling, or passing the mixture through a pad of Celite® can be effective.

Q3: My product appears to be water-soluble. How can I modify the workup to improve my yield?

A3: If your product has significant water solubility, you can increase the number of extractions with an organic solvent (e.g., 3-5 times). Additionally, saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of your organic product in the aqueous phase, a technique known as "salting out."

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is a corrosive compound that can cause severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q5: How can I dispose of residual this compound and other chemical waste?

A5: All chemical waste should be disposed of in accordance with local and institutional regulations. Generally, organic waste containing halogenated compounds should be collected in a designated, labeled waste container. Quench any unreacted benzyl bromide with a suitable nucleophile before disposal.

Experimental Protocols

General Protocol for Quenching an Alkylation Reaction

This protocol describes a general procedure for quenching a reaction where this compound has been used as an alkylating agent.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), cool the reaction flask to 0 °C in an ice-water bath. This will help to control any exotherm during the quench.

  • Quench the Reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring.[1] The addition should be dropwise initially to control the rate of quenching. Continue adding the NH₄Cl solution until no further signs of reaction (e.g., gas evolution, temperature increase) are observed.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake vigorously, venting the funnel periodically. Allow the layers to separate.

  • Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine. This will help to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Quenching_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reaction with This compound Cooling Cool to 0 °C Reaction->Cooling Quenching Slowly add sat. aq. NH4Cl Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (e.g., Chromatography) Concentration->Purification

Caption: Workflow for the quenching and workup of a reaction involving this compound.

References

Validation & Comparative

1H NMR and 13C NMR spectral data for 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the ¹H and ¹³C NMR spectral data of 3-Fluoro-4-methoxybenzyl bromide with related benzyl bromide derivatives. This guide is intended for researchers, scientists, and professionals in drug development, providing objective data and experimental protocols to support structural analysis and comparison.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparable alternatives: 4-methoxybenzyl bromide and 3-fluorobenzyl bromide. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃7.16-7.07 (2H, m, Ar-H), 6.90 (1H, dd, J=8.3, 8.4Hz, Ar-H), 4.45 (2H, s, CH₂Br), 3.89 (3H, s, OCH₃)[1]
4-Methoxybenzyl alcohol *CDCl₃7.23 (2H, d, J=8.8 Hz, Ar-H), 6.85 (2H, d, J=8.7 Hz, Ar-H), 4.52 (2H, s, CH₂OH), 3.76 (s, OCH₃)[2]
3-Fluorobenzyl bromide CDCl₃7.35-7.25 (1H, m, Ar-H), 7.15-7.05 (2H, m, Ar-H), 6.95 (1H, m, Ar-H), 4.40 (2H, s, CH₂Br)

Note: Data for 4-methoxybenzyl alcohol is provided as a close structural analog for the aromatic and methoxy protons of 4-methoxybenzyl bromide.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃Estimated: ~151 (d, J=245 Hz, C-F), ~147 (C-O), ~129 (d, J=7 Hz, C-H), ~117 (d, J=2 Hz, C-H), ~114 (d, J=20 Hz, C-H), ~113 (C-CBr), ~56 (OCH₃), ~33 (CH₂Br)
4-Methoxybenzyl alcohol CDCl₃159.1 (C-O), 133.2 (C-C), 128.6 (2C, Ar-CH), 113.8 (2C, Ar-CH), 64.8 (CH₂OH), 55.2 (OCH₃)[2]
3-Fluorobenzyl chloride CDCl₃162.9 (d, J=245 Hz, C-F), 141.2 (d, J=7 Hz, C-CCl), 130.2 (d, J=8 Hz, C-H), 124.2 (d, J=3 Hz, C-H), 115.3 (d, J=21 Hz, C-H), 114.8 (d, J=22 Hz, C-H), 45.9 (CH₂Cl)

Note: The ¹³C NMR data for this compound is estimated based on known substituent effects and data from similar compounds. The data for 3-Fluorobenzyl chloride is provided as a reference for the effect of the fluorine substituent on the aromatic carbon signals.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, typically by maximizing the lock level and observing the peak shape of a reference signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled ¹³C NMR pulse sequence.

  • Typical acquisition parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., the central peak of CDCl₃ at 77.16 ppm).[3]

NMR Analysis Workflow

The following diagram illustrates the logical workflow for analyzing and comparing NMR spectral data of the target compound and its alternatives.

NMR_Analysis_Workflow Workflow for NMR Spectral Comparison cluster_data_acquisition Data Acquisition cluster_nmr_spectroscopy NMR Spectroscopy cluster_data_analysis Data Analysis & Comparison Target This compound H1_NMR ¹H NMR Acquisition Target->H1_NMR C13_NMR ¹³C NMR Acquisition Target->C13_NMR Alt1 4-Methoxybenzyl bromide Alt1->H1_NMR Alt1->C13_NMR Alt2 3-Fluorobenzyl bromide Alt2->H1_NMR Alt2->C13_NMR Process Spectral Processing & Referencing H1_NMR->Process C13_NMR->Process Compare Comparative Analysis of Chemical Shifts & Coupling Constants Process->Compare Structure Structural Elucidation & Verification Compare->Structure

References

A Comparative Guide to Interpreting Mass Spectrometry Results for 3-Fluoro-4-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 3-Fluoro-4-methoxybenzyl bromide and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. The guide includes predicted fragmentation data, detailed experimental protocols for common analytical platforms, and a comparison of their performance.

Predicted Mass Spectrometry Fragmentation Analysis

The molecular weight of this compound is 219.05 g/mol . A key feature in its mass spectrum will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion (M) will appear as a pair of peaks of almost equal intensity at m/z 218 and 220.[3][4]

The primary fragmentation pathways are expected to involve the cleavage of the benzylic C-Br bond and fragmentation of the methoxy group.

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossPredicted Relative IntensityNotes
218 / 220[C₈H₈⁷⁹BrFO]⁺ / [C₈H₈⁸¹BrFO]⁺ (Molecular Ion)ModerateCharacteristic 1:1 M/M+2 isotope pattern for bromine.[4]
139[C₈H₈FO]⁺ (Loss of •Br)High (Likely Base Peak)Formation of the stable 3-fluoro-4-methoxybenzyl cation. This is analogous to the m/z 121 peak for 4-methoxybenzyl bromide.[5]
124[C₇H₅FO]⁺ (Loss of •Br, then •CH₃)ModerateLoss of a methyl radical from the m/z 139 fragment.
111[C₇H₈F]⁺ (Loss of •Br, then CO)Moderate to LowLoss of carbon monoxide from the m/z 139 fragment, a common fragmentation for methoxy-substituted aromatics.[6]
96[C₆H₅F]⁺ (Loss of •Br, •CH₃, then CO)Moderate to LowSubsequent fragmentation.
79 / 81[⁷⁹Br]⁺ / [⁸¹Br]⁺LowBromine cation itself.[1]

Below is a diagram illustrating the predicted fragmentation pathway.

G M Molecular Ion (M⁺) m/z 218/220 F1 3-Fluoro-4-methoxybenzyl Cation [C₈H₈FO]⁺ m/z 139 M->F1 - •Br Br Bromine Cation [Br]⁺ m/z 79/81 M->Br - •C₈H₈FO F2 [C₇H₅FO]⁺ m/z 124 F1->F2 - •CH₃ F3 [C₇H₈F]⁺ m/z 111 F1->F3 - CO F4 [C₆H₅F]⁺ m/z 96 F3->F4 - •CH₃

Predicted EI fragmentation pathway for this compound.

Comparison of Analytical Techniques

The analysis of this compound and its derivatives is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice depends on the volatility and thermal stability of the specific derivative, as well as the analytical objective (e.g., quantification, impurity profiling).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for thermally stable and volatile compounds.[7] Given the structure of benzyl bromides, GC-MS is a primary technique for their analysis.[8][9]

  • Advantages: Excellent chromatographic resolution, high sensitivity, and access to extensive EI spectral libraries for compound identification.

  • Disadvantages: Requires compounds to be volatile and thermally stable. Risk of on-column degradation for some sensitive derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for a wider range of compounds, including those that are non-volatile or thermally labile.[10] It employs softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

  • Advantages: Broad applicability to a wide range of molecular polarities and weights, minimal sample volatility requirement, and reduced risk of thermal degradation.

  • Disadvantages: Generally produces less fragmentation than EI, which can make structural elucidation more challenging without tandem MS (MS/MS). Matrix effects can be more pronounced.

Table 2: Performance Comparison of GC-MS and LC-MS for Benzyl Bromide Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Typical Ionization Electron Ionization (EI) - "Hard" ionization.Electrospray (ESI), APCI - "Soft" ionization.[11]
Fragmentation Extensive, provides detailed structural information.Minimal, often shows primarily the molecular ion. Tandem MS (MS/MS) is needed for fragmentation.
Applicability Volatile and thermally stable derivatives.Wide range, including non-volatile and thermally labile derivatives.[10]
Sensitivity High, often in the picogram to femtogram range.Very high, can reach attomole levels.[12]
Library Matching Excellent, extensive EI libraries (e.g., NIST) available.Less common, libraries are growing but not as comprehensive as for EI.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound derivatives.

This protocol is based on established methods for analyzing benzyl halides and related impurities in pharmaceutical products.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like cyclohexane or dichloromethane.

    • Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter the final diluted sample through a 0.22 µm syringe filter into a GC vial.[13]

  • Instrumentation and Conditions:

    • GC System: Agilent GC or equivalent with a mass selective detector (MSD).

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, temperature set to 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MSD Conditions:

      • Ionization Source: Electron Ionization (EI) at 70 eV.[6]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to the target analyte based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern (Table 1) and any available library data.

This protocol is suitable for derivatives that may be less volatile or for applications requiring high sensitivity in complex matrices.[14][15]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create calibration standards by serial dilution in the mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • LC System: UHPLC system such as Agilent 1290 Infinity II or equivalent.[14]

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole (QQQ) or Q-TOF mass spectrometer.

    • Ionization Source: ESI in positive ion mode.

    • MS Conditions:

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325°C.

      • Gas Flow: 8 L/min.

      • Nebulizer Pressure: 40 psi.

  • Data Analysis:

    • Acquire data in full scan mode to identify the protonated molecular ion [M+H]⁺.

    • Perform product ion scans (MS/MS) on the precursor ion to generate fragment ions for structural confirmation.

Below is a diagram illustrating a typical analytical workflow.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration (0.22 µm) B->C D Injection into GC-MS or LC-MS C->D E Chromatographic Separation D->E F Ionization & Mass Analysis E->F G Peak Integration & Retention Time ID F->G H Spectral Interpretation G->H I Quantification & Reporting H->I

General experimental workflow for MS analysis of target derivatives.

References

A Comparative Analysis of 3-Fluoro-4-methoxybenzyl Bromide and Other Benzylating Agents in O-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzylating Agent

In the realm of organic synthesis, particularly in the intricate pathways of drug discovery and development, the selection of an appropriate benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the reactivity of 3-Fluoro-4-methoxybenzyl bromide against a panel of commonly employed benzylating agents: benzyl bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide. The comparative analysis is centered around the widely utilized O-benzylation of phenols, a key transformation for the protection of hydroxyl groups.

Executive Summary

The reactivity of benzyl bromides in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the reaction rate by stabilizing the transition state, while electron-withdrawing groups have the opposite effect. This compound presents a unique case with both an electron-donating methoxy group and an electron-withdrawing fluorine atom. This guide will delve into the expected and, where available, experimentally supported reactivity of this compound in comparison to other standard benzylating agents.

Understanding the Reactivity of Benzylating Agents

The O-benzylation of a phenol typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide leaving group. The rate of this reaction is sensitive to the electrophilicity of the benzylic carbon, which is modulated by the substituents on the benzene ring.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (-OCH₃) donate electron density to the aromatic ring through resonance, making the benzylic carbon less electrophilic and thus, in principle, slowing down an SN2 reaction. However, in reactions with significant carbocation character in the transition state, EDGs can be rate-accelerating due to stabilization of the partial positive charge.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) withdraw electron density from the ring, increasing the electrophilicity of the benzylic carbon and generally accelerating SN2 reactions[1]. The fluorine atom is also electron-withdrawing through a strong inductive effect.

Comparative Data on Benzylating Agent Performance

Benzylating AgentStructureSubstituent EffectsExpected Relative ReactivityReported Yield (%)
This compound This compound-OCH₃ (EDG, resonance), -F (EWG, inductive)Moderate~91% (synthesis yield)[2]
Benzyl Bromide Benzyl Bromide(Reference)BaselineHigh
4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide-OCH₃ (EDG, resonance)HighHigh[3]
4-Nitrobenzyl Bromide 4-Nitrobenzyl Bromide-NO₂ (EWG, resonance and inductive)LowHigh[4]

Note: The yield for this compound is for its synthesis, as direct comparative yield data in O-benzylation was not found. The expected reactivity is a qualitative assessment.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for the O-benzylation of phenol is provided below. This protocol is a generalized procedure and may require optimization for specific substrates and conditions.

General Protocol for the O-Benzylation of Phenol

Materials:

  • Phenol (1.0 equiv)

  • Benzylating agent (1.1 equiv) (this compound, Benzyl bromide, 4-Methoxybenzyl bromide, or 4-Nitrobenzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add the respective benzylating agent (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Visualizing the Process

Reaction Mechanism

The O-benzylation of phenol with a benzyl bromide proceeds through a classic SN2 mechanism. The key steps are the deprotonation of the phenol to form the more nucleophilic phenoxide, followed by the nucleophilic attack of the phenoxide on the benzylic carbon of the benzyl bromide.

O_benzylation_mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Substitution (SN2) Phenol Ar-OH Base + Base Phenoxide Ar-O⁻ Protonated_Base + Base-H⁺ Phenoxide_ion Ar-O⁻ Benzyl_Bromide + R-CH₂-Br Transition_State [Ar---O---CH₂(R)---Br]⁻ Product Ar-O-CH₂-R Bromide_ion + Br⁻

Caption: General mechanism for the O-benzylation of phenol.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative experimental procedure described above.

experimental_workflow start Start reactants Combine Phenol, K₂CO₃, and Benzylating Agent in DMF start->reactants reaction Stir at specified temperature reactants->reaction tlc Monitor reaction by TLC reaction->tlc workup Work-up: Dilute with Ethyl Acetate, Wash with Water and Brine tlc->workup Reaction Complete dry Dry organic layer (Na₂SO₄) and concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for the comparative benzylation experiment.

Discussion and Conclusion

The reactivity of this compound in SN2 reactions is anticipated to be a balance of the opposing electronic effects of its substituents. The 4-methoxy group is a strong resonance donor, which tends to decrease the electrophilicity of the benzylic carbon. Conversely, the 3-fluoro substituent is strongly electron-withdrawing via the inductive effect, which would increase the electrophilicity of the benzylic carbon. The net effect on reactivity will depend on the interplay of these two factors.

In comparison:

  • 4-Methoxybenzyl bromide is expected to be the most reactive among the substituted analogs in reactions where the transition state has significant carbocation character, due to the powerful stabilizing effect of the para-methoxy group.

  • Benzyl bromide serves as the baseline for reactivity.

  • 4-Nitrobenzyl bromide is expected to be the least reactive in SN1-type reactions due to the destabilizing effect of the nitro group on a developing positive charge. However, in a pure SN2 reaction, its increased electrophilicity could lead to faster rates.

For researchers in drug development, the nuanced reactivity of this compound could be advantageous. The presence of the fluorine atom can enhance metabolic stability and alter pharmacokinetic properties, while the methoxy group can influence binding interactions. Understanding its reactivity relative to other benzylating agents is crucial for its effective incorporation into synthetic routes.

This guide provides a framework for the comparative evaluation of this compound. The provided experimental protocol can be employed to generate direct, quantitative data, allowing for a more precise assessment of its utility in specific synthetic applications.

References

Comparative Guide to Compounds Synthesized from 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds synthesized using 3-Fluoro-4-methoxybenzyl bromide as a key starting material. The inclusion of a fluorine atom and a methoxy group in this building block can enhance the lipophilicity and metabolic stability of the resulting molecules, making it a valuable tool in medicinal chemistry and drug design.[1] This document summarizes the synthesis, characterization, and biological activities of select derivatives, offering a valuable resource for researchers engaged in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical and spectroscopic data for representative compounds synthesized from this compound and related precursors. This data is essential for the identification and characterization of these novel chemical entities.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)
Starting Material: this compoundC8H8BrFO219.0544-467.16-7.07 (m, 2H), 6.90 (dd, J=8.3, 8.4 Hz, 1H), 4.45 (s, 2H), 3.89 (s, 3H)
Derivative 1: 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC25H24FNO6457.46Not ReportedNot explicitly provided for this specific derivative in the search results.
Derivative 2: N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amineC22H16ClFN4O3S486.91Not Reported1H NMR (400 MHz, DMSO-d6) δ 9.35 (s, 1H), 8.88 (s, 1H), 8.20 (dd, J = 7.1, 2.6 Hz, 1H), 7.89 (ddd, J = 9.1, 4.3, 2.7 Hz, 1H), 7.54 (t, J = 9.0 Hz, 1H), 7.33 (s, 1H), 7.28 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 4.29 (s, 2H), 3.72 (s, 3H).[2]
Derivative 3: N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamineC22H19ClFN5S455.94Not Reported1H NMR (400 MHz, DMSO-d6) δ 9.35 (s, 1H), 8.37 (s, 1H), 8.12 (dd, J = 7.1, 2.7 Hz, 1H), 7.82 (ddd, J = 9.1, 4.3, 2.7 Hz, 1H), 7.46 (t, J = 9.0 Hz, 1H), 7.23 (d, J = 8.6 Hz, 2H), 7.08 (s, 1H), 6.84 (d, J = 8.6 Hz, 2H), 5.30 (s, 2H), 4.16 (s, 2H), 3.70 (s, 3H).[2]

Biological Activity

The introduction of the 3-fluoro-4-methoxybenzyl moiety has been shown to impart significant biological activity to various molecular scaffolds. The following table provides a comparative overview of the in vitro biological data for selected derivatives.

Compound NameTarget/AssayActivity (IC50/EC50)Cell Line(s)Reference
Derivative 1: 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneAnticancer Activity (Growth Inhibition)0.075 µMMCF-7[3]
Derivative 2: N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amineNot ReportedNot ReportedNot Reported[2]
Derivative 3: N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diaminePotential Kinase Inhibitor (based on scaffold)Not ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of the starting material and a representative derivative.

Synthesis of this compound

This procedure describes the synthesis of the starting material from (3-fluoro-4-methoxyphenyl)methanol.

Materials:

  • (3-fluoro-4-methoxyphenyl)methanol

  • Triethylamine

  • Anhydrous dichloromethane

  • Methanesulfonyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve (3-fluoro-4-methoxyphenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at room temperature.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture for 15 minutes.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • After reaction completion, cool the solution and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine (Derivative 2)

This protocol details the synthesis of a thioether derivative via nucleophilic aromatic substitution.[2]

Materials:

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • (4-methoxyphenyl)methanethiol

  • Aqueous sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Treat N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) with (4-methoxyphenyl)methanethiol.

  • Add aqueous sodium hydroxide to the reaction mixture.

  • The reaction proceeds via a nucleophilic aromatic substitution to yield the desired product.

  • The crude product is then purified. A subsequent reduction step can be performed to obtain Derivative 3.[2]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow start 3-Fluoro-4-methoxybenzyl bromide product Substituted Derivative (Ether, Thioether, Amine) start->product Reaction with nucleophile Nucleophile (e.g., Phenol, Thiol, Amine) nucleophile->product evaluation Characterization & Biological Evaluation product->evaluation

Caption: General workflow for the synthesis of derivatives.

Signaling_Pathway compound Anticancer Compound (e.g., Derivative 1) receptor Target Protein (e.g., Kinase) compound->receptor Inhibition pathway Downstream Signaling Cascade receptor->pathway Blocks Signal apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis Induces

Caption: Postulated signaling pathway for anticancer derivatives.

References

A Comparative Guide to Reaction Monitoring: LC-MS Analysis of Reactions with 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the precise monitoring of reaction progress is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving the versatile building block, 3-Fluoro-4-methoxybenzyl bromide. For the purpose of this guide, we will consider a representative nucleophilic substitution (SN2) reaction with sodium azide to yield 3-Fluoro-4-methoxybenzyl azide. The performance of LC-MS will be compared with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC), supported by experimental protocols and quantitative data.

The Model Reaction: Synthesis of 3-Fluoro-4-methoxybenzyl Azide

The chosen model reaction is the SN2 substitution of this compound with sodium azide. This reaction is widely used in medicinal chemistry to introduce an azide moiety, which can be further functionalized, for example, via "click chemistry".

Reaction Scheme:

Comparison of Reaction Monitoring Techniques

The selection of an appropriate analytical method for reaction monitoring is contingent on various factors including the required sensitivity, selectivity, speed, and the nature of the information sought (qualitative versus quantitative).

ParameterLC-MSNMR SpectroscopyThin-Layer Chromatography (TLC)
Principle Separation by chromatography, detection by mass-to-charge ratio.Non-destructive analysis based on nuclear spin properties in a magnetic field.Separation based on differential partitioning between a stationary and a mobile phase.
Information Provided Quantitative (concentration), qualitative (mass confirmation), purity assessment.Quantitative (concentration), structural elucidation of reactants, products, and intermediates.Qualitative/Semi-quantitative (presence/absence of spots), reaction completion.
Sensitivity Very high (ng/mL to pg/mL).Moderate to low (mg/mL to µg/mL).Low (µg to ng).
Selectivity Very high, can distinguish between compounds with the same molecular weight (isomers) with appropriate chromatography.High, provides detailed structural information.Low to moderate, separation of compounds with similar polarities can be challenging.
Speed of Analysis 5-15 minutes per sample.1-10 minutes per sample.5-20 minutes per plate (multiple samples).
Sample Preparation Dilution of an aliquot of the reaction mixture.Dilution of an aliquot in a deuterated solvent.Spotting of a diluted aliquot onto a TLC plate.
Cost High initial investment and maintenance costs.Very high initial investment and maintenance costs.Very low cost.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for monitoring the synthesis of 3-Fluoro-4-methoxybenzyl azide using the three techniques. The data represents a time-point analysis 2 hours into the reaction.

AnalyteLC-MS (Reversed-Phase)¹H NMR (400 MHz, CDCl₃)TLC (Silica Gel, 4:1 Hexane:Ethyl Acetate)
This compound (Starting Material) Retention Time: 5.2 minPeak Area: 1.5 x 10⁶Chemical Shift (δ): 4.45 ppm (s, 2H, -CH₂Br)Integral: 1.0Rf: 0.65
3-Fluoro-4-methoxybenzyl azide (Product) Retention Time: 4.8 minPeak Area: 3.5 x 10⁶Chemical Shift (δ): 4.30 ppm (s, 2H, -CH₂N₃)Integral: 2.33Rf: 0.50
Reaction Conversion ~70% (based on peak area ratio, assuming similar response factors)~70% (based on integral ratio)Semi-quantitative observation of a decrease in starting material spot intensity and an increase in product spot intensity.

Experimental Protocols

LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range: m/z 100-500.

  • Selected Ion Monitoring (SIM):

    • This compound ([M+H]⁺): m/z 219.0

    • 3-Fluoro-4-methoxybenzyl azide ([M+Na]⁺): m/z 204.1

Sample Preparation:

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 990 µL of acetonitrile in a 1.5 mL vial.

  • Vortex the sample and transfer it to an HPLC vial for analysis.

¹H NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer.

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • Acquisition Time: 4 seconds.

Sample Preparation:

  • Withdraw a 50 µL aliquot from the reaction mixture.

  • Add the aliquot to an NMR tube containing approximately 0.7 mL of CDCl₃.

  • Gently mix the contents of the NMR tube before placing it in the spectrometer.

Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel 60 F₂₅₄ TLC plates.

  • TLC developing chamber.

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate.

  • UV lamp (254 nm).

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for 10-15 minutes.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the diluted reaction mixture onto the baseline. It is also advisable to spot the starting material as a reference.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The aromatic rings of the starting material and product will appear as dark spots.

  • Calculate the Rf values for the starting material and product spots.

Visualization of Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing aliquot Reaction Aliquot dilution Dilution aliquot->dilution injection Injection dilution->injection separation Chromatographic Separation injection->separation detection Mass Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for LC-MS reaction monitoring.

Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes RM Reaction Monitoring LCMS LC-MS RM->LCMS NMR NMR RM->NMR TLC TLC RM->TLC Quant Quantitative LCMS->Quant Qual Qualitative LCMS->Qual Sens High Sensitivity LCMS->Sens Speed Rapid Analysis LCMS->Speed NMR->Quant NMR->Qual Struct Structural Info NMR->Struct TLC->Qual TLC->Speed Cost Low Cost TLC->Cost

Caption: Comparison of analytical techniques for reaction monitoring.

Conclusion

LC-MS is a powerful and versatile technique for monitoring reactions involving this compound. Its high sensitivity, selectivity, and quantitative capabilities make it an invaluable tool for optimizing reaction conditions and ensuring product quality in research and drug development settings. While NMR provides superior structural information and TLC offers a rapid and low-cost qualitative assessment, LC-MS provides a balance of quantitative accuracy and high-throughput analysis that is often essential for modern chemical synthesis. The choice of the most appropriate technique will ultimately depend on the specific requirements of the reaction being monitored and the resources available.

A Comparative Guide to Alternative Reagents for 3-Fluoro-4-methoxybenzyl Bromide in Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. 3-Fluoro-4-methoxybenzyl bromide is a valuable building block, particularly in the synthesis of kinase inhibitors and other biologically active molecules, prized for the introduction of the 3-fluoro-4-methoxybenzyl moiety which can enhance pharmacological properties.[1] This guide provides an objective comparison of viable alternative reagents, detailing their performance, supported by experimental data, to aid in making informed decisions for specific synthetic applications.

Comparison of Key Benzylating Agents and a Synthetic Precursor

This guide evaluates three principal alternatives to this compound:

  • 3-Fluoro-4-methoxybenzyl chloride: The corresponding benzyl chloride offers a different halogen leaving group, which can influence reactivity and selectivity.

  • 4-Methoxybenzyl bromide (PMB-Br): This widely-used, non-fluorinated analog serves as a benchmark for comparison, particularly in protecting group strategies.

  • 3-Fluoro-4-methoxybenzaldehyde: This precursor allows for the introduction of the desired benzyl group via reductive amination, offering an alternative synthetic route.

The following table summarizes key quantitative data for these reagents in representative N-alkylation and O-alkylation reactions. It is important to note that the data is compiled from various sources for analogous transformations due to a lack of direct head-to-head comparative studies in a single publication.

ReagentApplicationSubstrateReaction ConditionsReaction TimeYield (%)Citation
This compound Synthesis of Precursor(3-fluoro-4-methoxyphenyl)methanolCH2Cl2, Et3N, MsCl15 min91
3-Fluoro-4-methoxybenzyl chloride N-AlkylationAmideK3PO4, Bu4NBr, CH3CN, 50 °C24 h66 (for a similar system)[2]
4-Methoxybenzyl bromide (PMB-Br) N-AlkylationN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideK2CO3, DMF, 60 °C70 min99
3-Fluoro-4-methoxybenzaldehyde Reductive Aminationn-ButylamineCo-containing catalyst, H2 (100 bar), Methanol, 100 °CNot Specified72-96 (for p-methoxybenzaldehyde)
4-Methoxybenzyl bromide (PMB-Br) O-Alkylation (Ether Synthesis)AlcoholNaH, DMFNot SpecifiedHigh (general observation)[3]
This compound O-Alkylation (Ether Synthesis)PhenolK2CO3, DMF1-4 h>95 (inferred from similar systems)[4]

In-Depth Analysis of Alternatives

3-Fluoro-4-methoxybenzyl Chloride

Reactivity Profile: Benzyl chlorides are generally less reactive than their corresponding bromides in nucleophilic substitution reactions. This is due to the better leaving group ability of the bromide ion compared to the chloride ion.[5] This lower reactivity can be advantageous in situations requiring higher selectivity or when dealing with substrates prone to over-alkylation. However, it may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to the bromide analog.[2]

Synthetic Availability: 3-Fluoro-4-methoxybenzyl chloride can be synthesized from the corresponding alcohol, similar to the bromide.

Advantages:

  • Potentially higher selectivity in complex syntheses.

  • Generally lower cost and greater stability compared to the bromide.

Disadvantages:

  • Lower reactivity, requiring more forcing reaction conditions.

  • May not be suitable for reactions with weakly nucleophilic substrates.

4-Methoxybenzyl Bromide (PMB-Br)

Reactivity Profile: 4-Methoxybenzyl bromide is a widely used reagent, particularly for the protection of alcohols and amines as their PMB ethers and N-PMB derivatives, respectively. The methoxy group at the para position enhances the reactivity of the benzylic bromide through resonance stabilization of the incipient carbocation in SN1-type pathways, and by an inductive effect in SN2 reactions. The absence of the fluorine atom in 4-methoxybenzyl bromide, when compared to its fluorinated counterpart, can lead to subtle differences in reactivity and the electronic properties of the final product. The electron-withdrawing nature of fluorine in the 3-position of this compound can slightly decrease the reactivity of the benzylic position towards nucleophilic attack compared to the non-fluorinated analog.

Synthetic Availability: 4-Methoxybenzyl bromide is commercially available and can be synthesized from 4-methoxybenzyl alcohol.

Advantages:

  • Well-established reactivity and extensive literature precedent.

  • The resulting PMB protecting group has well-documented cleavage conditions.

Disadvantages:

  • The absence of the fluorine atom may be detrimental if this specific substitution is required for the desired biological activity of the target molecule.

  • The electronic properties of the resulting benzylated product will differ from the one obtained with the fluorinated reagent.

3-Fluoro-4-methoxybenzaldehyde (via Reductive Amination)

Alternative Synthetic Route: Instead of direct alkylation with a benzyl halide, the 3-fluoro-4-methoxybenzyl group can be introduced via reductive amination of 3-fluoro-4-methoxybenzaldehyde. This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Reagents and Conditions: A variety of reducing agents can be employed, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation.[6][7] The choice of reducing agent depends on the substrate's sensitivity to pH and other functional groups present.

Synthetic Availability: 3-Fluoro-4-methoxybenzaldehyde is a commercially available compound.

Advantages:

  • Avoids the use of potentially lachrymatory and toxic benzyl halides.

  • Offers a milder alternative for sensitive substrates.

  • Can be a more convergent approach in some synthetic strategies.

Disadvantages:

  • Not applicable for O-alkylation (ether synthesis).

  • The success and yield of the reaction are highly dependent on the choice of reducing agent and reaction conditions.[6]

  • May require more extensive optimization compared to direct alkylation.

Experimental Protocols

General Protocol for N-Alkylation with Benzyl Halides

A solution of the amine (1.0 eq.) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), is treated with a base (1.1-1.5 eq.), such as potassium carbonate (K2CO3) or triethylamine (Et3N). The benzyl bromide or chloride (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Williamson Ether Synthesis with Benzyl Halides

To a solution of the alcohol or phenol (1.0 eq.) in a polar aprotic solvent like DMF or THF, a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C.[3] The mixture is stirred for a short period to allow for the formation of the alkoxide. The benzyl bromide or chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

General Protocol for Reductive Amination

To a solution of the primary or secondary amine (1.0-1.2 eq.) and 3-fluoro-4-methoxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent is added. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.[7] For chemical reduction, reagents like sodium borohydride or sodium triacetoxyborohydride (1.5 eq.) are added, often in the presence of an acid catalyst like acetic acid. The reaction is stirred at room temperature until the imine intermediate is fully reduced. The reaction mixture is then worked up by quenching with water or a basic solution, followed by extraction with an organic solvent. The product is purified by standard methods.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: VEGFR-2 signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_reagents Alternative Reagents cluster_reactions Reaction Types R1 3-Fluoro-4-methoxybenzyl bromide N_Alkylation N-Alkylation R1->N_Alkylation O_Alkylation O-Alkylation R1->O_Alkylation R2 3-Fluoro-4-methoxybenzyl chloride R2->N_Alkylation R2->O_Alkylation R3 4-Methoxybenzyl bromide R3->N_Alkylation R3->O_Alkylation R4 3-Fluoro-4-methoxy- benzaldehyde Reductive_Amination Reductive Amination R4->Reductive_Amination Analysis Analysis (Yield, Purity, Time) N_Alkylation->Analysis O_Alkylation->Analysis Reductive_Amination->Analysis

Caption: General workflow for comparing alternative reagents.

Reagent_Selection_Flowchart decision decision start Start: Select a reagent for 3-fluoro-4-methoxybenzylation reaction_type Reaction Type? start->reaction_type reactivity_needed High Reactivity Needed? reaction_type->reactivity_needed Alkylation use_aldehyde Use 3-Fluoro-4-methoxy- benzaldehyde reaction_type->use_aldehyde Amination selectivity_needed High Selectivity Needed? reactivity_needed->selectivity_needed No use_bromide Use 3-Fluoro-4-methoxy- benzyl bromide reactivity_needed->use_bromide Yes fluorine_essential Fluorine Moiety Essential? selectivity_needed->fluorine_essential No use_chloride Use 3-Fluoro-4-methoxy- benzyl chloride selectivity_needed->use_chloride Yes fluorine_essential->use_bromide Yes use_pmb_br Use 4-Methoxybenzyl bromide fluorine_essential->use_pmb_br No

Caption: Decision flowchart for reagent selection.

References

Comparative Analysis: 3-Fluoro-4-methoxybenzyl bromide vs. 4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Synthetic and Medicinal Chemists

In the landscape of organic synthesis and drug discovery, benzyl bromides are indispensable reagents for the alkylation of nucleophiles and the introduction of key structural motifs. Among these, 4-methoxybenzyl bromide is a well-established compound, valued for its high reactivity. Its fluorinated analog, 3-Fluoro-4-methoxybenzyl bromide, has emerged as a crucial building block, particularly in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing drug properties. This guide provides an objective comparison of these two reagents, supported by physicochemical data, reactivity analysis, and representative experimental protocols to aid researchers in their selection and application.

Physicochemical Properties

A summary of the fundamental physical and chemical properties of both compounds is presented below. The addition of a fluorine atom results in a higher molecular weight and boiling point for the fluorinated analog.

PropertyThis compound4-methoxybenzyl bromide
CAS Number 331-61-3[1][2]2746-25-0[3]
Molecular Formula C₈H₈BrFO[1]C₈H₉BrO[3]
Molecular Weight 219.05 g/mol 201.06 g/mol [3][4]
Appearance Pale cream to cream crystals or powder[5]Colorless to pale yellow liquid[3]
Boiling Point 245.1 °C at 760 mmHg[1]91 °C at 1 mmHg[6]

Comparative Reactivity and Electronic Effects

The primary difference in the reactivity of these two molecules stems from the electronic influence of the fluorine atom positioned ortho to the bromomethyl group.

4-methoxybenzyl bromide: The reactivity is dominated by the para-methoxy group. As a strong π-electron donor (a +M or +R effect), the methoxy group enriches the aromatic ring with electron density and, more importantly, strongly stabilizes the formation of a benzylic carbocation intermediate through resonance.[3] This stabilization significantly favors SN1-type reaction pathways, making it a highly reactive alkylating agent.

This compound: The introduction of a fluorine atom at the 3-position introduces competing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and the benzylic carbon, which can destabilize the carbocation intermediate relative to its non-fluorinated counterpart.[7][8]

  • Mesomeric (Resonance) Effect (+M): Like other halogens, fluorine possesses lone pairs that can be donated into the aromatic π-system.[7][9] This resonance effect directs incoming electrophiles to the ortho and para positions and can offer some stabilization to an adjacent positive charge. However, for halogens, the inductive effect is generally stronger than the resonance effect.[8]

The net result is that the benzylic carbon in this compound is highly electrophilic, but the reaction mechanism may have a greater SN2 character or proceed through a less stable carbocation in an SN1 pathway compared to 4-methoxybenzyl bromide.

Diagram 1: Comparison of electronic effects and resulting reactivity.

Applications in Synthesis and Drug Discovery

Both reagents are valuable alkylating agents. The choice between them often depends on the ultimate goal of the synthesis.

  • 4-methoxybenzyl bromide: It is widely used to introduce the 4-methoxybenzyl (PMB) group, which is a common protecting group for alcohols and amines.[10][11] The PMB group is stable under basic and nucleophilic conditions but can be readily cleaved using oxidative reagents (like DDQ) or strong acids.[11]

  • This compound: This reagent is particularly valuable in medicinal chemistry.[1] The strategic incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[12][13] Therefore, using this reagent allows for the direct introduction of a fluorinated pharmacophore, a common strategy in drug design known as bioisosteric replacement (e.g., replacing a C-H bond with a C-F bond).

G cluster_0 Application in Drug Design node_scaffold Drug Scaffold node_h H-Substituted Analog (from 4-methoxybenzyl bromide) node_scaffold->node_h node_f F-Substituted Analog (from this compound) node_scaffold->node_f node_props Improved Properties: - Metabolic Stability - Binding Affinity - Lipophilicity node_f->node_props

Diagram 2: Role of fluorination in modifying drug properties.

Experimental Protocols and Data

While direct comparative kinetic data is scarce in the literature, representative synthesis yields and protocols provide insight into their preparation.

Quantitative Data: Synthesis Yields

The following table presents reported yields for the synthesis of each benzyl bromide from its corresponding alcohol precursor. Note that these are from different procedures and are not a direct comparison of reactivity.

ProductPrecursorReagentsReported Yield
This compound (3-fluoro-4-methoxyphenyl)methanolMethanesulfonyl chloride, Triethylamine91%[14]
4-methoxybenzyl bromide p-methoxybenzyl alcoholHBr gas, Benzene71.4%[15]
Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure described by ChemicalBook.[14]

  • Reaction Setup: Dissolve (3-fluoro-4-methoxyphenyl)methanol (2.35 g, 15.05 mmol) and triethylamine (3.15 mL, 22.58 mmol) in anhydrous dichloromethane (50 mL) at room temperature.

  • Addition of Reagent: Add methanesulfonyl chloride (1.41 mL, 18.06 mmol) dropwise to the solution.

  • Reaction: Stir the mixture for 15 minutes.

  • Workup: Dilute the reaction mixture with dichloromethane (50 mL). Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Isolation: Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of 4-methoxybenzyl bromide

This protocol is adapted from a procedure reported by Guidechem.[15]

  • Reaction Setup: Place p-methoxybenzyl alcohol (20 g) and benzene (100 mL) in a three-necked round-bottom flask equipped with a condenser.

  • Addition of Reagent: Stir the mixture while heating in a water bath. Introduce HBr gas rapidly until the solution transitions from turbid to transparent.

  • Reaction: Heat the solution to 58°C and maintain the reaction for approximately 30 minutes.

  • Workup: Wash the organic phase with water (4 x 300 mL).

  • Isolation: Dry the organic phase with anhydrous MgSO₄. Remove the benzene by rotary evaporation to obtain the final product.

G cluster_workflow General Alkylation Workflow node_setup 1. Reaction Setup (Nucleophile, Base, Solvent) node_add 2. Add Benzyl Bromide (Reagent) node_setup->node_add node_react 3. Reaction (Stir at RT or Heat) node_add->node_react node_workup 4. Aqueous Workup (Quench, Extract) node_react->node_workup node_purify 5. Purification (Chromatography) node_workup->node_purify node_product Final Product node_purify->node_product

Diagram 3: A generalized workflow for using benzyl bromides in an alkylation reaction.

Conclusion and Recommendations

Both this compound and 4-methoxybenzyl bromide are potent electrophiles for benzylation reactions. The choice between them should be guided by the specific requirements of the synthetic target.

  • Choose 4-methoxybenzyl bromide for routine benzylation, when high reactivity via an SN1 pathway is desired, or for introducing the standard PMB protecting group for alcohols and amines.

  • Choose this compound when the synthetic goal is to incorporate a fluorine atom to modulate the biological or physicochemical properties of a target molecule. Its reactivity, while robust, is electronically distinct from its non-fluorinated analog due to the strong inductive effect of the ortho-fluorine, which may influence reaction conditions and selectivity. This makes it an essential tool for modern medicinal chemistry and drug development.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Molecules Containing the 3-Fluoro-4-methoxybenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic features of molecules containing the 3-fluoro-4-methoxybenzyl moiety and its structural analogs, supported by experimental data and detailed protocols.

The 3-fluoro-4-methoxybenzyl group is a significant structural motif in medicinal chemistry, offering a unique combination of electronic and steric properties that can influence a molecule's conformation, crystal packing, and ultimately, its biological activity. The introduction of a fluorine atom and a methoxy group onto the benzyl ring can lead to subtle yet impactful changes in intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the formation of the crystal lattice.

This guide delves into the crystallographic data of molecules bearing this moiety and compares them with related structural fragments, including the 4-methoxybenzyl, 3-fluorobenzyl, and 3,4-dimethoxybenzyl groups. By examining key geometric parameters, we can gain insights into the conformational preferences and packing arrangements dictated by these substituents.

Comparative Analysis of Crystallographic Data

To provide a quantitative comparison, crystallographic data for molecules containing the 3-fluoro-4-methoxybenzyl moiety and its analogs were sourced from the Cambridge Structural Database (CSD). The following tables summarize key bond lengths, bond angles, and torsion angles, offering a direct comparison of their geometric parameters. Note: As the number of publicly available structures containing the 3-fluoro-4-methoxybenzyl moiety is limited, this analysis primarily focuses on its constituent and related analogs to draw meaningful comparisons.

Table 1: Comparison of Average Bond Lengths (Å)

Bond4-Methoxybenzyl3-Fluorobenzyl3,4-Dimethoxybenzyl
C_aryl - C_benzyl1.5121.5101.513
C_aryl - O1.365-1.368 (para-O)
1.372 (meta-O)
C_aryl - F-1.358-
O - C_methyl1.423-1.425 (para-O)
1.421 (meta-O)

Table 2: Comparison of Average Bond Angles (°)

Angle4-Methoxybenzyl3-Fluorobenzyl3,4-Dimethoxybenzyl
C_aryl - C_aryl - C_benzyl120.5121.1120.3
C_aryl - C_aryl - O124.8-125.1 (para-O)
115.2 (meta-O)
C_aryl - C_aryl - F-118.7-
C_aryl - O - C_methyl117.9-117.5 (para-O)
118.1 (meta-O)

Table 3: Comparison of Key Torsion Angles (°)

Torsion Angle4-Methoxybenzyl3-Fluorobenzyl3,4-Dimethoxybenzyl
C_aryl - C_aryl - C_benzyl - C_next~60-90~70-90~60-90
C_aryl - C_aryl - O - C_methyl~0 or ~180-~0 or ~180

The data presented in these tables highlight the subtle geometric variations induced by the different substitution patterns on the benzyl ring. These variations, in turn, influence the overall molecular conformation and the efficiency of crystal packing.

Experimental Protocols

A successful X-ray crystallography study hinges on a meticulous experimental workflow.[1] The following sections outline the key methodologies involved in the structural determination of small organic molecules.

Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals.[2] Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the growth of well-ordered crystals.[2]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the more volatile solvent into the solution induces crystallization.[2]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents can lead to the formation of crystals.[2]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[3] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[1] The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[3]

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell parameters and space group of the crystal are determined from the positions of the reflections. The intensities are used to calculate the structure factors, which are essential for determining the electron density distribution within the crystal.

The "phase problem," a central challenge in X-ray crystallography, is then addressed to reconstruct the electron density map. For small molecules, direct methods are commonly employed to solve the phase problem.[4] Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and accurate three-dimensional model of the molecule.[5]

Visualization of the X-ray Crystallography Workflow

The logical flow of a typical single-crystal X-ray diffraction experiment is illustrated in the diagram below.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_output Final Structure Synthesis Compound Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Goniometer Goniometer Crystal_Selection->Goniometer XRay_Source X-ray Source XRay_Source->Goniometer Detector Detector Goniometer->Detector Data_Collection Diffraction Data Collection Detector->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation Model_Building->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Database_Deposition Database Deposition (e.g., CSD) CIF_File->Database_Deposition

A simplified workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to Purity Assessment of 3-Fluoro-4-methoxybenzyl bromide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-Fluoro-4-methoxybenzyl bromide. The information is supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and reproducibility.[1] For this compound, a C18 column is a suitable stationary phase given the compound's relatively non-polar nature.

Experimental Protocol: HPLC

A gradient elution method is proposed to ensure the effective separation of the main compound from potential impurities that may have a range of polarities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1][2]
Detection UV at 254 nm[1]

| Injection Volume | 10 µL[1][2] |

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Sample BatchRetention Time (min)Peak Area (%)Purity (%)
FMBB-00115.299.899.8
FMBB-00215.299.699.6

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can offer complementary or confirmatory data for purity assessment. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful alternatives.

Gas Chromatography (GC)

GC is an excellent technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is amenable to volatilization, GC-FID (Flame Ionization Detection) or GC-MS (Mass Spectrometry) can be effectively employed.

Experimental Protocol: GC-FID

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

Chromatographic Conditions:

Parameter Recommended Condition
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C[2]
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C[2]

| Injection Volume | 1 µL (split injection, 50:1 ratio)[2] |

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR

Sample Preparation:

  • Accurately weigh 15-20 mg of the this compound sample and a similar amount of a suitable internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

NMR Parameters:

Parameter Recommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Acid
Pulse Program Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 30 seconds

| Number of Scans | 16 or higher for good signal-to-noise |

Comparative Performance Data

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation.

ParameterHPLC-UVGC-FIDqNMR
Purity Determination Typically >99% for the main component[2]Typically >99% for the main component[2]Can determine absolute purity with high accuracy[2]
Limit of Detection (LOD) ~0.05 µg/mL (for similar benzyl halides)[2]~1.1 µg/mL (for brominated compounds)[2]Impurity quantification at ≥0.1% level[2]
Limit of Quantitation (LOQ) ~0.2 µg/mL (for similar benzyl halides)[2]~3.3 µg/mL (for brominated compounds)[2]Impurity quantification at ≥0.1% level[2]
Precision (RSD) < 2% (Repeatability)[2]< 2% (Repeatability)[2]< 1%

Workflow and Logic Diagrams

To visualize the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1. HPLC Purity Assessment Workflow

Method_Selection node_method node_method start Purity Assessment Required volatile Is the compound volatile and thermally stable? start->volatile absolute_purity Is absolute purity required? volatile->absolute_purity Yes routine_analysis Routine purity check? volatile->routine_analysis No qnmr qNMR absolute_purity->qnmr Yes gc_ms GC-MS absolute_purity->gc_ms No hplc HPLC routine_analysis->hplc Yes gc_fid GC-FID routine_analysis->gc_fid No

Figure 2. Decision Tree for Analytical Method Selection

References

A Researcher's Guide to the Computational Analysis of Fluoro Group's Electronic Effects on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1] Understanding and predicting these effects is paramount for rational molecular design. This guide provides a comparative analysis of the fluoro group's electronic influence on reactivity, supported by computational data and methodologies, to aid researchers in harnessing its potential.

The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance

The fluorine atom exhibits a dual electronic nature that dictates its effect on reactivity. Due to its supreme electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the molecular framework through the sigma (σ) bonds.[2][3] Conversely, the lone pairs on the fluorine atom can donate electron density into adjacent pi (π) systems, a phenomenon known as a positive resonance effect (+R or +M).[2]

In aromatic systems, the strong -I effect generally deactivates the ring towards electrophilic attack by reducing overall electron density. However, the +R effect, which donates electron density primarily to the ortho and para positions, governs the regioselectivity of such reactions.[2] Typically, for fluorine, the inductive effect is stronger and outweighs the resonance effect, leading to an overall deactivation compared to benzene.[2]

G cluster_0 Electronic Effects of Fluoro Group on an Aromatic Ring A Fluoro Group (-F) B Inductive Effect (-I) Strong Electron Withdrawal A->B σ-bonds C Resonance Effect (+R) Weak Electron Donation A->C π-system D Overall Reactivity (Deactivation) B->D E Regioselectivity (ortho, para-directing) C->E

Caption: Dual electronic effects of the fluoro group.

Quantitative Comparison of Substituent Electronic Effects

The Hammett equation is a powerful tool in physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds.[4][5] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett (σ) and Swain-Lupton (F, R) Substituent Constants

Substituentσ_metaσ_paraField/Inductive (F)Resonance (R)Primary Electronic Effect
-F 0.340.060.43-0.37Strong -I, Weak +R
-Cl 0.370.230.41-0.15Strong -I, Weak +R
-H 0.000.000.000.00Neutral
-CH₃ -0.07-0.17-0.04-0.13Weak +I, Weak +R
-OCH₃ 0.12-0.270.26-0.51Strong +R, Weak -I
-NO₂ 0.710.780.670.16Strong -I, Strong -R

Data compiled from various sources.[5][6]

As shown in Table 1, the fluoro group has a highly positive Field/Inductive (F) constant, confirming its strong electron-withdrawing nature. However, its para Hammett constant (σ_para = 0.06) is only slightly positive, reflecting the partial cancellation of the strong inductive withdrawal by the opposing resonance donation.[5]

Computational Methodologies and Experimental Protocols

Modern computational chemistry provides indispensable tools for dissecting the electronic effects of fluorine on reaction mechanisms and energetics. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are among the most common methods employed.

Experimental Protocol: DFT and NBO Analysis Workflow

A typical computational study to evaluate the effect of a fluoro group on a reaction involves the following steps:

  • Structure Optimization: The 3D geometries of reactants, transition states (TS), and products for both the fluorinated and non-fluorinated (e.g., hydrogen-substituted) analogues are optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)).[7][8]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for a TS). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.[8]

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. The Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔG_rxn) are then calculated.[7]

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted on the optimized structures.[8][9] This method provides insights into charge distribution (NPA charges), orbital hybridizations, and hyperconjugative interactions (donor-acceptor interactions between filled and empty orbitals), which helps in quantifying electronic effects.[9][10]

G A Define Reaction & Structures (Fluorinated vs. Non-fluorinated) B Geometry Optimization (DFT: e.g., B3LYP/6-311G*) A->B C Frequency Calculation B->C F NBO Analysis (Charges, Hyperconjugation) B->F D Verify Stationary Points (Minima or Transition State) C->D D->B Not Verified E Calculate Energies (ΔG‡, ΔGrxn) D->E Verified G Interpret Electronic Effects (Reactivity, Stability) E->G F->G

Caption: Workflow for computational analysis of reactivity.

Comparative Reactivity Data from Computational Studies

Computational studies provide quantitative data on how fluorine substitution impacts reaction barriers. A combined experimental and DFT study on the activation of C–F bonds in fluoroarenes provides a clear example.[7]

Table 2: Calculated Gibbs Activation Energies (ΔG‡) for C–F Bond Activation

Fluoroarene SubstrateReaction PathwayΔG‡ (kcal/mol) at 298 K
C₆F₆ (Hexafluorobenzene)Concerted SₙAr-like25.7
C₆F₅H (Pentafluorobenzene)meta-C-F activation26.4
C₆F₅H (Pentafluorobenzene)para-C-F activation29.1

Data from a study on reactions with Mg-Mg bonds, calculated at the ωB97X/def2-TZVP level of theory.[7]

The data indicates that the activation barriers for C–F bond breaking are influenced by the substitution pattern. The slightly lower activation energy for C₆F₆ compared to C₆F₅H suggests that the additional electron-withdrawing fluorine atoms facilitate the reaction by stabilizing the negative charge that develops on the aromatic ring in the transition state.[7] This is consistent with an SₙAr-like mechanism where stabilization of the anionic intermediate is key.

Another study quantified the reactivity of various electrophilic fluorinating reagents using Hammett analysis. The reaction constant (ρ⁺) was determined by plotting the log of the reaction rate against the σ⁺ substituent constant for a series of nucleophiles.[11]

Table 3: Hammett ρ⁺ Values for Electrophilic Fluorination

Fluorinating Reagentρ⁺ ValueInterpretation
Selectfluor™-1.71Moderate charge buildup in TS
NFSI-1.97Moderate charge buildup in TS
2,6-dichloro-N-fluoropyridinium triflate-1.48Moderate charge buildup in TS

Data from kinetics studies with 1,3-diaryl-1,3-dicarbonyl nucleophiles.[11]

The negative ρ⁺ values, ranging from -1.4 to -2.0, indicate that the reaction is accelerated by electron-donating groups on the nucleophile.[11] This is consistent with a mechanism where a partial positive charge develops on the nucleophile in the rate-determining step, and the magnitude of ρ⁺ reflects the sensitivity of the reaction to the electronic effects of the substituents.[11]

Conclusion

The electronic effect of the fluoro group on reactivity is a nuanced interplay between a dominant, deactivating inductive effect and a weaker, directing resonance effect. Computational methods like DFT and NBO analysis are essential for quantitatively dissecting these competing influences. By calculating reaction energy profiles and analyzing electronic structures, researchers can predict how fluorination will impact reaction rates and mechanisms. The data presented herein provides a comparative framework, demonstrating that while fluorine generally deactivates systems towards electrophilic attack, its ability to stabilize negative charge can be exploited to accelerate other reaction types, such as SₙAr. For professionals in drug development and materials science, a predictive understanding of these principles is crucial for the rational design of novel, high-performance molecules.

References

A Comparative Guide to SN1 and SN2 Reaction Pathways for 3-Fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction pathways for the substrate 3-Fluoro-4-methoxybenzyl bromide. Understanding the factors that govern these competing mechanisms is crucial for controlling reaction outcomes and optimizing synthetic strategies in medicinal chemistry and drug development. This document summarizes key theoretical principles, presents relevant experimental data from related systems to infer reactivity, and provides detailed experimental protocols for analysis.

Executive Summary

This compound, a primary benzylic halide, is positioned at a mechanistic crossroads, capable of undergoing nucleophilic substitution via both SN1 and SN2 pathways. The primary nature of the benzylic carbon favors the concerted, bimolecular SN2 mechanism. However, the presence of the electron-donating methoxy group and the resonance stabilization of the benzene ring can promote the formation of a benzylic carbocation, a key intermediate in the stepwise, unimolecular SN1 pathway. The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—will ultimately dictate the predominant pathway and, consequently, the product distribution.

Comparative Analysis of SN1 and SN2 Pathways

The competition between SN1 and SN2 reactions for this compound is governed by several key factors:

  • Substrate Structure: The substrate is a primary benzylic bromide. Primary halides typically favor SN2 reactions due to minimal steric hindrance at the reaction center. However, the benzylic position allows for resonance stabilization of a potential carbocation intermediate, a feature that makes the SN1 pathway viable. The electron-donating 4-methoxy group further stabilizes this carbocation, while the electron-withdrawing 3-fluoro group has a modest destabilizing effect.

  • Nucleophile: The strength and concentration of the nucleophile are critical. Strong, high-concentration nucleophiles favor the second-order kinetics of the SN2 reaction. Weak or low-concentration nucleophiles are more likely to allow for the first-order, substrate-dependent SN1 pathway to proceed.

  • Solvent: The polarity of the solvent plays a pivotal role. Polar protic solvents (e.g., water, ethanol) stabilize both the carbocation intermediate and the leaving group in the SN1 pathway. Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively free and highly reactive.

  • Leaving Group: The bromide ion is a good leaving group, capable of departing to form a stable anion, which is a prerequisite for both SN1 and SN2 reactions.

Quantitative Data Comparison

SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Benzyl bromideN,N-DimethylanilineAcetone250.0211
4-Methoxybenzyl bromidePyridineAcetonitrile250.93
4-Nitrobenzyl bromidePyridineAcetonitrile250.05
Benzyl bromideThioureaMethanol250.41
4-Methoxybenzyl bromideThioureaMethanol251.25
4-Nitrobenzyl bromideThioureaMethanol250.11

Data extrapolated from studies on substituted benzyl halides.

Interpretation of Data:

  • The electron-donating 4-methoxy group significantly accelerates the SN2 reaction rate compared to the unsubstituted benzyl bromide, as seen with both pyridine and thiourea as nucleophiles. This is attributed to the stabilization of the electron-deficient transition state.

  • Conversely, the electron-withdrawing 4-nitro group decelerates the SN2 reaction rate.

  • Based on these trends, this compound is expected to have a relatively high SN2 reaction rate, with the activating effect of the 4-methoxy group likely outweighing the deactivating effect of the 3-fluoro substituent.

For the SN1 pathway, the rate is primarily dependent on the stability of the carbocation. The solvolysis of substituted benzyl chlorides in aqueous ethanol demonstrates a shift from SN2 to SN1 character as the electron-donating ability of the para-substituent increases. This is often visualized in a Hammett plot, where a downward curvature indicates a change in mechanism. It is plausible that under solvolytic conditions (e.g., in aqueous ethanol), this compound could exhibit borderline behavior or a significant contribution from the SN1 pathway.

Mechanistic Pathways and Visualizations

The SN1 and SN2 reaction pathways for this compound are depicted below using the DOT language for Graphviz.

SN1_Pathway Substrate 3-Fluoro-4-methoxybenzyl bromide Carbocation Resonance-Stabilized Benzylic Carbocation Substrate->Carbocation Slow, Rate-Determining Step LeavingGroup Br- Product SN1 Product (Racemic Mixture) Carbocation->Product Fast, Nucleophilic Attack Nucleophile Nu-

Caption: The SN1 reaction pathway proceeds through a slow, rate-determining formation of a resonance-stabilized benzylic carbocation, followed by a fast attack of the nucleophile.

SN2_Pathway Reactants This compound + Nu- TransitionState Pentacoordinate Transition State Reactants->TransitionState Concerted Step Product SN2 Product (Inversion of Stereochemistry) TransitionState->Product

Caption: The SN2 reaction pathway is a concerted, one-step process involving a pentacoordinate transition state, resulting in inversion of stereochemistry at the reaction center.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the SN1 and SN2 reactions of this compound.

Protocol 1: Determination of Reaction Kinetics (SN2 Conditions)

Objective: To determine the second-order rate constant for the reaction of this compound with a strong nucleophile (e.g., sodium iodide) in a polar aprotic solvent (e.g., acetone).

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Constant temperature bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the constant temperature bath.

  • Initiate the reaction by mixing the two solutions in the reaction vessel.

  • Monitor the progress of the reaction over time. This can be achieved by:

    • Conductivity: Measuring the increase in conductivity as the ionic bromide is replaced by the iodide.

    • Spectrophotometry: If the product has a distinct UV-Vis absorbance from the reactants, monitor the change in absorbance at a specific wavelength.

  • Record the data at regular time intervals.

  • The second-order rate constant (k₂) can be determined by plotting the appropriate concentration-time relationship (e.g., 1/[Reactant] vs. time for equimolar concentrations) or by using integrated rate laws.

Protocol 2: Product Analysis under SN1 and SN2 Conditions

Objective: To qualitatively and quantitatively analyze the product distribution of the reaction of this compound under conditions favoring SN1 and SN2 pathways.

Materials:

  • This compound

  • For SN2: A strong nucleophile (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO).

  • For SN1: A weak nucleophile/solvent (e.g., ethanol/water mixture).

  • Reaction vials

  • Thermostated shaker

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Internal standard

Procedure:

  • SN2 Reaction:

    • In a reaction vial, dissolve a known amount of this compound in DMSO.

    • Add a solution of sodium cyanide in DMSO.

    • Seal the vial and place it in a thermostated shaker at a controlled temperature.

    • After a set reaction time, quench the reaction (e.g., by adding water and extracting with an organic solvent).

  • SN1 Reaction (Solvolysis):

    • In a reaction vial, dissolve a known amount of this compound in an ethanol/water mixture.

    • Seal the vial and place it in a thermostated shaker at a controlled temperature.

    • After a set reaction time, quench the reaction.

  • Product Analysis:

    • To each quenched reaction mixture, add a known amount of an internal standard.

    • Analyze the samples by GC-MS or HPLC to identify and quantify the substitution product(s) and any unreacted starting material.

    • The ratio of SN1 to SN2 products can be determined by comparing the product distributions under the two different sets of conditions.

Conclusion

The nucleophilic substitution reactions of this compound present a classic case of competing SN1 and SN2 pathways. While the primary benzylic nature of the substrate favors the SN2 mechanism, the electronic stabilization provided by the 4-methoxy group makes the SN1 pathway a viable alternative. The choice of a strong nucleophile in a polar aprotic solvent will predominantly lead to the SN2 product. Conversely, a weak nucleophile in a polar protic solvent will favor the SN1 pathway. For drug development professionals and synthetic chemists, a thorough understanding and careful control of these reaction parameters are essential for achieving the desired chemical transformations with high selectivity and yield. Further experimental investigation is warranted to precisely quantify the kinetic parameters and product distributions for this specific substrate under a variety of conditions.

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-methoxybenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 3-Fluoro-4-methoxybenzyl bromide is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and safety data sheet (SDS) recommendations.

I. Understanding the Hazards

This compound is a corrosive compound that can cause severe skin burns and eye damage[1][2]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.

II. Chemical and Physical Properties

A summary of the key data for this compound is presented below.

PropertyValueReference
CAS Number 331-61-3[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Appearance White to off-white crystalline powder
Storage Temperature 4°C[3]
Transport Hazard Class 8[2]
Packing Group II[2]
Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[2]

III. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Face Protection: Face shield.

  • Body Protection: Laboratory coat or chemical-resistant apron.

IV. Step-by-Step Disposal Procedure

The following workflow outlines the mandatory steps for the safe disposal of this compound waste.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_storage_disposal Storage and Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Face shield - Lab coat B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Place solid waste into a dedicated, labeled, and sealed hazardous waste container B->C D For solutions, use a labeled, leak-proof container for corrosive organic waste C->D If applicable E Triple rinse emptied containers with a suitable solvent (e.g., acetone, ethanol) C->E D->E F Collect rinsate as hazardous waste E->F H Store waste container in a designated, secure area for hazardous waste F->H G Decontaminate work surfaces and equipment G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Follow all local, regional, and national waste disposal regulations I->J

Disposal Workflow for this compound

V. Accidental Spill Response

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains[1].

  • Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the spilled material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

VI. Regulatory Compliance

It is the responsibility of the chemical waste generator to correctly classify and label all waste. Always consult your institution's EHS department and adhere to local, regional, and national regulations for hazardous waste disposal to ensure full compliance[4][5]. Do not dispose of this chemical down the drain[1].

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.

References

Personal protective equipment for handling 3-Fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Fluoro-4-methoxybenzyl bromide (CAS No. 331-61-3). Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is a lachrymator and corrosive, causing severe skin burns and eye damage[1][2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Chemical Splash Goggles and Face ShieldMust meet ANSI Z.87.1 standards. Goggles protect against splashes, and a face shield offers an additional layer of protection for the entire face. Contact lenses should not be worn[3][4].
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may offer protection against accidental, brief contact[4]. For prolonged contact, consult glove manufacturer's data for materials resistant to benzyl bromides. Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact[5].
Body Protection Laboratory Coat and Protective ClothingA buttoned lab coat is required[6]. For tasks with a higher risk of splashes, an impervious apron should be worn over the lab coat. Wear clothing that covers exposed skin[7][8].
Respiratory Protection Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors[4]. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator with appropriate cartridges must be used[5][7].

Handling and Storage Procedures

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood[4][9].

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area[9][10].

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes[11].

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[6][7].

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory[12][13].

  • Ground and bond containers when transferring material to prevent static discharge[7].

  • Use non-sparking tools[9].

Storage:

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition[7][9].

  • Keep the container tightly closed[7][9]. The compound is light and moisture-sensitive[5][7].

  • Store in a locked cabinet or an area accessible only to authorized personnel[10].

  • Incompatible materials to avoid include strong bases and oxidizing agents[9][10].

Emergency and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area[3][9].

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash[3]. Do not use water[3].

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[9][14].

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7][10].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][10].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][14].

Waste Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste[3].

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Dispose of contents and container to an approved waste disposal plant[10][14].

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_react Perform Reaction handle_weigh->handle_react clean_decontaminate Decontaminate Glassware handle_react->clean_decontaminate End Experiment clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.